13,14-Dihydro-15-keto prostaglandin D2
Description
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Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17?,18+/m1/s1 |
InChI Key |
VSRXYLYXIXYEST-XCCSJYJESA-N |
Isomeric SMILES |
CCCCCC(=O)CCC1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |
Synonyms |
13,14-dihydro-15-keto-PGD2 13,14-dihydro-15-keto-prostaglandin D2 13,14-dihydro-15-ketoprostaglandin D2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 13,14-Dihydro-15-keto Prostaglandin D2 Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of prostaglandin D2 (PGD2). This document details the enzymatic reactions, offers quantitative data, presents experimental methodologies for its study, and illustrates the associated signaling cascades.
Introduction
Prostaglandin D2 (PGD2) is a primary cyclooxygenase (COX) metabolite of arachidonic acid, playing a significant role in various physiological and pathological processes, including allergic inflammation. PGD2 is enzymatically converted to several metabolites, each with distinct biological activities. One such key metabolite is 13,14-dihydro-15-keto-PGD2 (DK-PGD2), formed through the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. DK-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] This interaction mediates pro-inflammatory responses, making the synthesis pathway of DK-PGD2 a crucial area of study for inflammatory and allergic diseases.
The Enzymatic Synthesis of 13,14-Dihydro-15-keto Prostaglandin D2
The synthesis of DK-PGD2 from PGD2 is a two-step enzymatic process primarily occurring intracellularly following the uptake of PGD2.
Step 1: Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)
The initial and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD2 to a ketone, forming 15-keto-PGD2. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4]
Step 2: Reduction by 15-oxoprostaglandin 13-reductase
Subsequently, the double bond at carbon 13 of 15-keto-PGD2 is reduced by the enzyme 15-oxoprostaglandin 13-reductase (also known as prostaglandin reductase 1), yielding the final product, 13,14-dihydro-15-keto-PGD2.[5] This enzyme typically utilizes NADPH as a cofactor.
Diagram of the DK-PGD2 Synthesis Pathway
Quantitative Data
Precise kinetic parameters for the enzymes involved in DK-PGD2 synthesis with PGD2 as the specific substrate are not extensively documented in a comparative format. However, data from studies on related prostaglandins (B1171923) and the general activity of these enzymes provide valuable insights.
| Enzyme | Substrate(s) | Cofactor(s) | Kinetic Parameters | Source(s) |
| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Prostaglandins (e.g., PGE1, PGE2, PGF2α) | NAD+ | Km for PGE1: ~5 µMKm for NAD+: ~22 µM (with PGE1)Follows an ordered Bi Bi reaction mechanism. | [6] |
| 15-oxoprostaglandin 13-reductase | 15-keto-prostaglandins | NADPH | Catalyzes the reduction of the Δ13 double bond of 15-keto-prostaglandins. Specific Km and Vmax for 15-keto-PGD2 are not readily available. | [5][7] |
Experimental Protocols
The study of the DK-PGD2 synthesis pathway involves various experimental techniques, from enzymatic assays to mass spectrometric quantification.
In Vitro Enzyme Activity Assay for 15-PGDH
This protocol is adapted from commercially available kits and literature to provide a general method for measuring 15-PGDH activity.
Objective: To measure the rate of NAD+ reduction to NADH, which is proportional to 15-PGDH activity.
Materials:
-
Recombinant human 15-PGDH
-
PGD2 substrate solution
-
NAD+ solution
-
Assay buffer (e.g., Tris-HCl with DTT)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 340 nm, Emission: 445 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of 15-PGDH, PGD2, and NAD+ in assay buffer at desired concentrations.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the 15-PGDH enzyme solution.
-
Add the PGD2 substrate solution.
-
Initiate the reaction by adding the NAD+ solution.
-
-
Measurement: Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence over time. The rate of NADH formation is proportional to the 15-PGDH activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. Enzyme activity can be expressed in units/mg of protein.
Quantification of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general steps for the sensitive and specific quantification of DK-PGD2 in biological samples.[8]
Objective: To extract and quantify DK-PGD2 from a biological matrix (e.g., cell culture supernatant, plasma).
Materials:
-
Biological sample
-
Deuterated internal standard (e.g., DK-PGD2-d4)
-
Organic solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Spike the sample with a known amount of the deuterated internal standard.
-
Acidify the sample to pH ~3.5.
-
-
Extraction:
-
Perform liquid-liquid extraction with an organic solvent mixture (e.g., hexane:ethyl acetate).
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration. Condition the SPE cartridge, load the sample, wash with a weak solvent, and elute the prostaglandins with a stronger organic solvent.
-
-
Derivatization (Optional for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility of the analytes. This typically involves oximation of ketone groups followed by silylation of hydroxyl groups.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 reversed-phase column with a gradient elution.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis: Construct a calibration curve using known concentrations of DK-PGD2 standard. Quantify the amount of DK-PGD2 in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Workflow for DK-PGD2 Quantification
Signaling Pathway of this compound
DK-PGD2 exerts its biological effects primarily through the CRTH2 receptor, a G-protein coupled receptor (GPCR).[9][10] The activation of CRTH2 by DK-PGD2 initiates a signaling cascade that is predominantly pro-inflammatory.
The CRTH2 receptor is coupled to the Gαi subunit of the heterotrimeric G-protein.[11] Upon ligand binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[12][13] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in cellular responses such as chemotaxis, degranulation, and cytokine release in immune cells like Th2 lymphocytes, eosinophils, and basophils.
Diagram of the DK-PGD2/CRTH2 Signaling Pathway
Conclusion
The synthesis of this compound is a key metabolic pathway that generates a potent pro-inflammatory mediator. Understanding the enzymes, kinetics, and downstream signaling of this pathway is essential for the development of novel therapeutic strategies targeting allergic and inflammatory diseases. The methodologies outlined in this guide provide a framework for researchers to investigate this pathway further and to screen for potential inhibitors of DK-PGD2 synthesis or its action at the CRTH2 receptor.
References
- 1. A kinetic model of prostaglandin metabolism in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15-Oxoprostaglandin 13-Reductase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. Molecular and kinetic properties of 15-hydroxyprostaglandin dehydrogenase (PG-15-HDH) from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-oxoprostaglandin 13-oxidase - Wikipedia [en.wikipedia.org]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
role of DK-PGD2 in allergic inflammation
An In-depth Technical Guide on the Core Role of DK-PGD2 in Allergic Inflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator predominantly released by mast cells during an allergic response. Its stable metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), plays a pivotal pro-inflammatory role by selectively activating the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This interaction orchestrates a cascade of events central to the pathophysiology of allergic diseases, including asthma and allergic rhinitis. Activation of the CRTH2 receptor by DK-PGD2 triggers the recruitment and activation of key immune cells—namely eosinophils, T helper 2 (Th2) cells, and Type 2 Innate Lymphoid Cells (ILC2s)—amplifying the type 2 inflammatory response. This guide provides a comprehensive technical overview of the DK-PGD2 signaling pathway, its cellular effects, quantitative data on its activity, and the experimental methodologies used to elucidate its function, highlighting the CRTH2-DK-PGD2 axis as a key therapeutic target in allergic inflammation.
The PGD2-DK-PGD2-CRTH2 Signaling Axis
PGD2 is the major prostanoid produced by activated mast cells, Th2 cells, and dendritic cells at sites of allergic inflammation[1][2]. PGD2 itself is unstable and is rapidly converted to several metabolites, including DK-PGD2, which retain biological activity[2]. PGD2 and its metabolites exert their effects through two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (DP2)[2][3][4].
These two receptors often have opposing functions. The DP1 receptor is coupled to a Gs protein, and its activation generally leads to anti-inflammatory or vasodilation effects[1][5][6]. In contrast, the CRTH2 receptor, which is preferentially activated by DK-PGD2, is coupled to a Gi protein[1][7]. This coupling leads to a decrease in intracellular cAMP, an increase in intracellular calcium, and the activation of potent pro-inflammatory signaling cascades[1][5]. This pathway is central to the recruitment and activation of key effector cells in allergic inflammation[3].
Many metabolites of PGD2, including DK-PGD2, are active on CRTH2 but less active on DP1, suggesting that under inflammatory conditions, the effects of CRTH2 may dominate[2].
Caption: DK-PGD2 signaling via the CRTH2 receptor.
Cellular Effects of DK-PGD2 in Allergic Inflammation
DK-PGD2, acting as a selective CRTH2 agonist, powerfully influences the function of several immune cells that are central to the type 2 inflammatory response.
-
Eosinophils: These are key effector cells in allergic diseases. DK-PGD2 is a potent chemoattractant for eosinophils, drawing them to sites of inflammation[1][8][9]. It also induces eosinophil shape change, degranulation, and the upregulation of adhesion molecules like CD11b, which facilitates their tissue infiltration and activation[1][9].
-
T Helper 2 (Th2) Cells: CRTH2 is preferentially expressed on Th2 cells[1][7]. DK-PGD2-mediated signaling enhances the ability of human Th2 cells to produce key type 2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13[1][10]. This effect amplifies the overall allergic response, as these cytokines are responsible for IgE production, eosinophil activation, and mucus hypersecretion[1][11].
-
Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are potent sources of IL-5 and IL-13. PGD2 metabolites, including DK-PGD2, activate ILC2s to migrate and secrete these cytokines, further driving eosinophilic inflammation and airway hyperresponsiveness in a DP2-dependent manner[3][12][13].
-
Basophils: Like eosinophils and Th2 cells, basophils express CRTH2 and are recruited and activated by PGD2, contributing to the late-phase allergic reaction[1][14].
Caption: Role of DK-PGD2 in the allergic inflammatory cascade.
Quantitative Data on DK-PGD2 Activity
Quantitative studies are essential for understanding the potency of DK-PGD2 and comparing its activity to parent PGD2 and other metabolites. This data is critical for drug development, particularly for designing effective CRTH2 antagonists.
Table 1: Potency of PGD2 and its Metabolites on Eosinophil Shape Change
This table summarizes the half-maximal effective concentration (EC50) values for inducing shape change in eosinophils isolated from asthmatic patients. A lower EC50 value indicates higher potency.
| Compound | EC50 (nM) [mean ± SEM] |
| PGD₂ | 0.7 ± 0.2 |
| Δ¹²-PGD₂ | 1.2 ± 1.8 |
| 15-deoxy-Δ¹²,¹⁴-PGD₂ | 1.5 ± 1.6 |
| PGJ₂ | 1.6 ± 3.8 |
| DK-PGD₂ | 2.7 ± 2.3 |
| Δ¹²-PGJ₂ | 5.6 ± 1.0 |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | 12.0 ± 0.7 |
| 9α,11β-PGF₂ | > 1000 |
| (Data sourced from reference[12]) |
Table 2: Summary of DK-PGD2 Effects on Key Immune Cells
| Cell Type | DK-PGD2-Mediated Effect | Primary Receptor | Key References |
| Eosinophils | Chemokinesis, degranulation, shape change, CD11b upregulation | CRTH2 | [1][8][9] |
| Th2 Cells | Enhanced production of IL-2, IL-4, IL-5, IL-13 | CRTH2 | [1][10] |
| ILC2s | Migration, IL-5 and IL-13 secretion | CRTH2 (DP2) | [12][13] |
| Basophils | Chemotaxis and activation | CRTH2 | [1][14] |
Experimental Protocols
Elucidating the role of DK-PGD2 requires specific in vitro and in vivo experimental models. Below are summaries of key methodologies.
Protocol 1: In Vitro Eosinophil Shape Change Assay
This assay quantitatively measures the activation of eosinophils in response to agonists like DK-PGD2.
-
Cell Isolation: Isolate granulocytes, including eosinophils, from peripheral whole blood of atopic asthmatic patients using density gradient centrifugation[12].
-
Stimulation: Incubate the isolated cells with increasing concentrations of DK-PGD2 or other PGD2 metabolites for a defined period (e.g., 10-30 minutes) at 37°C[12]. A vehicle control is run in parallel.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Eosinophil activation leads to a change in cell shape from spherical to amoeboid, which is detected as an increase in the forward scatter (FSC) signal[12].
-
Data Analysis: The mean fluorescence values of the forward scatter are determined. Data is normalized to the maximal response, and EC50 values are calculated using a nonlinear regression model to determine agonist potency[12].
Caption: Experimental workflow for eosinophil shape change assay.
Protocol 2: In Vivo Murine Model of Allergic Rhinitis
Animal models are crucial for studying the effects of the DK-PGD2/CRTH2 axis in a complex physiological system and for testing the efficacy of CRTH2 antagonists.
-
Sensitization: Sensitize mice (e.g., BALB/c strain) via intraperitoneal injection of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide, on multiple days (e.g., days 0 and 7)[15].
-
Drug Administration: Administer a selective CRTH2 receptor antagonist (or vehicle control) orally to the mice one hour prior to allergen challenge[15]. Alternatively, CRTH2 gene-deficient (knockout) mice can be used to study the specific role of the receptor.
-
Allergen Challenge: Challenge the sensitized mice by intranasal instillation of OVA for several consecutive days to induce early-phase and late-phase allergic responses[15].
-
Assessment of Nasal Responses:
-
Histopathological and Molecular Analysis: Sacrifice the mice and collect nasal tissue. Analyze tissues for inflammatory cell infiltration (especially eosinophils) via histology and measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in nasal lavage fluid or tissue homogenates using ELISA or qPCR[14][15].
Protocol 3: Quantification of PGD2 and Metabolites in Biological Samples
Accurate measurement of PGD2 and its metabolites like DK-PGD2 is vital for biomarker studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
-
Sample Collection: Collect biological fluids (e.g., plasma, cell culture supernatants, bronchoalveolar lavage fluid)[16][17].
-
Stabilization: Immediately add antioxidants (like Butylated Hydroxytoluene - BHT) and acidify the sample (e.g., with citric acid) to prevent degradation and auto-oxidation of prostaglandins[16]. PGD2 is unstable, and samples should be processed quickly (e.g., within 8 hours)[16][17].
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-PGD2) to each sample to control for analyte loss during processing[16][17].
-
Solid-Phase Extraction (SPE): Purify and concentrate the prostaglandins (B1171923) from the complex biological matrix using an SPE cartridge.
-
LC-MS/MS Analysis: Separate the prostaglandins using high-performance liquid chromatography (HPLC) and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used for accurate quantification against a standard curve[16][17].
Therapeutic Implications and Future Directions
The central role of the PGD2-DK-PGD2-CRTH2 axis in driving type 2 inflammation makes it a highly attractive target for therapeutic intervention in allergic diseases. The pro-inflammatory effects, such as the recruitment and activation of eosinophils and Th2 cells, are mediated almost entirely through CRTH2[1][2]. Therefore, developing selective CRTH2 antagonists offers a promising strategy to inhibit these downstream effects without interfering with the potentially beneficial or distinct roles of the DP1 receptor[3][18][19].
Several orally active CRTH2 antagonists have been developed and tested in clinical trials for asthma and allergic rhinitis[3][18]. While results have been variable, these compounds have shown potential in reducing airway inflammation and improving lung function in specific patient phenotypes, particularly those with high eosinophil counts.
Future research should focus on:
-
Further elucidating the distinct signaling pathways activated by different PGD2 metabolites via CRTH2[20][13].
-
Identifying patient populations most likely to respond to CRTH2 antagonist therapy through biomarker development.
-
Investigating the long-term safety and efficacy of CRTH2 antagonists as either monotherapy or add-on therapy for severe allergic diseases[18].
By targeting the specific pro-inflammatory pathway mediated by DK-PGD2 and the CRTH2 receptor, it is possible to develop more precise and effective treatments for a range of debilitating allergic disorders.
References
- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of prostaglandin D2 in mast cell activation-induced sensitization of esophageal vagal afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Prostaglandin D2 in allergy: PGD2 has dual receptor systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of prostaglandin D2 on helper T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T Helper 2 Cell Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of prostaglandin D2 and CRTH2 blockade in early- and late-phase nasal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Enzymatic Formation of 13,14-Dihydro-15-keto PGD2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including sleep regulation, allergic inflammation, and bronchoconstriction. Its biological activity is tightly regulated through metabolic inactivation. A key metabolite in this process is 13,14-dihydro-15-keto PGD2, a stable compound that has emerged as a selective agonist for the CRTH2/DP2 receptor, playing a significant role in immune responses.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the formation of 13,14-dihydro-15-keto PGD2, detailed experimental protocols for the key enzymes involved, and a summary of relevant quantitative data.
The Biosynthetic Pathway of 13,14-Dihydro-15-keto PGD2
The formation of 13,14-dihydro-15-keto PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane and culminates in the modification of the parent PGD2 molecule.
Step 1: Arachidonic Acid to PGH2 The pathway is initiated by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[7]
Step 2: PGH2 to PGD2 PGH2 is then isomerized to PGD2 by the action of Prostaglandin D2 synthases (PGDS).[7] Two primary isoforms of PGDS exist:
-
Lipocalin-type PGDS (L-PGDS): Primarily found in the central nervous system and male genital organs.[8]
-
Hematopoietic PGDS (H-PGDS): A cytosolic enzyme found in immune cells like mast cells, antigen-presenting cells, and Th2 cells, which is crucial for PGD2 production during allergic and inflammatory responses.[7][9][10] H-PGDS is a member of the Sigma class of glutathione (B108866) S-transferases and requires glutathione (GSH) for its activity.[9][10]
Step 3: PGD2 Metabolism to 13,14-dihydro-15-keto PGD2 The conversion of PGD2 to its final stable metabolite occurs via the "15-hydroxy PGDH pathway" and involves two key enzymatic steps analogous to the metabolism of other prostaglandins (B1171923) like PGE2 and PGF2α:[1][2][3][4][5][6][11]
-
Oxidation: The 15-hydroxyl group of PGD2 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , forming an intermediate, 15-keto PGD2.
-
Reduction: The double bond at the C13-14 position of 15-keto PGD2 is then reduced by 15-oxo-prostaglandin Δ13-reductase , yielding the stable metabolite, 13,14-dihydro-15-keto PGD2.[12][13]
This final metabolite is more stable than its precursor PGD2 and serves as a reliable marker for in vivo PGD2 production.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites in the PGD2 pathway.
Table 1: Michaelis-Menten Constants (Km) of Key Enzymes
| Enzyme | Substrate | Km (µM) | Organism/Source |
|---|---|---|---|
| Human H-PGDS | PGH2 | ~20 | Recombinant Human |
| Human 15-PGDH | PGE2 | ~5.3 | Human Placenta |
| Bovine 15-oxo-PGΔ13-reductase| 15-keto-PGE2 | ~27 | Bovine Lung |
Note: Data for PGD2 as a substrate for 15-PGDH and 15-keto PGD2 for 15-oxo-PGΔ13-reductase is limited; values for PGE2 are provided as an analogue.
Table 2: Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) |
|---|---|---|
| PGD2 | CRTH2/DP2 | 2.4 |
| 13,14-Dihydro-15-keto PGD2 | CRTH2/DP2 | 2.91 |
| 15-deoxy-Δ12,14-PGJ2 | CRTH2/DP2 | 3.15 |
| PGD2 | DP1 | ~0.3 |
| 13,14-Dihydro-15-keto PGD2 | DP1 | >30,000 |
Data from equilibrium competition binding assays with recombinant human receptors.[14]
Experimental Protocols
Detailed methodologies for assessing the activity of key enzymes and quantifying the final metabolite are provided below.
Protocol 1: Hematopoietic Prostaglandin D Synthase (H-PGDS) Activity Assay
This protocol describes a method to determine the activity of H-PGDS by measuring the production of PGD2 from PGH2.
Materials:
-
Recombinant H-PGDS enzyme
-
PGH2 (substrate)
-
Reduced Glutathione (GSH)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Stop Solution: 1 M Citric Acid
-
PGD2 ELISA Kit
-
Ice bath
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the H-PGDS enzyme in the assay buffer. Prepare a stock solution of PGH2 in an appropriate organic solvent and dilute it in the assay buffer immediately before use. Prepare a stock solution of GSH.
-
Reaction Setup: In a 96-well plate, add 50 µL of the diluted H-PGDS enzyme to each well.
-
Initiation: To start the reaction, add 25 µL of GSH solution followed by 25 µL of the PGH2 substrate to each well. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 5 minutes.
-
Termination: Stop the reaction by adding 50 µL of the stop solution.
-
Quantification: Measure the concentration of PGD2 produced in each well using a commercial PGD2 ELISA kit, following the manufacturer's instructions.[15]
-
Data Analysis: Calculate the specific activity of the enzyme (nmol of PGD2 produced per minute per mg of protein).
Protocol 2: Quantification of 13,14-Dihydro-15-keto PGD2 by LC-MS/MS
This protocol outlines the quantification of 13,14-dihydro-15-keto PGD2 from biological samples (e.g., plasma, cell culture supernatants) using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
-
Solvents: Methanol (B129727), Acetonitrile (B52724), Water, Formic Acid (LC-MS grade)
Procedure:
-
Sample Preparation & Extraction:
-
Thaw the biological sample on ice.
-
Spike the sample with a known amount of the internal standard (13,14-dihydro-15-keto PGD2-d4).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove impurities.
-
Elute the analyte and internal standard with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.[16]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on the C18 column using a suitable gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Operate the mass spectrometer in negative ion mode with ESI.[16]
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve using known concentrations of 13,14-dihydro-15-keto PGD2.
-
Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the standard curve.[16]
-
Conclusion
The enzymatic formation of 13,14-dihydro-15-keto PGD2 is a well-defined pathway involving a series of crucial enzymes, starting from COX and culminating in the actions of 15-PGDH and 15-oxo-PGΔ13-reductase. As a stable and selective agonist for the CRTH2/DP2 receptor, this metabolite is of significant interest in the fields of immunology and drug development for allergic and inflammatory diseases. The protocols and data presented in this guide offer a technical foundation for researchers to investigate this important biosynthetic pathway and its role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. thomassci.com [thomassci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gentaur.com [gentaur.com]
- 6. 美国GlpBio - 13,14-dihydro-15-keto Prostaglandin D2 | Cas# 59894-07-4 [glpbio.cn]
- 7. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 13,14-dihydro-15-keto Prostaglandin D1 | Benchchem [benchchem.com]
- 12. LIPID MAPS [lipidmaps.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Unraveling the 13,14-Dihydro-15-keto PGD2 Signaling Cascade: A Technical Guide for Researchers
An in-depth exploration of the core signaling mechanisms, quantitative data, and experimental protocols relevant to the selective CRTH2/DP2 receptor agonist, 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). This guide is intended for researchers, scientists, and drug development professionals in the fields of immunology, inflammation, and pharmacology.
Introduction
13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) is a key metabolite of prostaglandin D2 (PGD2) formed via the 15-hydroxy PGDH pathway.[1][2] Unlike its precursor PGD2, which signals through both the DP1 and DP2 (also known as CRTH2) receptors, DK-PGD2 is a highly selective agonist for the CRTH2/DP2 receptor.[1][2][3][4][5] This selectivity makes DK-PGD2 a valuable tool for elucidating the specific roles of the CRTH2/DP2 signaling pathway in various physiological and pathological processes. The CRTH2/DP2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[6][7][8] Its activation by ligands like PGD2 and DK-PGD2 is critically involved in the pathogenesis of allergic and inflammatory conditions such as asthma.[9][10][11] This guide provides a comprehensive overview of the DK-PGD2 signaling cascade, including quantitative data on its interactions and detailed experimental protocols for its study.
The DK-PGD2 Signaling Pathway
The signaling cascade initiated by DK-PGD2 binding to the CRTH2/DP2 receptor is primarily mediated through the Gαi subunit of the heterotrimeric G-protein.[6][12] This interaction triggers a series of downstream events that ultimately lead to the characteristic cellular responses associated with CRTH2/DP2 activation.
Upon agonist binding, the Gαi subunit dissociates from the Gβγ dimer. The activated Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] Concurrently, the Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[12] This rise in intracellular calcium is a key signaling event that drives many of the downstream cellular responses.
The major downstream effects of DK-PGD2-mediated CRTH2/DP2 activation include:
-
Chemotaxis: The directed migration of immune cells, such as eosinophils, basophils, and Th2 cells, to sites of inflammation.[6][8]
-
Cytokine Production: The release of type 2 cytokines, including IL-4, IL-5, and IL-13, from ILC2s and Th2 cells, which further propagates the inflammatory response.[6][11][13]
-
Cell Activation: The degranulation of eosinophils and basophils, releasing pro-inflammatory mediators.[8]
-
Inhibition of Apoptosis: Promoting the survival of inflammatory cells.[6]
Below is a diagram illustrating the core signaling pathway.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of DK-PGD2 and other ligands with the CRTH2/DP2 receptor.
Table 1: Binding Affinities (Ki) of Prostaglandins for the Human CRTH2/DP2 Receptor
| Ligand | Ki (nM) | Reference(s) |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29 | [3] |
| Prostaglandin D2 (PGD2) | 2.4 ± 0.2 | [3] |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | [3] |
Data presented as mean ± SEM.
Table 2: Functional Potency (EC50) of DK-PGD2 and Related Metabolites
| Ligand | Cellular Response | Cell Type | EC50 (nM) | Reference(s) |
| DK-PGD2 | Migration | Eosinophils | 2.7 ± 2.3 | [14] |
| DK-PGD2 | Migration | ILC2s | 14.2 ± 3.4 | [14] |
| PGD2 | Migration | Eosinophils | 0.7 ± 0.2 | [14] |
| PGD2 | Migration | ILC2s | 17.4 ± 3.9 | [14] |
| Δ12-PGD2 | Migration | Eosinophils | 1.2 ± 1.8 | [14] |
| Δ12-PGD2 | Migration | ILC2s | 19.3 ± 3.2 | [14] |
| 15-deoxy-Δ12,14-PGD2 | Migration | Eosinophils | 1.5 ± 1.6 | [14] |
| 15-deoxy-Δ12,14-PGD2 | Migration | ILC2s | 21.8 ± 6.3 | [14] |
Data presented as mean ± SEM.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the DK-PGD2 signaling cascade. The following sections provide protocols for key experiments.
Receptor Binding Assay
This protocol is adapted from studies characterizing ligand binding to GPCRs.[3]
Objective: To determine the binding affinity (Ki) of DK-PGD2 for the CRTH2/DP2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CRTH2/DP2 receptor.
-
Radiolabeled ligand (e.g., [3H]PGD2).
-
Unlabeled DK-PGD2 and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor ligand (DK-PGD2).
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the unlabeled competitor.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol is based on standard methods for measuring Gq-coupled GPCR activity.[15][16][17][18]
Objective: To measure the increase in intracellular calcium concentration following stimulation of CRTH2/DP2 receptors with DK-PGD2.
Materials:
-
Cells expressing the CRTH2/DP2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[17][18]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
DK-PGD2 and other agonists/antagonists.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject DK-PGD2 or other compounds into the wells while continuously recording the fluorescence signal.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Data are often expressed as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline.[18]
-
Concentration-response curves can be generated to determine the EC50 of the agonist.
cAMP Measurement Assay
This protocol describes a common method for assessing Gi-coupled GPCR activity.[19][20][21][22][23]
Objective: To measure the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels upon CRTH2/DP2 receptor activation by DK-PGD2.
Materials:
-
Cells expressing the CRTH2/DP2 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
DK-PGD2 and other test compounds.
-
Lysis buffer.
-
cAMP assay kit (e.g., based on competitive binding, ELISA, or bioluminescence).[20][21]
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with the test compound (DK-PGD2) for a short period.
-
Stimulate the cells with forskolin to induce cAMP production. The inhibitory effect of the Gi-coupled receptor will be measured against this stimulated level.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
The reduction in forskolin-stimulated cAMP levels in the presence of DK-PGD2 indicates Gi-coupled signaling.
-
Concentration-response curves can be generated to determine the IC50 of the agonist for cAMP inhibition.
References
- 1. thomassci.com [thomassci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 7. karger.com [karger.com]
- 8. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 9. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. agilent.com [agilent.com]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cAMP-Glo™ Assay Protocol [promega.jp]
- 21. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. en.bio-protocol.org [en.bio-protocol.org]
Cellular Sources of 13,14-Dihydro-15-keto Prostaglandin D2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator implicated in a variety of physiological and pathological processes, including allergic inflammation. While PGD2 itself is relatively unstable, its metabolites, such as DK-PGD2, have longer half-lives and can serve as reliable markers of in vivo PGD2 production. Understanding the cellular origins of DK-PGD2 is crucial for elucidating the mechanisms of PGD2-mediated signaling and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the primary cellular sources of DK-PGD2, detailing the enzymatic pathways, quantitative data, and experimental protocols relevant to its study.
Biosynthesis of 13,14-Dihydro-15-keto Prostaglandin D2
The production of DK-PGD2 is a two-step process. First, arachidonic acid is converted to PGD2. This is followed by the metabolic conversion of PGD2 to DK-PGD2.
-
Synthesis of Prostaglandin D2: The synthesis of PGD2 is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, hematopoietic prostaglandin D synthase (H-PGDS) catalyzes the isomerization of PGH2 to PGD2.
-
Metabolism of PGD2 to DK-PGD2: The conversion of PGD2 to DK-PGD2 is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme oxidizes the 15-hydroxyl group of PGD2 to a keto group, forming 15-keto-PGD2, which is then rapidly reduced at the C13-C14 double bond to yield the more stable 13,14-dihydro-15-keto-PGD2.
Primary Cellular Sources
The primary cellular sources of DK-PGD2 are the cells that express high levels of hematopoietic prostaglandin D synthase (H-PGDS), the key enzyme in PGD2 synthesis. These include several key immune cells:
-
Mast Cells: Mast cells are considered the most significant source of PGD2 in the context of allergic reactions. Upon activation, typically through IgE-receptor cross-linking, mast cells rapidly release large quantities of newly synthesized PGD2.
-
Macrophages: Macrophages, particularly when activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), are potent producers of PGD2.
-
Dendritic Cells (DCs): As antigen-presenting cells, dendritic cells contribute to the production of PGD2 in the immune response.
-
T helper 2 (Th2) Cells: Th2 cells, a subset of T lymphocytes involved in allergic inflammation, have been shown to produce PGD2.
-
Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are a more recently identified source of PGD2. Upon activation by alarmins such as IL-33, ILC2s can produce PGD2, which can then be metabolized to DK-PGD2.
Quantitative Data on PGD2 Production
While direct quantitative data for DK-PGD2 production by each cell type is limited in the literature, measurements of its precursor, PGD2, provide a strong indication of the potential for DK-PGD2 generation. The following table summarizes available data on PGD2 production by various cellular sources. It is important to note that the subsequent conversion to DK-PGD2 is dependent on the expression and activity of 15-PGDH in the local microenvironment.
| Cell Type | Stimulus | PGD2 Concentration | Reference |
| Human Monocytes | LPS/IFN-γ | Up to 50 ng/mg protein | [1] |
| Human ILC2s | IL-25, IL-33, TSLP | Up to 1.5 ng/mL (from 5 x 10^5 cells) | [2] |
Signaling Pathways and Regulation
The production of DK-PGD2 is intricately regulated at the level of both PGD2 synthesis and its metabolism by 15-PGDH.
Regulation of PGD2 Synthesis
The synthesis of PGD2 is primarily controlled by the expression and activity of COX-2 and H-PGDS. Pro-inflammatory signals, such as those initiated by cytokines and pathogen-associated molecular patterns (PAMPs), can upregulate the expression of these enzymes, leading to increased PGD2 production.
Regulation of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The activity of 15-PGDH, the enzyme that converts PGD2 to its keto-metabolites, is a critical control point. Various signaling molecules and pathways have been shown to regulate 15-PGDH expression and activity:
-
Transforming Growth Factor-β (TGF-β): TGF-β is a potent inducer of 15-PGDH expression in various cell types, including gastrointestinal epithelial cells.[3][4] This suggests a role for TGF-β in dampening prostaglandin-driven inflammation.
-
Pro-inflammatory Cytokines: Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) have been shown to downregulate 15-PGDH expression in certain contexts, such as in pancreatic cancer and lung adenocarcinoma cells.[4][5] This can lead to an accumulation of pro-inflammatory prostaglandins (B1171923).
-
MAP Kinase Pathway: The mitogen-activated protein (MAP) kinase pathway has been implicated in the regulation of 15-PGDH. For instance, the anti-inflammatory drug hydroxychloroquine (B89500) has been shown to upregulate 15-PGDH expression in synoviocytes through the MAP kinase pathway.[6]
-
Prostaglandin E2 (PGE2): There is evidence of a negative feedback loop where PGE2 can downregulate the expression of 15-PGDH, thereby prolonging its own biological effects.[7]
Experimental Protocols
Protocol 1: Induction and Measurement of PGD2/DK-PGD2 from Mast Cells
Objective: To stimulate human mast cells to produce PGD2 and its metabolite DK-PGD2 and to quantify their levels in the cell culture supernatant.
Materials:
-
Human mast cell line (e.g., LAD2) or primary human mast cells
-
Cell culture medium (e.g., StemPro-34 with supplements)
-
Human IgE
-
Anti-human IgE antibody
-
Calcium ionophore A23187 (optional positive control)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
-
Analytical standards for PGD2 and DK-PGD2
-
Deuterated internal standards (e.g., PGD2-d4, DK-PGD2-d4)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Culture and Sensitization:
-
Culture human mast cells according to standard protocols.
-
For IgE-mediated activation, sensitize the cells by incubating with human IgE (e.g., 1 µg/mL) for 24-48 hours.
-
-
Cell Stimulation:
-
Wash the sensitized cells with PBS to remove unbound IgE.
-
Resuspend the cells in fresh culture medium.
-
Stimulate the cells with anti-human IgE antibody (e.g., 1-10 µg/mL) for a specified time course (e.g., 30 minutes, 1 hour, 4 hours).
-
For a positive control, stimulate a separate batch of cells with a calcium ionophore such as A23187 (e.g., 1 µM).
-
-
Sample Collection and Preparation:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant, which contains the secreted prostaglandins.
-
Immediately add an antioxidant (e.g., butylated hydroxytoluene) and the deuterated internal standards to the supernatant to prevent degradation and for accurate quantification.
-
Perform solid-phase extraction (SPE) to concentrate and purify the prostaglandins from the culture medium.
-
-
LC-MS/MS Analysis:
-
Reconstitute the extracted sample in an appropriate solvent.
-
Analyze the sample using a validated LC-MS/MS method for the simultaneous quantification of PGD2 and DK-PGD2.
-
Develop a standard curve using the analytical standards to determine the concentration of the analytes in the samples.
-
Protocol 2: Induction and Measurement of PGD2/DK-PGD2 from Macrophages
Objective: To stimulate human or murine macrophages to produce PGD2 and DK-PGD2 and to quantify their levels.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary monocyte-derived macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ) (optional co-stimulant)
-
LC-MS/MS system and reagents as described in Protocol 1
Procedure:
-
Cell Culture:
-
Culture macrophages in appropriate medium. For primary macrophages, differentiate from monocytes for 5-7 days.
-
-
Cell Stimulation:
-
Replace the culture medium with fresh medium.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) with or without IFN-γ (e.g., 20 ng/mL) for a time course (e.g., 4, 8, 24 hours).
-
-
Sample Collection and Preparation:
-
Follow the same procedure as described in Protocol 1 (steps 3 and 4) for sample collection, preparation, and LC-MS/MS analysis.
-
Conclusion
This compound is a key metabolite of PGD2, and its production is indicative of the activity of several important immune cells, including mast cells, macrophages, dendritic cells, Th2 cells, and ILC2s. The synthesis of DK-PGD2 is dependent on the initial production of PGD2 by H-PGDS and the subsequent metabolic conversion by 15-PGDH. The expression and activity of 15-PGDH are tightly regulated by a complex network of signaling pathways, including those initiated by TGF-β and pro-inflammatory cytokines. The experimental protocols provided in this guide offer a framework for the investigation of DK-PGD2 production from its primary cellular sources. Further research into the quantitative production of DK-PGD2 by these cells and the intricate regulatory mechanisms will provide valuable insights into the role of the PGD2 metabolic pathway in health and disease, and may pave the way for novel therapeutic interventions.
References
- 1. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-beta-induced suppressor of human gastrointestinal cancers [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
In Vivo Metabolism of 13,14-Dihydro-15-keto PGD2 in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2), a major cyclooxygenase product, is a potent lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, allergic inflammation, and vasodilation. The in vivo bioactivity of PGD2 is tightly regulated by its rapid metabolism into various downstream products. A key early step in this metabolic cascade is the formation of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) via the action of 15-hydroxyprostaglandin dehydrogenase. This technical guide provides an in-depth overview of the in vivo metabolism of DK-PGD2 in humans, focusing on its subsequent metabolic fate, quantitative data on its urinary metabolites, and detailed experimental protocols for their analysis.
Core Concepts in DK-PGD2 Metabolism
In humans, DK-PGD2 is a transient intermediate that undergoes extensive further metabolism before excretion. A crucial and predominant metabolic transformation is the reduction of the 11-keto group, which converts the D-ring of the prostaglandin into an F-ring structure. Consequently, the major urinary metabolites of PGD2, and by extension DK-PGD2, are PGF-ring compounds. These metabolites are further modified by β-oxidation of the carboxylic acid side chain and ω-oxidation of the alkyl side chain, leading to a variety of smaller, more polar compounds that are readily excreted in the urine. Notably, virtually no intact DK-PGD2 is found in human urine.
Quantitative Analysis of Urinary Metabolites
The landmark study by Liston and Roberts in 1985, which involved the intravenous infusion of radiolabeled PGD2 into a human volunteer, provided the first comprehensive profile of its urinary metabolites. This study identified 25 distinct metabolites, the majority of which possessed a PGF-ring structure.
Subsequent research by Morrow and colleagues focused on the quantification of the most abundant of these metabolites, 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid, establishing it as a reliable biomarker for endogenous PGD2 production.
| Metabolite Class | Key Metabolites Identified in Human Urine | Normal Urinary Excretion |
| Major Tetranor Metabolite | 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid | 1.08 ± 0.72 ng/mg creatinine[1] |
| PGF-Ring Metabolites | A series of isomeric PGF2 compounds and their dinor and tetranor derivatives | Not individually quantified in routine assays |
| PGD-Ring Metabolites | Present in much lower abundance than PGF-ring metabolites | Not routinely quantified |
Metabolic Pathway of PGD2 in Humans
The metabolic cascade of PGD2 is complex, involving multiple enzymatic steps and leading to a diverse array of products. The initial conversion to DK-PGD2 is followed by a pivotal ring transformation and subsequent side-chain oxidations.
Experimental Protocols
The analysis of DK-PGD2 metabolites in human urine typically involves sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the high sensitivity and specificity required to measure the low concentrations of these metabolites in a complex biological matrix.
Sample Preparation for Urinary Metabolite Analysis
-
Urine Collection: A 24-hour or random urine sample is collected. It is recommended that patients avoid aspirin, indomethacin, and other anti-inflammatory medications for at least 48 hours prior to and during collection.
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., [¹⁸O₄]-labeled major metabolite) is added to an aliquot of the urine sample to allow for accurate quantification by isotope dilution mass spectrometry.
-
Solid-Phase Extraction (SPE): The urine sample is acidified and passed through a C18 SPE cartridge. This step removes salts and other polar interferences while retaining the more lipophilic prostaglandin metabolites.
-
Elution: The retained metabolites are eluted from the SPE cartridge with an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Derivatization (for GC-MS): The eluted metabolites are chemically modified to increase their volatility and improve their chromatographic properties. This typically involves:
-
Methoximation: To protect ketone groups.
-
Esterification: To convert carboxylic acids to esters (e.g., pentafluorobenzyl esters).
-
Silylation: To convert hydroxyl groups to trimethylsilyl (B98337) ethers.
-
Analytical Methodology: GC-MS
-
Gas Chromatography:
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-1 or equivalent) is typically used.
-
Injection: A splitless injection is used to maximize the transfer of the sample onto the column.
-
Temperature Program: A temperature gradient is employed to separate the various metabolites based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Negative ion chemical ionization (NICI) is often used as it provides high sensitivity for the electronegative derivatized metabolites.
-
Detection: Selected ion monitoring (SIM) is used to monitor for specific ions characteristic of the target metabolite and its internal standard, enhancing the specificity of the analysis.
-
Analytical Methodology: LC-MS/MS
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used to separate the metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid), is used to elute the metabolites.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically employed.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the target metabolite, fragmenting it, and then detecting a specific product ion. This highly selective technique minimizes interferences from the complex urine matrix.
-
Conclusion
The in vivo metabolism of 13,14-dihydro-15-keto PGD2 in humans is characterized by its rapid conversion to a series of PGF-ring metabolites that are further oxidized and excreted in the urine. The quantification of the major urinary metabolite, 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid, serves as a valuable index of endogenous PGD2 production. The analytical methods for these metabolites, primarily GC-MS and LC-MS/MS, are highly specialized and require meticulous sample preparation and expertise in mass spectrometry. This guide provides a foundational understanding of these processes for researchers and professionals in the field of drug development and lipidomics.
References
The Structural Elucidation of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of prostaglandin D2 (PGD2). DK-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, playing a significant role in inflammatory and allergic responses.[1][2] This document outlines the key physicochemical properties, provides available spectroscopic data, details relevant experimental methodologies for isolation and characterization, and illustrates the associated signaling pathway.
Introduction
13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a biologically active lipid mediator formed from the metabolic conversion of PGD2 via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Its significance in immunology and pharmacology stems from its selective agonism of the CRTH2 receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of allergic diseases such as asthma and atopic dermatitis. A thorough understanding of the precise molecular structure of DK-PGD2 is paramount for the design of novel therapeutics targeting the CRTH2 signaling cascade and for the development of accurate analytical methods to quantify its presence in biological systems.
Physicochemical and Spectroscopic Data
General Properties
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₂O₅ | PubChem[3] |
| Molecular Weight | 352.5 g/mol | PubChem[3] |
| IUPAC Name | (Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | PubChem[3] |
| CAS Number | 59894-07-4 | Cayman Chemical[2] |
| Appearance | Typically a solution in an organic solvent (e.g., methyl acetate) | Cayman Chemical[2] |
| Purity | ≥95% (Commercially available standard) | Cayman Chemical[2] |
Mass Spectrometry Data
Mass spectrometry is a cornerstone technique for the identification and quantification of prostaglandins (B1171923) and their metabolites. High-resolution mass spectrometry provides accurate mass measurements, while tandem mass spectrometry (MS/MS) elucidates structural fragments.
| Precursor Ion | m/z | Top Fragment Ions (m/z) | Instrument Type | Source |
| [M+H]⁺ | 353.2323 | 335.2, 317.2, 299.2 | IT/ion trap | PubChem[3] |
| [M-H]⁻ | 351.2177 | 333.3, 315.5, 316.0 | IT/ion trap | PubChem[3] |
Note: The fragmentation pattern provides valuable information about the loss of water molecules and cleavages of the fatty acid side chains, which is characteristic of prostaglandins.
Experimental Protocols
The structural characterization of DK-PGD2 necessitates a multi-step experimental workflow, from isolation and purification to analysis by various spectroscopic techniques. The following protocols are generalized from established methods for prostaglandin analysis and can be adapted for DK-PGD2.
Isolation and Purification
The isolation of DK-PGD2 from biological matrices (e.g., cell culture supernatants, plasma) or from a synthetic reaction mixture typically involves liquid-liquid extraction followed by chromatographic purification.
Protocol: Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Acidify the aqueous sample to pH 3-4 with a suitable acid (e.g., citric acid) to protonate the carboxylic acid group of DK-PGD2.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 3-4).
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., hexane) to remove nonpolar impurities.
-
Wash with a slightly more polar solvent (e.g., water/methanol mixture) to remove polar impurities.
-
Elute DK-PGD2 with a more polar solvent, such as methyl formate (B1220265) or ethyl acetate.
-
-
Solvent Evaporation: Evaporate the elution solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
Reversed-Phase HPLC:
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength appropriate for the chromophore (typically around 210-230 nm for the enone system) or mass spectrometry.
-
Collect the fraction corresponding to the retention time of DK-PGD2.
-
Spectroscopic Analysis
3.2.1. Mass Spectrometry (MS)
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
-
Analysis:
-
Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Product Ion Scan (MS/MS): To generate a fragmentation pattern for structural confirmation. The fragmentation of the precursor ion is induced by collision-induced dissociation (CID).
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A purified and dried sample of DK-PGD2 (typically >1 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons. Key signals would include those for the vinyl protons, protons adjacent to carbonyl and hydroxyl groups, and the aliphatic chain protons.
-
¹³C NMR: To identify the number and types of carbon atoms (e.g., carbonyl, olefinic, carbinol, and aliphatic carbons).
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is essential for unambiguous assignment of the entire molecular structure.
-
Signaling Pathway and Experimental Workflow Visualization
The biological activity of DK-PGD2 is mediated through its interaction with the CRTH2 receptor, which is coupled to a Gαi protein. This interaction initiates a signaling cascade that leads to various cellular responses.
DK-PGD2/CRTH2 Signaling Pathway
Caption: Signaling pathway of 13,14-Dihydro-15-keto PGD2 via the CRTH2 receptor.
Experimental Workflow for Structural Characterization
Caption: General experimental workflow for the structural characterization of DK-PGD2.
Conclusion
The structural characterization of this compound is fundamental to understanding its biological function and for the development of targeted therapeutics. This guide has consolidated the available physicochemical and mass spectrometry data, provided adaptable experimental protocols for its isolation and analysis, and visualized its key signaling pathway and the workflow for its structural elucidation. While a complete public repository of all spectroscopic data for DK-PGD2 is currently lacking, the methodologies and data presented herein provide a robust framework for researchers in the fields of lipidomics, pharmacology, and drug discovery to further investigate this important inflammatory mediator.
References
The Role of 13,14-Dihydro-15-keto PGD2 in Th2 Cell Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a stable metabolite of prostaglandin D2 (PGD2), in mediating the chemotaxis of T helper 2 (Th2) cells. Th2 cells are pivotal in the pathogenesis of allergic inflammatory diseases such as asthma and atopic dermatitis. Their recruitment to inflammatory sites is a critical step in the allergic cascade. DK-PGD2 has been identified as a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. This guide will detail the signaling pathways initiated by the DK-PGD2/CRTH2 interaction, present quantitative data on the chemotactic and cytokine-releasing effects of DK-PGD2, and provide comprehensive experimental protocols for the study of these phenomena.
Introduction
Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released by activated mast cells during an allergic response. However, PGD2 is chemically unstable and is rapidly metabolized in vivo to various products, including 13,14-dihydro-15-keto PGD2 (DK-PGD2). Unlike its precursor, DK-PGD2 is a stable molecule and a potent and selective agonist for the CRTH2 receptor.[1][2] The expression of CRTH2 is a hallmark of Th2 cells, and its activation by DK-PGD2 is a key driver of Th2 cell migration to sites of allergic inflammation.[1][3] Understanding the mechanisms of DK-PGD2-mediated Th2 cell chemotaxis is therefore of significant interest for the development of novel therapeutics for allergic diseases.
The DK-PGD2/CRTH2 Signaling Axis
The interaction of DK-PGD2 with the CRTH2 receptor on Th2 cells initiates a signaling cascade that culminates in cellular migration and the production of pro-inflammatory cytokines. This process is initiated by the coupling of the CRTH2 receptor to a pertussis toxin-sensitive Gαi-type G protein.[1][2]
Upon activation, the Gαi subunit dissociates from the βγ subunits, leading to downstream signaling events:
-
Calcium Mobilization: Activation of phospholipase C (PLC) by the G protein subunits leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a critical event in initiating cell migration.[1][4]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is also activated downstream of CRTH2. This pathway is crucial for both chemotaxis and the production of Th2 cytokines.[5][6] Inhibition of PI3K significantly reduces DK-PGD2-induced Th2 cell migration and the secretion of IL-4, IL-5, and IL-13.[5]
-
Cytokine Production: The increase in intracellular calcium activates the calmodulin/calcineurin pathway, leading to the dephosphorylation and nuclear translocation of the nuclear factor of activated T cells (NFAT).[5] In the nucleus, NFAT acts as a transcription factor to promote the expression of genes encoding the signature Th2 cytokines: IL-4, IL-5, and IL-13.[7][8]
References
- 1. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PI3K and calcineurin suppresses chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2)-dependent responses of Th2 lymphocytes to prostaglandin D(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 8. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
interaction of DK-PGD2 with eosinophils and basophils
An In-depth Technical Guide: The Interaction of 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2) with Eosinophils and Basophils
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a primary pro-inflammatory mediator released predominantly by activated mast cells during allergic responses[1][2]. Its biological effects are mediated through two distinct G-protein coupled receptors: the D prostanoid receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), also known as DP2[2][3][4]. While DP1 activation is often associated with vasodilation and anti-inflammatory effects, CRTH2 activation drives a potent pro-inflammatory cascade[2][5].
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2[6][7][8]. It has been identified as a highly selective agonist for the CRTH2 receptor, with significantly lower affinity for the DP1 receptor[9]. This selectivity makes DK-PGD2 an invaluable tool for elucidating the specific roles of the CRTH2 pathway in allergic inflammation. Eosinophils and basophils, key effector cells in type 2 immunity and allergic diseases, prominently express CRTH2[10][11][12]. This guide provides a comprehensive technical overview of the interaction between DK-PGD2 and these granulocytes, focusing on the cellular responses, signaling pathways, and experimental methodologies used to characterize these interactions.
The DK-PGD2/CRTH2 Signaling Axis in Eosinophils and Basophils
Both eosinophils and basophils express high levels of CRTH2 mRNA and protein[10][13]. The binding of DK-PGD2 to CRTH2 on these cells initiates a signaling cascade characteristic of Gαi-coupled receptors[10][14]. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a robust mobilization of intracellular calcium (Ca2+)[9][10][13]. These initial signaling events trigger a suite of pro-inflammatory cellular functions.
Functional Consequences of DK-PGD2 Interaction
On Eosinophils
DK-PGD2 is a potent activator of human eosinophils, inducing multiple pro-inflammatory responses that are central to allergic inflammation. These effects are mediated exclusively through the CRTH2 receptor, as selective DP1 agonists do not replicate these actions[15].
-
Chemotaxis and Shape Change: DK-PGD2 induces a rapid change in eosinophil morphology and promotes chemokinesis and chemotaxis[2][15]. This directed migration is crucial for the accumulation of eosinophils at sites of allergic inflammation, such as the airways in asthma or the conjunctiva in allergic conjunctivitis[4][16][17].
-
Degranulation: Activation of CRTH2 by DK-PGD2 triggers eosinophil degranulation, leading to the release of cytotoxic proteins like eosinophil-derived neurotoxin (EDN)[2][15].
-
Upregulation of Adhesion Molecules: DK-PGD2 stimulation enhances the surface expression of CD11b, an integrin that facilitates eosinophil adhesion to the endothelium, a critical step for tissue infiltration[18].
| Eosinophil Response to DK-PGD2 | Effective Concentration Range | Key Outcome | References |
| Chemokinesis & Degranulation | 1 - 10 nmol/L (for PGD2) | Promotes cell migration and release of cytotoxic proteins. | [15] |
| Chemotaxis | 1 - 100 nM (for PGD2) | Directed migration towards inflammatory sites. | [19] |
| CD11b Expression | Not specified | Enhanced adhesion and potential for tissue infiltration. | [18] |
| Shape Change | EC50 values vary by metabolite | Indicator of cellular activation. | [20] |
On Basophils
Similar to its effects on eosinophils, DK-PGD2 potently activates human basophils via the CRTH2 receptor. Basophils express significantly higher levels of CRTH2 transcripts compared to DP1 transcripts, underscoring the primary role of the CRTH2 pathway in these cells[13].
-
Calcium Mobilization: DK-PGD2 induces a robust influx of intracellular calcium, a key second messenger for cellular activation[13].
-
Migration: DK-PGD2 serves as a chemoattractant for basophils, promoting their migration[10][13].
-
Upregulation of Surface Markers: CRTH2 activation by DK-PGD2 upregulates the expression of the adhesion molecule CD11b[13].
-
Enhanced Degranulation: DK-PGD2 enhances IgE-mediated degranulation, augmenting the release of histamine (B1213489) and other inflammatory mediators[13]. All these pro-inflammatory effects can be completely blocked by CRTH2 antagonists like ramatroban[13].
| Basophil Response to DK-PGD2 | Key Outcome | Antagonist Effect | References |
| Ca²⁺ Influx | Triggers downstream activation pathways. | N/A | [13] |
| Migration | Accumulation at inflammatory sites. | Blocked by ramatroban. | [13] |
| CD11b Upregulation | Increased cell adhesion. | Blocked by ramatroban. | [13] |
| Enhanced Degranulation | Amplified release of histamine and other mediators. | Blocked by ramatroban. | [13] |
Key Experimental Protocols
Investigating the effects of DK-PGD2 requires specific and validated methodologies. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Chemotaxis Assay
This assay quantifies the directed migration of cells in response to a chemoattractant.
Methodology:
-
Cell Isolation: Isolate eosinophils or basophils from human peripheral blood using negative immunomagnetic selection or density gradient centrifugation[19]. Purity should be assessed by flow cytometry or cytological staining.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a modified Boyden chamber or a 24-well plate with Transwell® inserts, typically with a 5.0 µm pore size)[16][19].
-
Loading: Add assay medium containing various concentrations of DK-PGD2 (e.g., 0.1 nM to 1000 nM) or a vehicle control to the lower wells of the chamber[19].
-
Cell Addition: Place the purified cell suspension in the upper chamber (the insert).
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 1 to 3 hours[19].
-
Quantification: After incubation, remove the insert. Collect the cells that have migrated into the lower chamber and count them using a flow cytometer, a cell counter, or manual microscopy. Results are often expressed as a chemotactic index (fold increase in migration over vehicle control).
Protocol 2: Calcium Mobilization Assay
This assay measures changes in intracellular free calcium concentration following receptor activation.
Methodology:
-
Cell Preparation: Use purified eosinophils or basophils as prepared for the chemotaxis assay[13].
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution) in the dark, typically for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Measurement: Resuspend the dye-loaded cells in buffer and place them in a fluorometer or a fluorescence plate reader equipped with an injection port.
-
Stimulation: Establish a stable baseline fluorescence reading. Inject a solution of DK-PGD2 to achieve the desired final concentration and continuously record the fluorescence intensity over time[10][13].
-
Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Data are often presented as the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2) or as a relative change from baseline.
Protocol 3: Degranulation Assay (Flow Cytometry)
This method quantifies degranulation by detecting the surface expression of proteins from intracellular granules, such as CD63 on basophils.
Methodology:
-
Cell Stimulation: Aliquot whole blood or purified basophils into tubes. Add DK-PGD2, a positive control (e.g., anti-IgE), or a vehicle control and incubate for a specified time (e.g., 15-30 minutes) at 37°C[21].
-
Staining: Stop the reaction by placing the tubes on ice. Add a cocktail of fluorescently-labeled antibodies to the cells. For basophil degranulation, this typically includes an antibody against CD63 (activation marker) and antibodies to identify the basophil population (e.g., anti-IgE and anti-HLA-DR, or anti-CRTH2)[13].
-
Lysis (for whole blood): If using whole blood, perform red blood cell lysis using a commercial lysing solution.
-
Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Gate on the basophil population. Determine the percentage of basophils that are positive for the activation marker (e.g., %CD63+ basophils). This percentage reflects the extent of degranulation[21].
Conclusion and Therapeutic Implications
The selective activation of the CRTH2 receptor by its agonist DK-PGD2 potently drives pro-inflammatory responses in eosinophils and basophils, including chemotaxis, degranulation, and expression of adhesion molecules[13][15]. These cellular events are fundamental to the pathophysiology of allergic diseases like asthma, allergic rhinitis, and atopic dermatitis[3][22][23]. The detailed understanding of the DK-PGD2/CRTH2 axis has established CRTH2 as a significant therapeutic target. The development of orally available, selective CRTH2 antagonists represents a promising strategy for treating eosinophil- and basophil-driven inflammatory conditions by directly inhibiting the recruitment and activation of these key effector cells[3][4][24]. Continued research using DK-PGD2 as a pharmacological tool will further refine our understanding of this critical inflammatory pathway.
References
- 1. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. rupress.org [rupress.org]
- 10. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prostaglandin D2 Receptor DP2 Mediates Eosinophil trafficking into the Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prostaglandin D2 is a potent chemoattractant for human eosinophils that acts via a novel DP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. Eosinophils contribute to intestinal inflammation via chemoattractant receptor-homologous molecule expressed on Th2 cells, CRTH2, in experimental Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 13,14-Dihydro-15-keto Prostaglandin D2 in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2), an important lipid mediator involved in various physiological and pathological processes, including allergic inflammation and asthma. PGD2 is metabolized via the 15-hydroxyprostaglandin dehydrogenase pathway to form DK-PGD2. This metabolite is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The activation of the DP2 receptor on immune cells such as T-helper 2 cells, eosinophils, and basophils leads to their chemotaxis and activation, contributing to the inflammatory cascade.[1][3] Given its role as a key player in type 2 inflammation, accurate quantification of DK-PGD2 in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics targeting this pathway.
This application note provides a detailed protocol for the sensitive and specific quantification of 13,14-Dihydro-15-keto PGD2 in biological matrices, such as plasma and cell culture supernatants, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of 13,14-Dihydro-15-keto PGD2
DK-PGD2 exerts its biological effects primarily through the activation of the G-protein coupled receptor, CRTH2 (DP2). Upon binding of DK-PGD2, the receptor couples to an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ subunits of the G-protein can activate phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic Ca2+. These signaling events culminate in the activation of downstream pathways that promote cell migration (chemotaxis) and the release of pro-inflammatory mediators.
Caption: Signaling pathway of 13,14-Dihydro-15-keto PGD2 via the CRTH2 receptor.
Experimental Protocols
The following protocols are based on established methods for the analysis of eicosanoids in biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of DK-PGD2 from plasma, serum, and cell culture supernatants.
-
Internal Standard Spiking: To 500 µL of the biological sample, add 10 µL of a deuterated internal standard solution (e.g., 13,14-dihydro-15-keto PGD2-d4) at an appropriate concentration.
-
Acidification: Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 2M formic acid).
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 2.2 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start at 20% B, increase to 65% B over 13 min, increase to 95% B over 3 min, hold for 4 min, then return to initial conditions and re-equilibrate. |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 351.2 |
| Product Ion (m/z) | 333.3 |
| Internal Standard | 13,14-dihydro-15-keto PGD2-d4 (adjust m/z accordingly) |
Note: MRM transitions, including collision energies and cone voltages, should be optimized for the specific instrument being used.
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the LC-MS/MS analysis of 13,14-Dihydro-15-keto PGD2 based on published methods for eicosanoid panels.
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.2 - 3 ng/mL |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.2 - 500 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Experimental Workflow
The overall workflow for the quantification of 13,14-Dihydro-15-keto PGD2 is depicted below.
Caption: Experimental workflow for DK-PGD2 quantification.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of 13,14-Dihydro-15-keto PGD2 in various biological matrices. This methodology is essential for researchers investigating the role of the PGD2 metabolic pathway in health and disease, and for the development of targeted therapies. The provided protocols and data serve as a comprehensive guide for the implementation of this analytical technique in a research or drug development setting.
References
- 1. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thomassci.com [thomassci.com]
- 3. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
Application Notes and Protocols for 13,14-Dihydro-15-keto Prostaglandin D2 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the quantification of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. DK-PGD2 is a key metabolite of Prostaglandin D2 (PGD2) and plays a crucial role in various physiological and pathological processes, particularly in inflammatory responses.
Introduction
13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxy PGDH pathway.[1][2] Unlike its parent molecule, PGD2, which is often short-lived, DK-PGD2 has a longer half-life, making it a more reliable biomarker for PGD2 production. DK-PGD2 is recognized as a selective agonist for the CRTH2/DP2 receptor, a key player in the inflammatory cascade, particularly in allergic diseases like asthma.[1][2][3] The measurement of DK-PGD2 levels in biological samples is therefore critical for understanding the role of the PGD2 pathway in health and disease and for the development of novel therapeutics targeting this pathway.
Assay Principle
The this compound ELISA kit is a competitive immunoassay for the quantitative determination of DK-PGD2 in biological fluids. The assay is based on the principle of competitive binding between DK-PGD2 in the sample and a fixed amount of horseradish peroxidase (HRP) labeled DK-PGD2 for a limited number of binding sites on a specific antibody.
The microplate is pre-coated with a goat anti-rabbit IgG antibody. A specific rabbit anti-DK-PGD2 antibody, DK-PGD2 standard or sample, and a DK-PGD2-HRP conjugate are added to the wells. During incubation, the DK-PGD2 from the sample and the DK-PGD2-HRP conjugate compete for binding to the rabbit anti-DK-PGD2 antibody. The antibody, in turn, binds to the goat anti-rabbit IgG coated on the plate. After a washing step to remove unbound components, a substrate solution is added. The color development is inversely proportional to the concentration of DK-PGD2 in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of DK-PGD2 is then determined by comparing the optical density of the samples to the standard curve.
Signaling Pathway of PGD2 and its Metabolite DK-PGD2
Prostaglandin D2 (PGD2) is produced from arachidonic acid via the cyclooxygenase (COX) pathway. PGD2 can then be metabolized to 13,14-dihydro-15-keto PGD2 (DK-PGD2). Both PGD2 and DK-PGD2 exert their biological effects by binding to specific G-protein coupled receptors.[3] PGD2 primarily signals through the DP1 and DP2 (CRTH2) receptors.[3][4] DK-PGD2 is a selective agonist for the DP2 receptor.[1][2] Activation of the DP2 receptor on immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils is associated with chemotaxis and the release of pro-inflammatory mediators, contributing to the pathology of allergic inflammation.[3]
Caption: PGD2 and DK-PGD2 signaling pathway.
Materials and Methods
Materials Provided
| Component | Quantity | Storage |
| 96-well Microplate | 1 plate (12 x 8 strips) | 4°C |
| DK-PGD2 Standard | 1 vial | -20°C |
| DK-PGD2-HRP Conjugate | 1 vial | -20°C |
| Rabbit Anti-DK-PGD2 Antibody | 1 vial | -20°C |
| 10X Wash Buffer | 1 bottle | 4°C |
| Substrate Solution (TMB) | 1 bottle | 4°C |
| Stop Solution | 1 bottle | 4°C |
| Plate Sealer | 2 seals | Room Temperature |
Materials Required but Not Provided
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Tubes for standard and sample dilutions
-
Absorbent paper for blotting
Experimental Protocol
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Plasma: Collect blood in tubes containing an anticoagulant such as EDTA. Centrifuge at 1000 x g for 15 minutes at 4°C. Aliquot the supernatant and store at -80°C.
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes at 4°C. Aliquot the supernatant and store at -80°C.
-
Urine: Collect urine and centrifuge to remove particulate matter. Store at -80°C.
-
Cell Culture Supernatants: Centrifuge to remove cells and debris. Aliquot the supernatant and store at -80°C.
Note: Avoid repeated freeze-thaw cycles. If samples contain high levels of DK-PGD2, dilution with the provided assay buffer may be necessary.
Reagent Preparation
-
Wash Buffer: Dilute the 10X Wash Buffer to 1X with deionized water.
-
DK-PGD2 Standard: Prepare a dilution series of the DK-PGD2 Standard according to the kit's specific instructions to create a standard curve. A typical standard curve might range from 0 pg/mL to 1000 pg/mL.
Assay Procedure
The following is a generalized procedure. Refer to the specific kit manual for precise volumes and incubation times.
Caption: Generalized competitive ELISA workflow.
-
Add Reagents: Add 50 µL of standard or sample to the appropriate wells. Then, add 50 µL of DK-PGD2-HRP conjugate and 50 µL of rabbit anti-DK-PGD2 antibody to each well.
-
Incubate: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).
-
Wash: Aspirate the contents of the wells and wash each well three times with 1X Wash Buffer. After the final wash, invert the plate and blot it against clean absorbent paper.
-
Add Substrate: Add 100 µL of Substrate Solution to each well.
-
Incubate: Cover the plate and incubate in the dark for the specified time (e.g., 15-30 minutes at 37°C).
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Calculate the average absorbance for each set of duplicate standards and samples. Plot the absorbance values for the standards against their known concentrations to generate a standard curve. A four-parameter logistic curve fit is often recommended.
-
Calculate Concentrations: Determine the concentration of DK-PGD2 in the samples by interpolating their average absorbance values from the standard curve.
-
Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Performance Characteristics
The performance characteristics of a typical DK-PGD2 ELISA kit are summarized below. These values are for illustrative purposes; refer to the kit-specific manual for actual performance data.
| Parameter | Typical Value |
| Assay Range | 15.6 - 1000 pg/mL |
| Sensitivity | < 10 pg/mL |
| Intra-assay CV% | < 10% |
| Inter-assay CV% | < 15% |
| Sample Types | Plasma, Serum, Urine, Cell Culture Supernatants |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing; Contaminated reagents | Increase the number of washes; Ensure proper reagent handling and storage. |
| Low signal | Incorrect incubation times or temperatures; Inactive reagents | Follow the protocol precisely; Check the expiration dates of the reagents. |
| Poor standard curve | Improper standard dilution; Pipetting errors | Prepare fresh standards and ensure accurate pipetting. |
| High variability between duplicates | Pipetting errors; Inconsistent washing | Ensure consistent pipetting technique; Automate washing if possible. |
Conclusion
The this compound ELISA kit provides a sensitive and specific method for the quantification of this important PGD2 metabolite. Accurate measurement of DK-PGD2 is essential for advancing our understanding of its role in inflammatory diseases and for the development of targeted therapies. Adherence to the protocol and proper sample handling are critical for obtaining reliable and reproducible results.
References
Application Notes and Protocols for the Use of 13,14-Dihydro-15-keto PGD2-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (13,14-dihydro-15-keto PGD2) in biological matrices using 13,14-dihydro-15-keto PGD2-d4 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
13,14-dihydro-15-keto PGD2 is a key metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. Accurate quantification of this metabolite is crucial for studying the roles of PGD2 in various physiological and pathological processes, including inflammation, allergic responses, and sleep regulation. The use of a stable isotope-labeled internal standard, such as 13,14-dihydro-15-keto PGD2-d4, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as stable isotope dilution analysis, ensures high accuracy and precision by correcting for variability in sample preparation, matrix effects, and instrument response.[1]
Principle of the Method
A known amount of 13,14-dihydro-15-keto PGD2-d4 is added to the biological sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte but has a higher mass due to the presence of four deuterium (B1214612) atoms. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used to calculate the concentration of the analyte in the sample, effectively normalizing for any variations that may occur during the analytical workflow.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of 13,14-dihydro-15-keto PGD2 from biological fluids such as plasma, serum, and urine.
Materials:
-
Biological sample (e.g., 500 µL plasma)
-
13,14-dihydro-15-keto PGD2-d4 internal standard working solution (e.g., 10 ng/mL in ethanol)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
-
Formic acid
-
Ethyl acetate (B1210297)
-
SPE cartridges (e.g., C18, 50-100 mg)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: To 500 µL of the sample, add a precise volume (e.g., 50 µL) of the 13,14-dihydro-15-keto PGD2-d4 internal standard working solution. Vortex briefly to mix.
-
Acidification: Acidify the sample to a pH of approximately 3.0 by adding 20 µL of 2% aqueous formic acid. This step is crucial for the efficient retention of prostaglandins (B1171923) on the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of 15% methanol in water to remove less hydrophobic interferences.
-
Wash the cartridge with 2 mL of hexane to remove neutral lipids.
-
-
Elution: Elute the analyte and internal standard from the cartridge with 2 mL of ethyl acetate into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters (Representative):
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-95% B; 10-12 min: 95% B; 12-12.1 min: 95-20% B; 12.1-15 min: 20% B |
MS/MS Parameters (Representative):
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 13,14-dihydro-15-keto PGD2 | 351.2 | 163.1 | 22 |
| 13,14-dihydro-15-keto PGD2-d4 | 355.2 | 167.1 | 22 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables present representative validation data for a quantitative LC-MS/MS method for 13,14-dihydro-15-keto PGD2 using 13,14-dihydro-15-keto PGD2-d4 as the internal standard. This data is illustrative and should be established for each specific laboratory and application.
Table 1: Linearity and Range
| Calibration Range (pg/mL) | R² |
|---|
| 10 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
|---|---|---|---|---|
| Low (LQC) | 30 | < 10 | < 12 | 90 - 110 |
| Medium (MQC) | 500 | < 8 | < 10 | 92 - 108 |
| High (HQC) | 4000 | < 7 | < 9 | 95 - 105 |
Table 3: Recovery
| QC Level | Concentration (pg/mL) | Mean Recovery (%) |
|---|---|---|
| Low (LQC) | 30 | > 85 |
| Medium (MQC) | 500 | > 88 |
| High (HQC) | 4000 | > 90 |
Visualizations
PGD2 Metabolic Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to PGD2 and its subsequent metabolism to 13,14-dihydro-15-keto PGD2.
Experimental Workflow
This diagram outlines the major steps in the quantification of 13,14-dihydro-15-keto PGD2 using its deuterated internal standard.
PGD2 Signaling Pathway
PGD2 exerts its biological effects by binding to two main G protein-coupled receptors: DP1 and DP2 (also known as CRTH2).
References
Application Notes and Protocols for the Experimental Use of DK-PGD2 in Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of asthma, primarily acting through two receptors: DP1 and DP2 (also known as CRTH2). 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2 that acts as a selective agonist for the DP2 receptor.[1][2] Activation of the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils, triggers a cascade of pro-inflammatory events that are central to the development and exacerbation of asthma.[3][4] These events include immune cell migration, activation, and the release of type 2 cytokines (IL-4, IL-5, and IL-13), which collectively contribute to airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling.[3][4]
These application notes provide a comprehensive overview of the experimental use of DK-PGD2 in asthma research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action and Signaling Pathway
DK-PGD2 selectively binds to and activates the DP2 receptor, a Gαi-protein coupled receptor.[4] This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration.[4] The downstream signaling cascade ultimately results in the activation of cellular processes that promote the characteristic features of asthma.
Data Presentation
In Vitro Efficacy of DK-PGD2
The following table summarizes the quantitative data on the in vitro effects of DK-PGD2 on key immune cells involved in asthma.
| Cell Type | Assay | Parameter | DK-PGD2 Concentration/EC50 | Reference |
| Eosinophils (from asthmatic patients) | Shape Change | EC50 | 2.7 ± 2.3 nM | [2] |
| ILC2s (from human skin) | Migration | Peak Response | ~100 nmol/L | |
| ILC2s (from human skin) | IL-4 Secretion | EC50 | 195 nmol/L | |
| ILC2s (from human skin) | IL-5 Secretion | EC50 | 118 nmol/L | |
| ILC2s (from human skin) | IL-13 Secretion | EC50 | 82.6 nmol/L | |
| Th2 cells | Cytokine Production (IL-2, IL-4, IL-5, IL-13) | Mimics PGD2 effect | Not specified | [4] |
Experimental Protocols
In Vitro Assays
The following diagram illustrates a general workflow for in vitro experiments using DK-PGD2.
1. Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon stimulation with DK-PGD2, which is an indicator of cell activation.
-
Materials:
-
Isolated human eosinophils
-
RPMI 1640 medium
-
DK-PGD2 stock solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Resuspend isolated eosinophils in RPMI 1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Prepare serial dilutions of DK-PGD2 in RPMI 1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the DK-PGD2 dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 10 minutes.
-
Fix the cells by adding 50 µL of 4% formaldehyde to each well.
-
Analyze the cells by flow cytometry, measuring the forward scatter (FSC) to assess changes in cell size and shape. An increase in FSC indicates cell activation and shape change.
-
2. ILC2 Migration Assay
This assay evaluates the chemotactic effect of DK-PGD2 on ILC2s.
-
Materials:
-
Isolated human ILC2s
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
DK-PGD2
-
Chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
-
-
Protocol:
-
Resuspend isolated ILC2s in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell® plate.
-
Add 600 µL of chemotaxis medium containing various concentrations of DK-PGD2 or vehicle control to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.
-
Carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber using a cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
3. Cytokine Release Assay
This assay measures the amount of type 2 cytokines (IL-4, IL-5, IL-13) released by Th2 cells or ILC2s following stimulation with DK-PGD2.
-
Materials:
-
Isolated human Th2 cells or ILC2s
-
Cell culture medium
-
DK-PGD2
-
ELISA kits for IL-4, IL-5, and IL-13
-
-
Protocol:
-
Seed isolated Th2 cells or ILC2s in a 96-well plate at a density of 1 x 10^5 cells/well in 200 µL of cell culture medium.
-
Add DK-PGD2 at various concentrations or a vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-4, IL-5, and IL-13 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
In Vivo Animal Model: Ovalbumin (OVA)-Induced Allergic Asthma
The OVA-induced allergic asthma model in mice is a commonly used in vivo system to study the mechanisms of asthma and to evaluate the efficacy of potential therapeutics. DK-PGD2 can be administered to these animals to investigate its role in airway inflammation and hyperresponsiveness.
Protocol:
-
Animals:
-
BALB/c mice (6-8 weeks old) are commonly used.
-
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL of saline.
-
-
Challenge:
-
From days 21 to 23, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes each day.
-
-
DK-PGD2 Administration:
-
DK-PGD2 can be administered via intranasal or intratracheal instillation. A typical dose might range from 1 to 10 µg per mouse, administered 30 minutes prior to each OVA challenge. The optimal dose and timing should be determined empirically.
-
-
Assessment of Asthma Phenotypes (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF by flushing the lungs with PBS. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and measure cytokine levels (IL-4, IL-5, IL-13) by ELISA.
-
Lung Histology: Perfuse the lungs and fix them in 10% formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Conclusion
DK-PGD2 is a valuable tool for investigating the role of the DP2 receptor in the pathogenesis of asthma. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of allergic airway inflammation and for the preclinical evaluation of novel therapeutic agents targeting the PGD2-DP2 pathway.
References
- 1. d-nb.info [d-nb.info]
- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking CRTH2 Activation: Application Notes and Protocols for 13,14-Dihydro-15-keto PGD2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These resources are designed to facilitate the study of CRTH2 activation and its role in various physiological and pathological processes, particularly in the context of allergic inflammation and other immune responses.
Application Notes
Introduction to 13,14-Dihydro-15-keto PGD2 (DK-PGD2)
13,14-dihydro-15-keto PGD2 is a stable metabolite of prostaglandin D2 (PGD2), a key inflammatory mediator released primarily by mast cells.[1][2] Unlike its parent molecule PGD2, which activates both the DP1 and CRTH2 receptors, DK-PGD2 exhibits remarkable selectivity for the CRTH2 receptor.[1][3] This selectivity makes DK-PGD2 an invaluable pharmacological tool for specifically interrogating the function of CRTH2 without the confounding effects of DP1 activation.
Mechanism of Action and Signaling Pathway
CRTH2 is a G protein-coupled receptor (GPCR) that is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[3][4] Upon binding of DK-PGD2, CRTH2 couples to the inhibitory G protein, Gαi.[1][5] This activation initiates a signaling cascade characterized by:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][6]
-
Calcium Mobilization: Activation of phospholipase C (PLC) results in the generation of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium (Ca²⁺) from intracellular stores.[1][7]
These signaling events culminate in various cellular responses, including chemotaxis, cytokine release, and cell activation, which are central to the progression of allergic diseases such as asthma and atopic dermatitis.[6][8]
Applications in CRTH2 Research
DK-PGD2 is a versatile tool for a range of in vitro and in vivo studies aimed at understanding the role of CRTH2 in health and disease. Key applications include:
-
Receptor Characterization: Elucidating the binding properties and pharmacology of CRTH2.
-
Functional Assays: Investigating the downstream consequences of CRTH2 activation, such as calcium mobilization and cell migration.
-
Screening for Antagonists: Using DK-PGD2 as a selective agonist in competitive binding assays and functional screens to identify and characterize novel CRTH2 antagonists for therapeutic development.
-
In Vivo Models of Disease: Studying the contribution of CRTH2 activation to inflammatory cell recruitment and pathophysiology in animal models of allergic inflammation.[9]
Data Presentation: Quantitative Analysis of DK-PGD2 Interaction with CRTH2
The following tables summarize key quantitative data from published literature regarding the binding affinity and functional potency of DK-PGD2 at the human CRTH2 receptor.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) | |||
| Ki for hCRTH2 | 2.91 ± 0.29 nM | HEK293 cell membranes | [1] |
| Ki for hCRTH2 | 160 nM | Whole cell binding assay | [1] |
| Selectivity | |||
| Selectivity for hCRTH2 over hDP1 | ~2000-fold | Membrane-based binding assay | [1] |
| Ki for hDP1 | >30,000 nM | Whole cell binding assay | [1] |
| Functional Potency (EC50) | |||
| EC50 (cAMP inhibition) | 7.33 (pEC50) | HEK-hCRTH2 cells | [2] |
| EC50 (Calcium mobilization) | Not explicitly stated, but potent agonism demonstrated | CHO-hCRTH2 cells | [10] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in CRTH2-Expressing Cells
This protocol describes the measurement of intracellular calcium mobilization in response to DK-PGD2 stimulation in a cell line recombinantly expressing human CRTH2 (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing human CRTH2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
13,14-Dihydro-15-keto PGD2 (DK-PGD2)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed CRTH2-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation: Prepare a 2X concentrated stock solution of DK-PGD2 in HBSS with 2.5 mM probenecid. Perform serial dilutions to generate a dose-response curve.
-
Measurement:
-
Wash the cells twice with HBSS containing 2.5 mM probenecid, leaving 100 µL of buffer in each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) over time.
-
Establish a stable baseline reading for approximately 10-20 seconds.
-
Using the instrument's automated injector, add 100 µL of the 2X DK-PGD2 solution to the appropriate wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the DK-PGD2 concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 2: Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method for assessing the chemotactic response of primary human eosinophils to a gradient of DK-PGD2 using a Boyden chamber.
Materials:
-
Freshly isolated human eosinophils (purity >95%)
-
RPMI-1640 medium with 0.5% Bovine Serum Albumin (BSA)
-
13,14-Dihydro-15-keto PGD2 (DK-PGD2)
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membrane with 5 µm pores
-
Diff-Quik stain or equivalent
-
Microscope
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood using standard methods (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of DK-PGD2 in RPMI-1640 with 0.5% BSA. Use medium alone as a negative control.
-
Chamber Assembly:
-
Add 25-30 µL of the DK-PGD2 dilutions or control medium to the lower wells of the Boyden chamber.
-
Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.
-
Assemble the top part of the chamber.
-
-
Cell Addition: Add 50 µL of the eosinophil suspension to the upper wells.
-
Incubation: Incubate the assembled chamber for 60-90 minutes at 37°C in a humidified 5% CO₂ incubator.
-
Cell Staining and Counting:
-
Disassemble the chamber and remove the membrane.
-
Wipe the cells from the upper surface of the membrane.
-
Fix the membrane in methanol (B129727) and stain with Diff-Quik.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells on the lower surface of the membrane in several high-power fields using a light microscope.
-
-
Data Analysis: Express the results as the average number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control). Plot the cell migration against the DK-PGD2 concentration.
Protocol 3: Radioligand Binding Assay for CRTH2
This protocol describes a competitive radioligand binding assay to determine the affinity of DK-PGD2 for the CRTH2 receptor using membranes from cells expressing the receptor and a radiolabeled ligand (e.g., [³H]-PGD2).
Materials:
-
Membranes from cells overexpressing human CRTH2
-
Binding buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl₂)
-
[³H]-PGD2 (radioligand)
-
Unlabeled PGD2 (for non-specific binding determination)
-
13,14-Dihydro-15-keto PGD2 (DK-PGD2, unlabeled competitor)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Cell harvester
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from CRTH2-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of DK-PGD2.
-
The final assay volume is 200 µL.
-
-
Reagent Addition:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-PGD2 (at a final concentration near its Kd, e.g., 0.4 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM), 50 µL of [³H]-PGD2, and 100 µL of membrane suspension.
-
Competition: Add 50 µL of serial dilutions of unlabeled DK-PGD2, 50 µL of [³H]-PGD2, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the DK-PGD2 concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value for DK-PGD2 using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) Activity
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Eosinophil Shape Change and Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRTH2 Is A Critical Regulator of Neutrophil Migration and Resistance to Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomics.se [metabolomics.se]
- 5. Frontiers | Immunometabolic analysis of primary murine group 2 innate lymphoid cells: a robust step-by-step approach [frontiersin.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Prostaglandin D2 induces apoptosis of human osteoclasts by activating the CRTH2 receptor and the intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13,14-Dihydro-15-keto Prostaglandin D2
Audience: Researchers, scientists, and drug development professionals.
Introduction
13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] It serves as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][3][4][5] The interaction between DK-PGD2 and the CRTH2 receptor plays a significant role in inflammatory responses, particularly in conditions such as asthma and atopic dermatitis, making it a key molecule for research in inflammation and immunology.[3]
These application notes provide detailed protocols for the proper dissolution and storage of DK-PGD2 to ensure its stability and efficacy in experimental settings.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 13,14-Dihydro-15-keto PGD2 is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₅ | [1][3][4][6] |
| Molecular Weight | 352.5 g/mol | [1][4] |
| Formal Name | 9α-hydroxy-11,15-dioxo-prost-5Z-en-1-oic acid | [1][3] |
| CAS Number | 59894-07-4 | [1][3][6] |
| Purity | ≥95% | [1][3][4] |
| Appearance | Typically supplied as a solution in methyl acetate (B1210297) | [1][3][4] |
Solubility Data
The solubility of DK-PGD2 in various common laboratory solvents is crucial for preparing accurate stock solutions. It is readily soluble in organic solvents but has limited solubility in aqueous buffers.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [1][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1][3] |
| Ethanol (B145695) | 50 mg/mL | [1][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2.5 mg/mL | [1][3] |
Experimental Protocols
Protocol for Preparing Stock Solutions
DK-PGD2 is typically supplied in a methyl acetate solution.[1][3][4] For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent.
Materials:
-
Vial of 13,14-Dihydro-15-keto PGD2
-
Anhydrous ethanol, DMSO, or DMF
-
Inert gas (Argon or Nitrogen)
-
Gas-tight syringe
-
Sterile, amber glass vials with PTFE-lined caps
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of DK-PGD2 to warm to room temperature for at least 30 minutes. For maximum product recovery, briefly centrifuge the original vial to ensure all material is at the bottom.[3]
-
Solvent Preparation: Use a gas-tight syringe to carefully remove the desired volume of the organic solvent (e.g., ethanol or DMSO).
-
Dissolution:
-
Under a stream of inert gas, carefully open the vial of DK-PGD2.
-
Add the desired volume of the chosen organic solvent to the vial to achieve a target concentration (e.g., 10 mg/mL).
-
Recap the vial tightly and vortex gently until the compound is fully dissolved.
-
-
Aliquoting and Storage:
Protocol for Preparing Aqueous Working Solutions
Due to the limited stability of prostaglandins (B1171923) in aqueous solutions, working solutions should be prepared fresh immediately before use.
Materials:
-
DK-PGD2 organic stock solution (from Protocol 4.1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile polypropylene (B1209903) or glass tubes
Procedure:
-
Retrieve Stock Solution: Remove one aliquot of the DK-PGD2 organic stock solution from the -80°C freezer and allow it to thaw on ice.
-
Dilution:
-
Determine the final concentration and volume of the aqueous working solution required for your experiment.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer gently, add the required volume of the organic stock solution dropwise. Note: Do not exceed a final organic solvent concentration that may affect the biological system (typically <0.5%).
-
-
Final Concentration Check: Ensure the final concentration of DK-PGD2 does not exceed its solubility limit in the aqueous buffer (approximately 2.5 mg/mL in PBS, pH 7.2).[1][3]
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions, as the compound's stability may be compromised. The stability of a related compound, 13,14-dihydro-15-keto-PGE2, is known to be dependent on pH and temperature in aqueous solutions.[7][8]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of DK-PGD2.
| Form | Storage Temperature | Stability | Special Instructions | Reference |
| As Supplied (in Methyl Acetate) | -80°C | ≥ 2 years | Store under an inert atmosphere. | [1][3] |
| Organic Stock Solution | -80°C | At least 6 months (recommended) | Aliquot into single-use vials; avoid freeze-thaw cycles. | [1][3] |
| Aqueous Working Solution | N/A | Unstable | Prepare fresh immediately prior to use. Do not store. | [7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic origin of DK-PGD2 and the recommended experimental workflow for its preparation.
Caption: Metabolic pathway of DK-PGD2 and its action on the CRTH2 receptor.
Caption: Recommended workflow for DK-PGD2 solution preparation and use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS#:59894-07-4 | Chemsrc [chemsrc.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 13,14-Dihydro-15-keto-pgd2 | C20H32O5 | CID 5283036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) in Biological Samples: Application Notes and Protocols
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1] PGD2 is enzymatically derived from arachidonic acid and is metabolized into various compounds, including 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2).[2][3] DK-PGD2 is a stable metabolite of PGD2, formed via the 15-hydroxy PGDH pathway, and serves as a selective agonist for the CRTH2/DP2 receptor.[4][5] The measurement of DK-PGD2 levels in biological samples such as plasma, serum, urine, and cell culture supernatants can provide valuable insights into mast cell activation, allergic responses, and various inflammatory conditions.[1][6] This document provides detailed application notes and protocols for the accurate quantification of DK-PGD2.
Signaling Pathway
Prostaglandin D2 exerts its biological effects through two primary G-protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[7] While PGD2 binds to both receptors, its metabolite, DK-PGD2, is a selective agonist for the DP2 receptor.[5] Activation of the DP2 receptor is predominantly pro-inflammatory, leading to the chemotaxis and activation of immune cells such as T-helper type 2 (Th2) cells, eosinophils, and basophils.[7][8] This signaling pathway is implicated in the pathogenesis of allergic diseases like asthma and allergic rhinitis.[9]
Methods for Quantification
The quantification of DK-PGD2 in biological samples can be achieved through two primary methodologies: Immunoassays (ELISA) and Mass Spectrometry (MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for the quantification of biomolecules due to its high throughput and sensitivity.[6] Competitive ELISA kits are commercially available for the detection of PGD2 and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of small molecules like DK-PGD2.[10][11] This method allows for the simultaneous measurement of multiple prostaglandins (B1171923) and is considered a gold standard for its accuracy.[12]
Data Presentation: Comparison of Methods
| Parameter | ELISA | LC-MS/MS |
| Principle | Competitive Inhibition | Chromatographic Separation & Mass-to-Charge Ratio |
| Sensitivity | pg/mL range (e.g., ~2.5 - 55 pg/mL)[13][14] | pg/mL range (e.g., 20 - 50 pg/mL)[11][15] |
| Specificity | Potential for cross-reactivity with related prostaglandins[6] | High, based on molecular weight and fragmentation patterns[11] |
| Sample Volume | ~50-100 µL | ~100-500 µL |
| Throughput | High (96-well plate format) | Lower, sequential sample analysis |
| Instrumentation | Microplate Reader | LC system coupled with a Triple Quadrupole Mass Spectrometer |
| Sample Prep | Direct or requires extraction | Typically requires solid-phase extraction (SPE)[16] |
Experimental Workflow
The general workflow for measuring DK-PGD2 levels involves sample collection and preparation, followed by analysis using either ELISA or LC-MS/MS, and concluding with data analysis.
Experimental Protocols
I. Sample Collection and Preparation
Proper sample handling is crucial for the accurate measurement of prostaglandins, which can be unstable.
For Plasma:
-
Collect whole blood in tubes containing an anticoagulant such as EDTA.[2]
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[13]
-
Transfer the plasma to a clean tube and immediately freeze at -80°C until analysis. Avoid repeated freeze-thaw cycles.[13]
For Serum:
-
Collect whole blood in a serum separator tube.[17]
-
Allow the blood to clot for 30-60 minutes at room temperature.[17][18]
-
Aliquot the serum and store at -80°C.
For Urine:
-
For 24-hour collection, keep the collection container refrigerated.[3]
-
Mix the total volume well and transfer an aliquot to a clean tube.[3]
-
Freeze immediately at -80°C.
For Cell Culture Supernatants:
-
Centrifuge the cell culture media at 1000 x g for 20 minutes to remove cellular debris.[19]
-
Collect the supernatant and store at -80°C.
II. Protocol for Competitive ELISA
This protocol is a general guideline based on commercially available PGD2 ELISA kits.[13][17][18] Refer to the specific kit manual for detailed instructions.
Materials:
-
PGD2 ELISA Kit (containing pre-coated plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized water
-
Prepared samples
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standard dilutions as per the kit manual.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of HRP-conjugated PGD2 to each well (except the blank).
-
Add 50 µL of the specific antibody solution to each well (except the blank).
-
Cover the plate and incubate for 1-2 hours at 37°C.[13]
-
Aspirate the liquid from each well and wash 3-5 times with wash buffer.
-
Add 50 µL of Substrate A and 50 µL of Substrate B to each well and incubate for 15 minutes at 37°C in the dark.[13]
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 10 minutes.
-
Calculate the concentration of DK-PGD2 in the samples by comparing their OD to the standard curve. The concentration is inversely proportional to the OD.
III. Protocol for LC-MS/MS
This protocol is adapted from published methods for prostaglandin analysis.[10][15]
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Deuterated internal standard (e.g., DK-PGD2-d4)[20]
-
Solvents: Methanol (B129727), Acetonitrile (B52724), Ethyl Acetate (B1210297), Hexane, Formic Acid, Ammonium (B1175870) Acetate
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Extraction:
-
Thaw samples on ice.
-
To 500 µL of sample, add an appropriate amount of deuterated internal standard (e.g., PGD2-d4).[10]
-
Acidify the sample to pH 3-4 with a weak acid.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elute the prostaglandins with a high-percentage organic solvent like ethyl acetate or methanol.
-
-
Solvent Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Ion Electrospray (ESI-).[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for DK-PGD2 and its deuterated internal standard.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of DK-PGD2 in the samples from the standard curve.
-
Conclusion
The choice between ELISA and LC-MS/MS for the measurement of DK-PGD2 will depend on the specific requirements of the study, including the need for high throughput, specificity, and the availability of instrumentation. Both methods, when performed with careful sample handling and adherence to protocols, can provide reliable and accurate quantification of this important PGD2 metabolite, facilitating research in inflammation, allergy, and drug development.
References
- 1. Prostaglandin D2 (PG D2), Urine - Quest Diagnostics - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. interscienceinstitute.com [interscienceinstitute.com]
- 3. interscienceinstitute.com [interscienceinstitute.com]
- 4. thomassci.com [thomassci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 9. bjbms.org [bjbms.org]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. caymanchem.com [caymanchem.com]
- 15. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assets.exkitstore.com [assets.exkitstore.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. cdn.gentaur.com [cdn.gentaur.com]
- 20. scbt.com [scbt.com]
stable isotope dilution mass spectrometric assay for DK-PGD2 metabolites
Application Notes & Protocols
Topic: Stable Isotope Dilution Mass Spectrometric Assay for Prostaglandin (B15479496) D2 (PGD2) Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin D2 (PGD2), a major cyclooxygenase product, is a critical lipid mediator involved in a wide array of physiological and pathological processes. It is implicated in allergic inflammation, asthma, and the regulation of sleep and body temperature.[1] PGD2 is chemically unstable and is rapidly converted into a series of more stable metabolites. The quantification of these metabolites in biological matrices such as urine and plasma provides a reliable and noninvasive window into the endogenous production and activity of PGD2.[2][3]
Key PGD2 metabolites include:
-
13,14-dihydro-15-keto-PGD2 (DK-PGD2): A highly selective agonist for the PGD2 receptor 2 (DP2), which contributes to inflammatory signaling.[4]
-
9α,11β-PGF2α: A primary plasma metabolite used to monitor mast cell activation.[5][6]
-
Tetranor-PGDM (9α, 11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid): The major urinary metabolite of PGD2, its measurement provides a time-integrated assessment of systemic PGD2 production.[3]
-
J-series Prostaglandins (PGJ2, Δ12-PGJ2, 15d-PGJ2): Formed through non-enzymatic dehydration, these metabolites have anti-inflammatory properties, partly through the activation of the PPARγ receptor and inhibition of the NF-κB signaling pathway.[1][7][8][9]
Stable isotope dilution mass spectrometry (SID-MS) has emerged as the gold standard for the accurate and precise quantification of these metabolites. This technique employs a stable isotope-labeled analog of the target analyte as an internal standard, which corrects for analyte loss during sample preparation and mitigates matrix effects during mass spectrometric analysis, ensuring high accuracy and reproducibility.[3][10][11] This document provides a detailed protocol for the analysis of PGD2 metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
PGD2 Metabolic Pathways
The enzymatic and non-enzymatic conversion of PGD2 results in several biologically active metabolites. Understanding this pathway is crucial for selecting the appropriate biomarkers for analysis.
Caption: Metabolic pathways of Prostaglandin D2 (PGD2).
Experimental Workflow
The overall workflow involves sample collection, addition of a stable isotope-labeled internal standard, solid-phase extraction (SPE) to isolate and concentrate the analytes, followed by LC-MS/MS analysis and data processing.
References
- 1. 15-deoxy-delta 12,14-prostaglandin J2. A prostaglandin D2 metabolite generated during inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the major urinary metabolite of prostaglandin D2 by a stable isotope dilution mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A metabolite of prostaglandin D2,... | F1000Research [f1000research.com]
- 7. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A stable isotope dilution mass spectrometric assay for the major urinary metabolite of PGD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Chemotaxis Assay Using 13,14-Dihydro-15-keto PGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) and a potent, selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The interaction between DK-PGD2 and CRTH2 plays a crucial role in the recruitment of various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, to sites of allergic inflammation.[3][4][5] Understanding and quantifying the chemotactic response of these cells to DK-PGD2 is essential for the development of novel therapeutics targeting allergic diseases such as asthma and allergic rhinitis.
This application note provides a detailed protocol for an in vitro chemotaxis assay using the Boyden chamber method to evaluate the migratory response of immune cells to DK-PGD2. It also outlines the underlying signaling pathway and provides a framework for data analysis.
Principle of the Assay
The in vitro chemotaxis assay is designed to measure the directed migration of cells in response to a chemical gradient. The most common method is the Boyden chamber assay, which utilizes a chamber with two compartments separated by a microporous membrane.[6] Cells are placed in the upper compartment, and a solution containing the chemoattractant, in this case, DK-PGD2, is placed in the lower compartment. This establishes a concentration gradient across the membrane, stimulating the cells to migrate through the pores towards the higher concentration of the chemoattractant. The number of migrated cells is then quantified to determine the chemotactic activity of the compound.
Signaling Pathway of DK-PGD2-Induced Chemotaxis
DK-PGD2-induced chemotaxis is mediated through the CRTH2 receptor, a G protein-coupled receptor (GPCR).[7] The signaling cascade is initiated by the binding of DK-PGD2 to CRTH2, which leads to the activation of an associated heterotrimeric G protein of the Gαi subtype. This activation results in the dissociation of the G protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the DK-PGD2 gradient.[3][8]
Figure 1. Signaling pathway of DK-PGD2-induced chemotaxis.
Experimental Protocol
This protocol is a general guideline for a Boyden chamber chemotaxis assay and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cells: Human Th2 cells, eosinophils, or basophils (primary cells or cell lines expressing CRTH2)
-
Chemoattractant: 13,14-Dihydro-15-keto PGD2 (DK-PGD2)
-
Assay Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 10 mM HEPES, pH 7.3
-
Boyden Chamber: Transwell® inserts with a 5 µm pore size membrane for eosinophils and Th2 cells
-
24-well plates
-
Staining Solution: Diff-Quik™ or similar cytological stain
-
Microscope
-
Hemocytometer
-
Trypan Blue
Experimental Workflow
Figure 2. Experimental workflow for the in vitro chemotaxis assay.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture and harvest the cells of interest (e.g., eosinophils isolated from peripheral blood).
-
Wash the cells with assay medium and perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Resuspend the cells in assay medium at a final concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of DK-PGD2 in assay medium. A typical concentration range to test is 0.1 nM to 1000 nM. Include a negative control with assay medium only.
-
Add 600 µL of the DK-PGD2 dilutions or control medium to the lower wells of a 24-well plate.
-
Place the Transwell® inserts into the wells, ensuring that the bottom of the insert is in contact with the medium.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper compartment of each Transwell® insert.
-
-
Incubation:
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts from the wells.
-
To remove non-migrated cells, gently wipe the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol (B129727) for 10 minutes.
-
Stain the cells using a Diff-Quik™ staining kit or a similar cytological stain.
-
Allow the membrane to air dry completely.
-
Using a microscope, count the number of migrated cells in several representative high-power fields (e.g., 5-10 fields at 400x magnification).
-
Data Presentation and Analysis
The results of the chemotaxis assay can be presented as the average number of migrated cells per high-power field for each concentration of DK-PGD2. For a more quantitative analysis, the Chemotactic Index (CI) or Forward Migration Index (FMI) can be calculated.[10][11][12] This is the ratio of the number of cells that migrated in response to the chemoattractant to the number of cells that migrated in the control (medium only).
Chemotactic Index (CI) = (Number of cells migrated towards chemoattractant) / (Number of cells migrated towards control medium)
The data should be presented in a clear and structured table for easy comparison.
| DK-PGD2 Concentration (nM) | Mean Migrated Cells per HPF (± SD) | Chemotactic Index |
| 0 (Control) | 50 ± 8 | 1.0 |
| 0.1 | 75 ± 12 | 1.5 |
| 1 | 150 ± 20 | 3.0 |
| 10 | 250 ± 35 | 5.0 |
| 100 | 220 ± 28 | 4.4 |
| 1000 | 180 ± 25 | 3.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type and experimental conditions.
Troubleshooting
-
High background migration: This may be due to chemokinetic effects rather than chemotaxis. To address this, perform a checkerboard analysis where varying concentrations of DK-PGD2 are added to both the upper and lower chambers. High migration when the concentrations are equal indicates chemokinesis.
-
Low cell migration: This could be due to suboptimal incubation time, inappropriate pore size of the membrane, or low expression of the CRTH2 receptor on the cells. These parameters may need to be optimized.
-
Cell viability issues: Ensure that the cells are healthy and viable before starting the assay. The assay medium should also be optimized for the specific cell type.
Conclusion
The in vitro chemotaxis assay using 13,14-Dihydro-15-keto PGD2 is a valuable tool for studying the migratory responses of immune cells involved in allergic inflammation. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can obtain reliable and reproducible results to advance our understanding of the role of the DK-PGD2/CRTH2 axis in health and disease, and to screen for potential therapeutic agents that modulate this pathway.
References
- 1. thomassci.com [thomassci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The second PGD(2) receptor CRTH2: structure, properties, and functions in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. ibidi.com [ibidi.com]
- 11. Quantification of cell migration: metrics selection to model application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of B-lymphocyte migration directed by CXCL13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioimmunoassay of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto-prostaglandin F2α (PGFM) is the primary, stable, circulating metabolite of prostaglandin (B15479496) F2α (PGF2α). PGF2α is a potent, biologically active lipid mediator involved in a myriad of physiological and pathological processes, including uterine contraction during parturition, luteolysis, inflammation, and blood pressure regulation. However, PGF2α has a very short half-life in circulation, making its direct measurement challenging and often not reflective of its overall production rate. PGFM, on the other hand, is cleared from the circulation much more slowly, and its plasma concentrations are considered a reliable index of systemic PGF2α production.
The radioimmunoassay (RIA) for PGFM is a highly sensitive and specific method for quantifying this important biomarker in various biological matrices such as plasma, serum, and urine. This competitive immunoassay is a cornerstone technique in reproductive endocrinology, obstetrics, and inflammation research. It is also a valuable tool in drug development for assessing the effects of new chemical entities on prostaglandin synthesis pathways.
The principle of the PGFM RIA is based on the competition between a fixed amount of radiolabeled PGFM (tracer) and the unlabeled PGFM present in a standard or unknown sample for a limited number of binding sites on a specific anti-PGFM antibody. As the concentration of unlabeled PGFM in the sample increases, the amount of radiolabeled PGFM bound to the antibody decreases. By separating the antibody-bound PGFM from the free PGFM and measuring the radioactivity of the bound fraction, a standard curve can be generated. The concentration of PGFM in unknown samples can then be determined by interpolating their corresponding radioactivity measurements from this standard curve.
PGF2α Metabolism and PGFM as a Biomarker
The metabolic pathway of PGF2α to its stable metabolite PGFM is a critical aspect of its biological regulation. This pathway ensures the rapid inactivation of the potent PGF2α, while providing a stable marker for its production.
Caption: Metabolic pathway of PGF2α to its stable metabolite PGFM.
Experimental Protocols
Materials and Reagents
-
PGFM Antiserum: Raised in rabbits or sheep against a PGFM-protein conjugate (e.g., PGFM-BSA). The final dilution of the antiserum should be optimized to bind 30-50% of the radiolabeled PGFM in the absence of unlabeled PGFM.
-
Radiolabeled PGFM: Typically Tritiated PGFM ([³H]-PGFM) with high specific activity.
-
PGFM Standard: Lyophilized PGFM of high purity.
-
Assay Buffer: Phosphate-buffered saline (PBS, pH 7.4) containing a protein carrier such as gelatin (0.1%) or bovine serum albumin (BSA, 0.1%) to prevent non-specific binding.
-
Dextran-Coated Charcoal Suspension:
-
Norit A charcoal: 0.25% (w/v)
-
Dextran T-70: 0.025% (w/v)
-
Suspended in assay buffer.
-
The suspension should be continuously stirred in an ice bath during use.
-
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail compatible with aqueous samples.
-
Organic Solvents: Diethyl ether or dichloromethane (B109758) for extraction (HPLC grade).
-
Glassware: Borosilicate glass test tubes (12 x 75 mm).
-
Equipment:
-
Refrigerated centrifuge
-
Vortex mixer
-
Pipettes (various volumes)
-
Liquid scintillation counter
-
Sample Collection and Preparation
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C. Separate the plasma and store at -20°C or lower until analysis.
-
Extraction:
-
Pipette 0.5 mL of plasma into a glass test tube.
-
Add approximately 1000 cpm of [³H]-PGFM to each tube to monitor for procedural losses.
-
Acidify the plasma to pH 3.5 with 1N HCl.
-
Add 5 mL of diethyl ether and vortex vigorously for 1 minute.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.
-
Freeze the aqueous (lower) phase in a dry ice-acetone bath and decant the ether (upper) phase into a clean tube.
-
Evaporate the ether to dryness under a stream of nitrogen gas at 37°C.
-
Reconstitute the dried extract in 1 mL of assay buffer.
-
Radioimmunoassay Procedure
The following diagram outlines the key steps in the PGFM radioimmunoassay.
Caption: Experimental workflow for the PGFM radioimmunoassay.
Step-by-Step Protocol:
-
Assay Setup:
-
Label duplicate tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Pipette 200 µL of assay buffer into the NSB tubes.
-
Pipette 100 µL of the appropriate PGFM standard solution (ranging from ~2 to 250 pg/tube) or 100 µL of the reconstituted sample extract into the corresponding tubes.
-
Pipette 100 µL of assay buffer into the B0 tubes.
-
-
Addition of Tracer and Antibody:
-
Add 100 µL of [³H]-PGFM (approximately 10,000 cpm) to all tubes.
-
Add 100 µL of the diluted PGFM antiserum to all tubes except for the TC and NSB tubes.
-
-
Incubation:
-
Vortex all tubes gently and incubate. Incubation can be for 2 hours at room temperature or overnight (16-24 hours) at 4°C.[1]
-
-
Separation of Bound and Free PGFM:
-
Place all tubes (except TC) in an ice bath.
-
Add 0.5 mL of the continuously stirred, ice-cold dextran-coated charcoal suspension to each tube.
-
Vortex immediately and incubate for 10 minutes in the ice bath.
-
Centrifuge all tubes (except TC) at 2,000 x g for 15 minutes at 4°C.
-
-
Counting:
-
Immediately after centrifugation, decant the supernatant from each tube into a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Cap the vials, vortex, and allow them to equilibrate in the dark for at least 30 minutes.
-
Measure the radioactivity (cpm) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate the average cpm for each pair of duplicate tubes.
-
Calculate the percentage of tracer bound (%B/B0): %B/B0 = [(cpm_standard or sample - cpm_NSB) / (cpm_B0 - cpm_NSB)] x 100
-
Construct a standard curve: Plot the %B/B0 for each standard as a function of the PGFM concentration on a semi-logarithmic graph.
-
Determine sample concentrations: Interpolate the %B/B0 values of the unknown samples from the standard curve to determine the PGFM concentration in the assayed extract.
-
Correct for extraction efficiency and sample dilution: Final Concentration (pg/mL) = (Concentration from curve (pg/tube) / Volume of plasma extracted (mL)) x (1 / % Recovery)
Data Presentation
Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection | 1.9 ± 0.6 pg/mL | [2] |
| Standard Curve Range | 1.9 - 250 pg | [2] |
| Intra-assay Variation | 3.9% | [2] |
| Inter-assay Variation | 15% | [2] |
Cross-Reactivity of PGFM Antiserum
| Compound | Cross-Reactivity (%) |
| 13,14-dihydro-15-keto-PGF2α | 100 |
| Prostaglandin F2α | < 1 |
| Prostaglandin E2 | < 1 |
| Prostaglandin A2 | < 1 |
| 15-keto-PGF2α | < 1 |
| 13,14-dihydro-15-keto-PGE2 | < 1 |
| Data is representative and may vary between different antibody preparations.[2] |
PGFM Concentrations in Human Plasma
| Population/Condition | PGFM Concentration (pg/mL, Mean ± SD) | Reference(s) |
| Healthy Males | 32 ± 16 | [1] |
| Healthy Females (Follicular Phase) | 48 ± 18 | [1] |
| Healthy Females (Luteal Phase) | 37 ± 8 | [1] |
| Normal Ovulatory Women | 65.6 - 107.1 | [2] |
| Dysmenorrheic Women | 32 - 105 | |
| Late Pregnancy (not in labor) | 59.0 ± 7.8 | [3] |
| First Trimester of Pregnancy | 66 ± 33 | [1] |
| Second Trimester of Pregnancy | 67 ± 42 | [1] |
| Third Trimester of Pregnancy | 72 ± 26 | [1] |
| Early Term Labor | 142.8 ± 32.3 | [3] |
| Late Term Labor | 282.7 ± 55.3 | [3] |
| Preterm Labor (delivered preterm) | 65.9 ± 9.7 | |
| Preterm Labor (successfully treated) | 32.1 ± 4.3 |
PGFM Concentrations in Bovine Plasma
| Condition | PGFM Concentration (pg/mL, Mean ± SE) | Reference(s) |
| Early Pregnancy (Day 18-21) | Basal: 11.6 ± 0.7 | |
| Mid-Pregnancy (Day 47-61) | Basal: Increased 2.54-fold from early pregnancy | |
| Luteolysis | Peak pulse: 134.5 ± 18.9 | |
| Uterine Biopsy Group | 81.9 ± 10.8 | |
| Control Group (No Biopsy) | 51.1 ± 9.8 | |
| Postpartum (Normal) | ~1000 | |
| Postpartum (with Endometritis) | 4000 - 5000 |
Applications in Drug Development
The measurement of PGFM is a valuable tool in various stages of drug development:
-
Pharmacodynamic Biomarker: For drugs targeting the cyclooxygenase (COX) enzymes or other components of the arachidonic acid cascade, PGFM can serve as a key pharmacodynamic biomarker. A reduction in plasma or urinary PGFM levels can provide evidence of target engagement and biological activity of the investigational drug.
-
Safety Assessment: Unintended increases in PGFM could indicate off-target effects on prostaglandin synthesis, which might be associated with adverse events such as premature labor or gastrointestinal side effects.
-
Efficacy Studies: In diseases where PGF2α is implicated in the pathophysiology (e.g., certain inflammatory conditions, dysmenorrhea), monitoring PGFM can help to assess the therapeutic efficacy of a drug.
-
Dose-Response Studies: PGFM measurements can aid in establishing the dose-response relationship of a drug, helping to select the optimal dose for further clinical development.
The use of PGFM as a biomarker in these contexts should be guided by a "fit-for-purpose" validation approach, where the extent of analytical and clinical validation is determined by the intended use of the biomarker data in the drug development program.
References
Troubleshooting & Optimization
Technical Support Center: 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2). The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)?
A1: this compound (DK-PGD2) is a metabolite of Prostaglandin D2 (PGD2) formed via the 15-hydroxy PGDH pathway.[1] It is recognized as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2]
Q2: How should I store DK-PGD2?
A2: DK-PGD2 is typically supplied in an organic solvent like methyl acetate (B1210297). For long-term storage, it is recommended to store the solution at -80°C.[1][3] The stability of the compound in the supplied organic solvent is at least two years under these conditions.[1]
Q3: How do I prepare aqueous solutions of DK-PGD2?
A3: To prepare an aqueous working solution, it is recommended to first dilute the stock solution in a water-miscible organic solvent such as ethanol (B145695) or DMSO. This intermediate solution can then be further diluted into your aqueous buffer or cell culture medium. Direct dilution of the methyl acetate stock into aqueous solutions is not recommended due to the low miscibility of methyl acetate in water.
Q4: What is the solubility of DK-PGD2 in aqueous buffers?
A4: The solubility of DK-PGD2 in phosphate-buffered saline (PBS) at pH 7.2 is approximately 2.5 mg/mL.[1] Solubility in other aqueous buffers may vary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of DK-PGD2 in the aqueous working solution. | Prepare fresh aqueous solutions of DK-PGD2 for each experiment. Avoid prolonged storage of aqueous solutions. If storage is necessary, aliquot and store at -80°C for the shortest possible time. |
| Based on data for the closely related 13,14-dihydro-15-keto-PGE2, avoid highly acidic or alkaline pH conditions in your experimental buffer, as this can accelerate degradation.[4][5] | ||
| If your cell culture medium contains albumin, be aware that it may accelerate the degradation of similar prostaglandin metabolites.[4][5] | ||
| Precipitation observed when preparing aqueous solutions. | Exceeding the solubility limit of DK-PGD2. | Ensure the final concentration in your aqueous solution does not exceed the solubility limit (approx. 2.5 mg/mL in PBS, pH 7.2).[1] |
| Poor mixing technique. | When preparing the aqueous solution, add the organic solvent stock solution dropwise to the aqueous buffer while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation. | |
| Variability between experimental replicates. | Inconsistent preparation of DK-PGD2 working solutions. | Use a standardized protocol for preparing your DK-PGD2 solutions. Ensure accurate pipetting and thorough mixing. |
| Degradation of DK-PGD2 during the experiment. | Minimize the time DK-PGD2 is kept at room temperature or 37°C. Prepare the compound solution just before adding it to your experimental setup. |
Stability of Prostaglandin Metabolites in Aqueous Solutions
Table 1: Factors Influencing the Stability of 13,14-dihydro-15-keto-Prostaglandin Analogs in Aqueous Solutions
| Factor | Effect on Stability | Degradation Products (of 13,14-dihydro-15-keto-PGE2) | Reference |
| pH | Degradation is accelerated at very low or high pH. | Dehydration to 13,14-dihydro-15-keto-PGA2. At alkaline pH, formation of a bicyclic compound (11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2) also occurs. | [5] |
| Temperature | Higher temperatures increase the rate of degradation. | Not specified, but generally leads to faster formation of degradation products. | [4] |
| Albumin | Accelerates degradation and promotes the formation of the bicyclic rearrangement product. | Dehydration products and albumin adducts. | [4][5] |
Experimental Protocols
Protocol for Preparation of DK-PGD2 Aqueous Working Solution
-
Materials:
-
DK-PGD2 in methyl acetate (e.g., 10 mg/mL stock).
-
Anhydrous ethanol or DMSO.
-
Sterile aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium.
-
-
Procedure:
-
Equilibrate the DK-PGD2 stock solution to room temperature.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution by adding a small volume of the stock solution to anhydrous ethanol or DMSO. For example, dilute 10 µL of a 10 mg/mL stock into 90 µL of ethanol to get a 1 mg/mL intermediate solution.
-
Vortex the intermediate solution gently.
-
To prepare the final working solution, add the intermediate solution dropwise to the desired volume of aqueous buffer or cell culture medium while vortexing. For instance, add 10 µL of the 1 mg/mL intermediate solution to 990 µL of PBS to obtain a final concentration of 10 µg/mL.
-
Use the freshly prepared aqueous solution immediately for your experiments to minimize degradation.
-
Visualizations
DK-PGD2 Signaling Pathway
Caption: DK-PGD2 signaling through the CRTH2 receptor.
Experimental Workflow for Assessing DK-PGD2 Stability
Caption: Workflow for determining DK-PGD2 stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of DK-PGD2 in the Presence of Albumin
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the degradation of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in the presence of albumin. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of DK-PGD2 in the presence of albumin?
Q2: What are the potential degradation products of DK-PGD2 in the presence of albumin?
A2: Human albumin catalyzes the transformation of PGD2 into various dehydration products.[2] It is plausible that DK-PGD2 undergoes similar degradation pathways in the presence of albumin, leading to the formation of various isomers and dehydration products. The exact nature and quantity of these products would need to be determined experimentally, likely through techniques like LC-MS/MS.
Q3: Which analytical methods are suitable for monitoring DK-PGD2 degradation?
A3: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) can be used.
-
LC-MS/MS offers high specificity and the ability to simultaneously detect and quantify DK-PGD2 and its degradation products. This is crucial for understanding the complete degradation profile.
-
ELISA can be a high-throughput method for quantifying the remaining DK-PGD2. However, it is essential to ensure the antibody used is highly specific to DK-PGD2 and does not cross-react with its degradation products or albumin.
Q4: How can I minimize the degradation of DK-PGD2 during sample preparation and storage?
A4: To ensure accurate measurements, it is critical to handle samples appropriately. For prostaglandin (B15479496) analysis in biological fluids, samples should be collected on ice and immediately centrifuged at low temperatures to separate plasma or serum. The addition of a cyclooxygenase (COX) inhibitor like indomethacin (B1671933) can prevent the ex vivo formation of new prostaglandins (B1171923). Samples should be stored at -80°C to minimize degradation. For stability studies, prepare fresh solutions of DK-PGD2 and albumin for each experiment.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| High variability in replicate measurements of DK-PGD2 concentration. | Inconsistent sample handling leading to variable degradation. | Ensure all samples are processed identically and rapidly. Keep samples on ice at all times. Use pre-chilled tubes and reagents. |
| Pipetting errors, especially with small volumes of viscous albumin solutions. | Use calibrated pipettes and pre-wet the tips before dispensing viscous solutions. For high accuracy, consider using positive displacement pipettes. | |
| No detectable DK-PGD2 at later time points in the stability assay. | Rapid degradation of DK-PGD2. | Shorten the time intervals between measurements, especially at the beginning of the experiment. Consider starting with a higher initial concentration of DK-PGD2. |
| Issues with the analytical method's sensitivity. | Optimize the LC-MS/MS or ELISA method to achieve a lower limit of quantification (LOQ). | |
| Inconsistent results between different batches of albumin. | Variability in the purity or fatty acid content of albumin batches. | Use a single, high-purity batch of bovine serum albumin (BSA) or human serum albumin (HSA) for all related experiments. Characterize the albumin if possible. |
| Matrix effects observed in ELISA. | Interference from components in the albumin-containing sample matrix affecting antibody-antigen binding.[3] | Prepare standard curves in the same buffer and albumin concentration as your samples to match the matrix.[3] Alternatively, dilute your samples to minimize the matrix effect, ensuring the concentration remains within the assay's linear range.[3] |
| Cross-reactivity in ELISA leading to overestimation of DK-PGD2. | The antibody may be binding to degradation products of DK-PGD2. | Validate the specificity of your ELISA kit. If significant cross-reactivity is observed, consider using a more specific monoclonal antibody or switching to LC-MS/MS for quantification. |
Experimental Protocols
Protocol 1: Determining the Half-Life of DK-PGD2 in the Presence of Albumin
This protocol outlines a method to determine the degradation rate of DK-PGD2 when incubated with albumin.
Materials:
-
DK-PGD2 standard
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), high purity
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC-MS/MS system or ELISA kit for DK-PGD2 quantification
-
Thermostated incubator or water bath set to 37°C
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DK-PGD2 in a suitable solvent (e.g., ethanol) and determine its concentration accurately.
-
Prepare a stock solution of albumin (e.g., 10% w/v) in PBS (pH 7.4).
-
Prepare a working solution of DK-PGD2 by diluting the stock solution in PBS to the desired starting concentration (e.g., 1 µM).
-
Prepare a working solution of albumin by diluting the stock solution in PBS to the desired concentration (e.g., 4% w/v, physiological concentration).
-
-
Incubation:
-
In a series of microcentrifuge tubes, mix the DK-PGD2 working solution with the albumin working solution at a 1:1 ratio.
-
As a control, in a separate series of tubes, mix the DK-PGD2 working solution with PBS at a 1:1 ratio.
-
Incubate all tubes at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), take an aliquot from each tube.
-
Immediately stop the degradation process by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) with 1% formic acid) and vortexing. This is particularly crucial for LC-MS/MS analysis. For ELISA, follow the sample preparation protocol provided with the kit, which may involve dilution.
-
Centrifuge the samples to pellet the precipitated albumin.
-
-
Quantification:
-
Analyze the supernatant for the concentration of DK-PGD2 using a validated LC-MS/MS method or a specific ELISA kit.
-
-
Data Analysis:
-
Plot the concentration of DK-PGD2 versus time for both the albumin-containing samples and the control samples.
-
Calculate the half-life (t½) of DK-PGD2 under each condition by fitting the data to a first-order decay model: ln([A]t) = -kt + ln([A]0), where [A]t is the concentration at time t, [A]0 is the initial concentration, and k is the degradation rate constant. The half-life is then calculated as t½ = 0.693 / k.
-
Protocol 2: LC-MS/MS Quantification of DK-PGD2
This protocol provides a general guideline for the quantification of DK-PGD2 using LC-MS/MS.
Instrumentation and Reagents:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
High-performance liquid chromatography (HPLC) system.
-
Reversed-phase C18 column.
-
Acetonitrile (ACN), methanol (B129727) (MeOH), water (LC-MS grade).
-
Formic acid (FA) or ammonium (B1175870) acetate.
-
DK-PGD2 analytical standard.
-
Deuterated DK-PGD2 (d4-DK-PGD2) or a structurally similar prostaglandin as an internal standard (IS).
Procedure:
-
Sample Preparation:
-
To 100 µL of the sample from the stability assay, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold ACN containing 1% FA to precipitate the protein.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution. For example, Mobile Phase A: Water with 0.1% FA; Mobile Phase B: ACN with 0.1% FA. A typical gradient could be: 0-2 min, 30% B; 2-8 min, 30-95% B; 8-10 min, 95% B; 10-12 min, 95-30% B; 12-15 min, 30% B.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Optimize the precursor and product ions for DK-PGD2 and the internal standard using infusion of the pure compounds. Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific transitions for DK-PGD2 and the IS.
-
-
Quantification:
-
Create a calibration curve by analyzing a series of known concentrations of DK-PGD2 standard spiked with the internal standard.
-
Calculate the concentration of DK-PGD2 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: PGD2 metabolism to DK-PGD2 and its subsequent albumin-catalyzed degradation.
Caption: Workflow for determining the half-life of DK-PGD2 in the presence of albumin.
References
Technical Support Center: 13,14-Dihydro-15-keto PGD2 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reliability of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-Dihydro-15-keto PGD2 (DK-PGD2) and why is it measured?
13,14-Dihydro-15-keto PGD2 (also known as DK-PGD2 or 13,14-dihydro-15-keto Prostaglandin D2) is a stable metabolite of Prostaglandin D2 (PGD2). PGD2 is often unstable and rapidly metabolized in vivo, making its direct measurement challenging. DK-PGD2 is measured as a reliable biomarker to reflect the biosynthesis of PGD2. It is a selective agonist for the CRTH2/DP2 receptor, which is involved in inflammatory diseases such as asthma and atopic dermatitis.[1][2]
Q2: What are the common methods for quantifying DK-PGD2?
The most common methods for quantifying DK-PGD2 are competitive Enzyme-Linked Immunosorbent Assays (ELISAs) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISAs are generally used for higher throughput screening, while LC-MS/MS offers higher specificity and sensitivity.
Q3: What are the critical considerations for sample collection and storage?
Proper sample handling is crucial for accurate DK-PGD2 measurement. To inhibit prostaglandin synthesis by cyclooxygenases (COX), it is recommended to add an inhibitor like indomethacin (B1671933) to serum and plasma samples immediately after collection (final concentration of ~10 µg/mL).[3] Samples should be centrifuged to remove particulate matter and then aliquoted and stored at ≤ -20°C, with -80°C being preferable for long-term stability.[1][2][3] Avoid repeated freeze-thaw cycles.[3] For cell culture supernatants, remove particulates by centrifugation before storage.[3]
Q4: How stable is DK-PGD2?
DK-PGD2 is more stable than its parent compound, PGD2. However, its stability can be affected by factors such as pH, temperature, and the presence of albumin.[4][5] It is recommended to keep sample preparation times to a minimum, ideally less than 8 hours, to ensure accurate measurement.[6][7] For long-term storage, temperatures of -80°C are recommended, at which the compound is stable for at least two years.[1]
Troubleshooting Guide
This guide addresses common issues encountered during DK-PGD2 assays using ELISA and LC-MS/MS methods.
ELISA Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Intra- or Inter-Assay Variability | Inconsistent pipetting technique. | Use calibrated pipettes and ensure consistent timing for reagent additions. Running samples and standards in duplicate or triplicate is recommended.[3] |
| Improper plate washing. | Ensure thorough washing of wells. If using an automated washer, consider adding a 30-second soak period.[3] | |
| Temperature fluctuations during incubation. | Ensure all reagents and plates are brought to room temperature before use and maintain a stable incubation temperature. | |
| Low Signal or Poor Standard Curve | Inactive enzyme conjugate or substrate. | Check the expiration dates of all reagents. Ensure proper storage conditions have been maintained. The substrate solution should be colorless before use and protected from light.[3] |
| Incorrect standard dilution. | Prepare fresh standards for each assay. Carefully follow the dilution series instructions provided in the kit manual. | |
| Insufficient incubation time. | Adhere to the incubation times specified in the protocol. | |
| High Background | Insufficient washing. | Increase the number of wash steps or the soaking time during washes. |
| Cross-reactivity with other prostaglandins (B1171923). | Check the cross-reactivity profile of the antibody used in the ELISA kit.[8][9][10] Some kits may have significant cross-reactivity with related compounds. | |
| Non-specific binding. | Use the blocking agents recommended in the kit protocol. Ensure plates are properly coated and blocked. | |
| Sample values are out of range | Sample concentration is too high or too low. | Dilute samples as recommended by the kit manufacturer. A 3-fold dilution is often suggested as a starting point.[3] If concentrations are too low, consider concentrating the sample, though this may also concentrate interfering substances. |
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatography conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is not degraded. |
| Matrix effects from the sample. | Improve sample cleanup procedures. Use solid-phase extraction (SPE) to remove interfering substances. | |
| Low Sensitivity | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Analyte degradation during sample preparation. | Keep samples on ice and minimize the time between extraction and analysis. The use of an antioxidant like butylated hydroxytoluene (BHT) during extraction can prevent free-radical peroxidation.[11] | |
| Inaccurate Quantification | Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard, such as 13,14-dihydro-15-keto PGD2-d4, to account for analyte loss during sample preparation and for variations in instrument response.[12] |
| Matrix effects suppressing or enhancing the signal. | Evaluate matrix effects by comparing calibration curves in solvent versus a sample matrix. If significant effects are present, use a matrix-matched calibration curve or the standard addition method. | |
| Carryover | Contamination from a previous high-concentration sample. | Inject blank samples between unknown samples to ensure no carryover. Optimize the wash solvent and increase the wash volume and time in the autosampler. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of DK-PGD2 from biological fluids.
-
Internal Standard Addition: To 1 mL of sample (e.g., plasma, cell culture supernatant), add a known amount of a stable isotope-labeled internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4).[12]
-
Acidification: Acidify the sample to approximately pH 3 with a dilute acid (e.g., 1 M formic acid).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the analyte with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Competitive ELISA Protocol Overview
This is a generalized protocol for a competitive ELISA. Refer to the specific kit manual for detailed instructions.
-
Standard and Sample Preparation: Prepare a serial dilution of the DK-PGD2 standard. Dilute samples as required.
-
Plate Loading: Add standards, samples, and a DK-PGD2-enzyme conjugate to the wells of a microplate pre-coated with an anti-DK-PGD2 antibody.
-
Incubation: Incubate the plate for the specified time and temperature to allow for competitive binding.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Substrate Addition: Add a substrate solution that will react with the enzyme conjugate to produce a colorimetric signal.
-
Signal Development: Incubate the plate to allow the color to develop.
-
Stopping the Reaction: Add a stop solution to halt the color development.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength. The intensity of the color is inversely proportional to the concentration of DK-PGD2 in the sample.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. caymanchem.com [caymanchem.com]
- 10. mybiosource.com [mybiosource.com]
- 11. researchgate.net [researchgate.net]
- 12. Sapphire North America [sapphire-usa.com]
avoiding cross-reactivity in DK-PGD2 immunoassays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) immunoassays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a DK-PGD2 competitive immunoassay?
A DK-PGD2 competitive immunoassay is a quantitative method used to measure the concentration of DK-PGD2 in biological samples. In this assay, DK-PGD2 present in the sample competes with a fixed amount of labeled DK-PGD2 (e.g., conjugated to an enzyme like Horseradish Peroxidase - HRP) for a limited number of binding sites on a specific anti-DK-PGD2 antibody coated on a microplate. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme-labeled DK-PGD2 that has bound to the antibody, producing a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of DK-PGD2 in the sample; a higher concentration of DK-PGD2 in the sample results in a lower signal, and vice versa.
Q2: What are the most common sources of cross-reactivity in a DK-PGD2 immunoassay?
Cross-reactivity occurs when the anti-DK-PGD2 antibody binds to molecules other than DK-PGD2 that are structurally similar. Prostaglandins (B1171923) and their metabolites are a large family of structurally related lipid mediators, making cross-reactivity a potential issue. The most common cross-reactants in a DK-PGD2 immunoassay are other prostaglandins and their metabolites. It is crucial to use a highly specific monoclonal antibody to minimize this issue. Refer to the cross-reactivity data table provided by the kit manufacturer to understand the potential for interference from other analytes.
Q3: How should I prepare my samples for a DK-PGD2 immunoassay?
Proper sample preparation is critical for accurate results and varies depending on the sample type. Here are some general guidelines:
-
Serum: Collect blood in a serum separator tube and allow it to clot for 30 minutes to 2 hours at room temperature before centrifugation at 1000 x g for 15-20 minutes. The resulting serum should be assayed immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect blood into tubes containing an anticoagulant such as EDTA or heparin. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. The plasma should be assayed immediately or stored at -80°C.
-
Cell Culture Supernatants: Centrifuge to remove any particulates. Assay the supernatant immediately or store at -80°C.
-
Urine: Urine samples can often be used directly after centrifugation to remove sediment, but may require dilution with the assay buffer.
-
Tissue Homogenates: Tissues should be rinsed with ice-cold PBS to remove excess blood, weighed, and then homogenized in an appropriate buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant for the assay.
Q4: My standard curve is poor. What are the possible causes and solutions?
A poor standard curve is a common issue that can invalidate your results. Here are some potential causes and how to address them:
-
Improper Standard Preparation:
-
Cause: Inaccurate pipetting, improper dilution, or incomplete reconstitution of the lyophilized standard.
-
Solution: Ensure your pipettes are calibrated. Briefly centrifuge the standard vial before opening to collect all the powder at the bottom. Reconstitute the standard as directed in the protocol and ensure it is completely dissolved by gentle mixing. Prepare fresh serial dilutions for each assay.
-
-
Incorrect Incubation Time or Temperature:
-
Cause: Not adhering to the recommended incubation times and temperatures can affect the binding kinetics.
-
Solution: Follow the protocol precisely for all incubation steps. Use a calibrated incubator to maintain the correct temperature.
-
-
Contaminated Reagents:
-
Cause: Contamination of buffers or other reagents can lead to inconsistent results.
-
Solution: Use fresh, sterile pipette tips for each reagent and sample. Prepare fresh buffers for each experiment.
-
-
Improper Plate Washing:
-
Cause: Insufficient washing can lead to high background noise, while overly aggressive washing can remove bound antibody-antigen complexes.
-
Solution: Ensure all wells are completely filled and emptied during each wash step. Avoid letting the wells dry out completely between washes.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background | 1. Insufficient washing. | - Increase the number of wash cycles. - Ensure complete aspiration of wash buffer from wells after each wash. |
| 2. Cross-reactivity with other molecules in the sample matrix. | - Refer to the kit's cross-reactivity data. - Consider sample purification (e.g., solid-phase extraction) to remove interfering substances. | |
| 3. High concentration of the detection antibody or enzyme conjugate. | - Ensure the detection antibody and conjugate are diluted according to the protocol. | |
| 4. Contaminated wash buffer or substrate. | - Prepare fresh wash buffer and substrate solution for each experiment. | |
| Low Signal | 1. Inactive reagents (antibody, standard, or conjugate). | - Check the expiration dates of all reagents. - Store reagents at the recommended temperatures. - Avoid repeated freeze-thaw cycles of the standard and conjugate. |
| 2. Insufficient incubation time. | - Ensure that all incubation steps are carried out for the full recommended time. | |
| 3. Improper sample pH. | - Ensure the pH of the samples is within the range recommended by the assay protocol. | |
| 4. Presence of inhibitors in the sample. | - Dilute the sample further to reduce the concentration of potential inhibitors. | |
| High Variability (High CV%) | 1. Inaccurate pipetting. | - Use calibrated pipettes and fresh tips for each sample and standard. - Ensure consistent pipetting technique. |
| 2. Inconsistent washing. | - Use an automated plate washer for more consistent washing if available. - Ensure all wells are treated identically during manual washing. | |
| 3. Temperature variation across the plate. | - Ensure the plate is incubated in a stable temperature environment. - Avoid stacking plates during incubation. | |
| 4. Edge effects. | - Avoid using the outer wells of the plate if edge effects are suspected. - Ensure the plate is properly sealed during incubation to prevent evaporation. |
Quantitative Data
Cross-Reactivity Data
Understanding the specificity of the antibody is crucial for interpreting your results. The following table provides representative cross-reactivity data for an immunoassay targeting a stable prostaglandin (B15479496) metabolite. Note that this data is for an assay targeting 13,14-dihydro-15-keto PGF2α, a structurally similar metabolite to DK-PGD2, and illustrates the typical specificity profile you should look for in your DK-PGD2 assay kit.[1]
| Compound | Cross-Reactivity (%) |
| 13,14-dihydro-15-keto PGF2α | 100% |
| 13,14-dihydro-15-keto PGE2 | 2.7% |
| 15-keto PGF2α | 1.8% |
| PGD2 | <0.01% |
| PGE2 | <0.01% |
| PGF1α | <0.01% |
| PGF2α | <0.01% |
| 6-keto PGF1α | <0.01% |
| Thromboxane B2 | <0.01% |
Experimental Protocols
Standard DK-PGD2 Competitive ELISA Protocol
This protocol is a general guideline. Always refer to the specific protocol provided with your ELISA kit.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the Wash Buffer by diluting the concentrated buffer with deionized water as instructed.
-
Reconstitute the lyophilized DK-PGD2 standard with the provided standard diluent to create the stock solution.
-
Prepare a serial dilution of the DK-PGD2 standard to create a standard curve.
-
Dilute the concentrated anti-DK-PGD2 antibody and HRP-conjugated secondary antibody (or DK-PGD2-HRP conjugate) to their working concentrations with the appropriate diluents.
2. Assay Procedure:
-
Add 50 µL of each standard, sample, and blank (assay buffer only) to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the diluted DK-PGD2-HRP conjugate to each well (except the blank).
-
Seal the plate and incubate for 1-2 hours at 37°C (or as specified in the kit manual).
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
3. Data Analysis:
-
Calculate the average absorbance for each set of replicate standards, samples, and blank.
-
Subtract the average blank absorbance from the average absorbance of all other wells.
-
Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = [(Absorbance of Standard or Sample - Absorbance of Blank) / (Absorbance of Zero Standard - Absorbance of Blank)] x 100
-
Plot the %B/B0 for the standards versus the concentration of the standards on a semi-logarithmic graph to generate a standard curve.
-
Determine the concentration of DK-PGD2 in your samples by interpolating their %B/B0 values on the standard curve.
Visualizations
DK-PGD2 Signaling Pathway
DK-PGD2 is a stable metabolite of Prostaglandin D2 (PGD2). It functions as a selective agonist for the DP2 receptor (also known as CRTH2), which is a G-protein coupled receptor. Activation of the DP2 receptor by DK-PGD2 on immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils leads to a variety of pro-inflammatory responses.
Caption: DK-PGD2 signaling through the DP2 receptor on immune cells.
Experimental Workflow
The following diagram illustrates the key steps in a typical DK-PGD2 competitive ELISA.
Caption: A typical workflow for a competitive DK-PGD2 ELISA.
References
Technical Support Center: 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent instability of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2).
Frequently Asked Questions (FAQs)
Q1: What is 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) and why is its stability important?
A1: this compound (DK-PGD2) is a metabolite of Prostaglandin D2 (PGD2) formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[1] It is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The stability of DK-PGD2 is crucial for accurate experimental results, as its degradation can lead to a loss of biological activity and the formation of various degradation products, potentially confounding experimental outcomes.
Q2: What are the main factors affecting the stability of DK-PGD2 in solution?
A2: The primary factors influencing the stability of DK-PGD2 are pH, temperature, and the presence of proteins like albumin.[3] Based on studies of structurally similar prostaglandins, such as 15-keto-13,14-dihydro-PGE2, DK-PGD2 is expected to be unstable in aqueous solutions, particularly at very low or high pH.[3]
Q3: What are the expected degradation products of DK-PGD2 at different pH values?
A3: While specific studies on DK-PGD2 are limited, based on the behavior of 15-keto-13,14-dihydro-PGE2, the following degradation pathways can be anticipated:
-
Acidic pH: Dehydration is a likely degradation pathway.[3]
-
Alkaline pH: At higher pH, in addition to dehydration, the formation of bicyclic compounds may occur.[3]
Q4: How should I prepare and store DK-PGD2 solutions to minimize degradation?
A4: To minimize degradation, it is recommended to prepare fresh solutions of DK-PGD2 for each experiment. If storage is necessary, prepare stock solutions in an organic solvent like methyl acetate, ethanol (B145695), or DMSO and store them at -80°C.[1][4] For aqueous buffers, use a pH near neutral (e.g., PBS pH 7.2) and prepare the solution immediately before use. Avoid prolonged storage of aqueous solutions.
Q5: Can the presence of albumin in my cell culture medium affect DK-PGD2 stability?
A5: Yes, the presence of albumin can significantly accelerate the degradation of similar prostaglandins.[3] Albumin may catalyze the degradation and also bind to the degradation products.[3] It is important to consider this interaction when designing and interpreting experiments involving cell culture media containing serum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of DK-PGD2. | Degradation of DK-PGD2 in the experimental solution. | Prepare fresh DK-PGD2 solutions for each experiment. Verify the pH of your buffer and ensure it is within the optimal stability range (near neutral). Minimize the time between solution preparation and use. If using a stock solution in organic solvent, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. |
| High background or unexpected off-target effects in experiments. | Formation of active degradation products. | Characterize the degradation products using analytical techniques like HPLC or LC-MS/MS to understand their potential biological activity. Consider purifying the DK-PGD2 solution if degradation is suspected. |
| Variability in results between different batches of experiments. | Inconsistent handling and storage of DK-PGD2 solutions. | Standardize the protocol for DK-PGD2 solution preparation, including the solvent, concentration, pH of the final solution, and storage conditions. Use a fresh vial of DK-PGD2 if batch-to-batch variability of the compound itself is suspected. |
| Precipitation of DK-PGD2 when preparing aqueous solutions. | Low aqueous solubility, especially at higher concentrations. | DK-PGD2 has limited solubility in aqueous buffers (e.g., approximately 2.5 mg/mL in PBS, pH 7.2).[1] Do not exceed the solubility limit. If a higher concentration is needed, consider using a co-solvent, but be mindful of its potential effects on your experimental system. |
Quantitative Data on pH-Dependent Instability
Hypothetical Half-Life of DK-PGD2 in Aqueous Buffers at 37°C
| pH | Estimated Half-Life (t½) | Expected Primary Degradation Pathway |
| 3.0 | < 1 hour | Acid-catalyzed dehydration |
| 5.0 | Several hours | Slow dehydration |
| 7.4 | Relatively stable for several hours | Minimal degradation |
| 9.0 | < 2 hours | Base-catalyzed dehydration and potential cyclization |
| 11.0 | < 30 minutes | Rapid dehydration and formation of bicyclic products |
Experimental Protocols
Protocol 1: Forced Degradation Study of DK-PGD2
This protocol is a general guideline for assessing the stability of DK-PGD2 under various stress conditions.
1. Materials:
-
This compound (DK-PGD2)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC-grade methanol (B129727) and acetonitrile
-
HPLC-grade water
-
UV-Vis spectrophotometer or HPLC-UV/MS system
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of DK-PGD2 in methanol or ethanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Dissolve DK-PGD2 in PBS, pH 7.4, to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Photodegradation: Expose a solution of DK-PGD2 in PBS, pH 7.4 (100 µg/mL), to UV light (254 nm).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Neutralization: Neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to determine the remaining concentration of DK-PGD2 and identify degradation products.
Protocol 2: HPLC Method for Stability Analysis of DK-PGD2
This is a general reverse-phase HPLC method that can be optimized for the analysis of DK-PGD2 and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 10-20 µL.
Visualizations
Signaling Pathway of DK-PGD2 via the DP2 (CRTH2) Receptor
Caption: Signaling pathway of DK-PGD2 through the DP2 (CRTH2) receptor.
Experimental Workflow for DK-PGD2 pH Stability Study
Caption: Experimental workflow for assessing the pH stability of DK-PGD2.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical instability of 15-keto-13,14-dihydro-PGE2: the reason for low assay reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.usbio.net [cdn.usbio.net]
interference of free fatty acids in DK-PGD2 radioimmunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the DK-PGD2 radioimmunoassay, with a specific focus on interference from free fatty acids.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is it measured?
A1: 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2). PGD2 is a biologically active lipid mediator involved in processes such as inflammation, sleep regulation, and allergic responses. Due to the short half-life of PGD2 in circulation, its stable metabolites, like DK-PGD2, are often measured in biological samples (e.g., plasma, urine) to provide a more accurate assessment of in vivo PGD2 production.
Q2: How can free fatty acids interfere with my DK-PGD2 radioimmunoassay?
A2: Free fatty acids (FFAs), also known as non-esterified fatty acids (NEFAs), can interfere with immunoassays through several mechanisms. In the context of a DK-PGD2 radioimmunoassay, this interference can lead to inaccurate quantification. The primary mechanisms include:
-
Competition for Antibody Binding: Structurally similar fatty acids or their metabolites may cross-react with the antibodies used in the assay, leading to an overestimation of DK-PGD2 levels.
-
Matrix Effects: High concentrations of lipids can alter the assay matrix, affecting the binding kinetics between the antibody and the DK-PGD2 antigen. This can result in either falsely high or low readings depending on the assay format.[1]
-
Analyte Sequestration: FFAs can form micelles in aqueous solutions and trap hydrophobic molecules like prostaglandins (B1171923).[2][3] This sequestration can prevent DK-PGD2 from binding to the antibody, leading to an underestimation of its concentration.
Q3: Which free fatty acids are most likely to cause interference?
A3: While specific cross-reactivity data for every fatty acid in a DK-PGD2 assay is not always available, a primary concern is arachidonic acid (AA), the precursor to all prostaglandins.[4][5][6] Other polyunsaturated fatty acids that share structural similarities could also potentially interfere. The degree of interference is often inversely related to the polarity of the molecule, with more hydrophobic molecules being more likely to interact with fatty acid micelles.[2]
Q4: What are the typical signs of free fatty acid interference in my assay results?
A4: Signs of potential FFA interference include:
-
Poor reproducibility between sample replicates.
-
Non-linear dilution series (i.e., the measured concentration does not decrease proportionally with sample dilution).
-
A high degree of variability between samples from the same experimental group.
-
Discrepancies between results obtained with and without a sample purification step to remove lipids.
-
Falsely elevated results have been noted in some endocrine assays due to hypertriglyceridemia.[1]
Troubleshooting Guide
This guide addresses common problems that may be attributed to free fatty acid interference.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of fatty acids to assay components. | 1. Implement a lipid removal step before the assay (see Experimental Protocols).2. Increase the number of wash steps to remove unbound components.3. Consider using a blocking agent in the assay buffer to reduce non-specific binding. |
| Low Signal or Recovery | Sequestration of DK-PGD2 in fatty acid micelles, preventing antibody binding.[2] | 1. Perform a solvent extraction or solid-phase extraction (SPE) to separate DK-PGD2 from interfering lipids.2. Optimize the assay buffer with detergents to help break up micelles, though this must be done carefully to avoid denaturing antibodies. |
| Poor Linearity on Dilution | Matrix effects from high lipid content that are not proportionally reduced upon dilution. | 1. Extract the analyte from the sample matrix prior to analysis to remove interfering substances.[1]2. Use a sample diluent that more closely matches the composition of the assay standard curve diluent. |
| High Inter-Assay Variability | Inconsistent levels of interfering fatty acids between different sample batches. | 1. Standardize the sample collection and preparation protocol to minimize variability in lipid content. Collecting samples from fasting subjects can reduce lipid levels.[1]2. Incorporate a lipid removal step into the standard protocol for all samples. |
Experimental Protocols
Protocol 1: Sample Pre-treatment for Lipid Removal via Solid-Phase Extraction (SPE)
This protocol provides a general method for extracting prostaglandins from biological fluids to reduce interference from lipids and other substances.
-
Sample Acidification: Adjust the pH of the sample (e.g., plasma, urine) to ~3.5 with a suitable acid (e.g., 2M citric acid). This protonates the carboxylic acid group of the prostaglandins, making them less water-soluble and facilitating their retention on the SPE column.
-
Column Conditioning: Condition a C18 SPE cartridge by washing it sequentially with one column volume of methanol (B129727) followed by one column volume of deionized water. Do not allow the column to dry.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with one column volume of deionized water, followed by one column volume of a non-polar solvent like hexane. This step is crucial for removing the majority of neutral lipids and free fatty acids.
-
Analyte Elution: Elute the DK-PGD2 from the cartridge using a polar organic solvent such as ethyl acetate (B1210297) or methanol.
-
Solvent Evaporation: Evaporate the elution solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the radioimmunoassay buffer and proceed with the assay.
Visualizations
Prostaglandin D2 Synthesis and Metabolism
The following diagram illustrates the pathway from the precursor arachidonic acid to PGD2 and its subsequent metabolism to the stable DK-PGD2, which is the target analyte of the immunoassay.
References
- 1. scispace.com [scispace.com]
- 2. Mechanisms of interference of nonesterified fatty acids in radioimmunoassays of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of interference of nonesterified fatty acids in radioimmunoassays of steroids | Scilit [scilit.com]
- 4. Suppression of prostaglandin synthesis by arachidonic acid or eicosapentaenoic acid in a macrophage-like cell line, RAW 264.7, treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
Technical Support Center: Optimizing Sample Handling for 13,14-Dihydro-15-keto PGD2 Measurement
Welcome to the technical support center for the accurate measurement of 13,14-dihydro-15-keto PGD2 (DK-PGD2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimal sample handling and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-Dihydro-15-keto PGD2 (DK-PGD2) and why is it measured?
A1: 13,14-dihydro-15-keto PGD2 (DK-PGD2) is a stable metabolite of Prostaglandin (B15479496) D2 (PGD2). PGD2 is a key lipid mediator involved in various physiological and pathological processes, including allergic inflammation and sleep regulation.[1] Due to the short half-life of PGD2 in biological fluids, measurement of its more stable metabolites, like DK-PGD2, provides a more accurate reflection of in vivo PGD2 production. DK-PGD2 is a selective agonist for the CRTH2/DP2 receptor, playing a role in the inflammatory cascade.[1]
Q2: What are the critical pre-analytical factors to consider when measuring DK-PGD2?
A2: The accuracy of DK-PGD2 measurement is highly dependent on meticulous pre-analytical sample handling. Key factors include:
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Patient/Subject Preparation: Patients should avoid non-steroidal anti-inflammatory drugs (NSAIDs) for at least 48 hours before sample collection, as these drugs inhibit cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.[2][3]
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Sample Collection: Proper venipuncture technique is crucial to minimize hemolysis and platelet activation, which can artificially elevate prostaglandin levels. The choice of anticoagulant and the inclusion of enzyme inhibitors are critical.
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Sample Processing: Prompt processing of samples to separate plasma or serum from cellular components is essential to prevent continued enzymatic activity.
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Storage: Immediate freezing and maintenance of a consistent cold chain are vital to prevent degradation of the analyte.
Q3: Which anticoagulant should I use for blood collection?
A3: For plasma collection, both EDTA and heparin are generally considered suitable anticoagulants for prostaglandin analysis. However, it is crucial to process the blood sample quickly after collection.
Q4: Is it necessary to add enzyme inhibitors during sample collection?
A4: Yes, the addition of a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933), to the blood collection tube is highly recommended. This prevents the ex vivo artificial generation of prostaglandins (B1171923) by platelets and other blood cells after the sample has been drawn. A final concentration of approximately 10 µg/mL of indomethacin in the sample is often suggested.
Q5: How should I store my samples before analysis?
A5: Samples should be processed to plasma or serum immediately after collection and then snap-frozen. Long-term storage should be at -80°C to ensure the stability of DK-PGD2. Avoid repeated freeze-thaw cycles. While specific data for DK-PGD2 is limited, its parent compound, PGD2, shows significant degradation at higher temperatures. For instance, PGD2 in cell culture medium degrades by 10% after 8 hours at room temperature and by 70% after 4 weeks at -20°C.[4] Therefore, storage at -80°C is strongly advised.[4]
Troubleshooting Guides
Low or No Detectable DK-PGD2 Signal
| Potential Cause | Recommended Action |
| Analyte Degradation | Review sample handling procedures. Ensure samples were collected with a COX inhibitor, processed promptly, and immediately frozen and stored at -80°C. Avoid any delays in the cold chain. |
| Improper Sample Preparation | Verify the extraction protocol if using LC-MS/MS. For ELISA, ensure that the sample pH is compatible with the assay and that any necessary dilutions were made correctly. |
| Assay Interference | Some components in the sample matrix may interfere with the assay. For ELISA, consider performing a spike and recovery experiment to assess for matrix effects. If interference is suspected, sample purification may be necessary. |
| Incorrect Assay Procedure | Carefully review the manufacturer's protocol for the assay kit. Pay close to attention to incubation times, temperatures, and washing steps. |
| Reagent Issues | Check the expiration dates of all assay components. Ensure that standards and reagents were prepared correctly and stored under the recommended conditions. |
High Variability Between Replicates
| Potential Cause | Recommended Action |
| Inconsistent Sample Handling | Ensure that all samples are treated identically from collection to analysis. Standardize all pre-analytical steps. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Pre-rinse pipette tips with the solution to be transferred. |
| Plate Washer Issues (ELISA) | Ensure the plate washer is functioning correctly and that all wells are being washed and aspirated uniformly. Inconsistent washing can lead to high variability. |
| Incomplete Mixing | Thoroughly mix all reagents and samples before adding them to the assay plate. |
| Edge Effects (ELISA) | To minimize temperature and evaporation variations across the plate, avoid using the outermost wells or ensure the plate is incubated in a humidified chamber. |
Data Presentation
Table 1: Recommended Storage Conditions for Prostaglandin Samples
| Storage Temperature | Duration | Recommendation for DK-PGD2 | Rationale / Supporting Data (for related compounds) |
| Room Temperature | < 8 hours | Not Recommended | PGD2 degrades by 10% in 8 hours.[4] |
| +4°C | < 24 hours | Not Recommended for long-term storage | Prostaglandin metabolism can continue at this temperature. Prompt processing is key. |
| -20°C | Short-term | Use with caution | PGD2 degrades by 70% after 4 weeks at -20°C.[4] |
| -80°C | Long-term | Recommended | Provides the best stability for long-term storage of prostaglandins.[4] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for DK-PGD2 Measurement
Materials:
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Blood collection tubes containing EDTA or heparin as an anticoagulant.
-
Indomethacin solution (or another suitable COX inhibitor).
-
Refrigerated centrifuge.
-
Pipettes and sterile polypropylene (B1209903) tubes.
-
Dry ice or a -80°C freezer.
Procedure:
-
Preparation: Pre-label all collection and storage tubes. Prepare a working solution of indomethacin to be added to the blood collection tubes to a final concentration of 10 µg/mL.
-
Venipuncture: Collect whole blood using standard phlebotomy procedures, minimizing trauma to the vein.
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Inhibition of Ex Vivo Synthesis: Immediately after collection, gently invert the blood collection tube 8-10 times to mix the blood with the anticoagulant and the COX inhibitor.
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Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma from the blood cells.
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Immediately transfer the plasma into pre-labeled cryovials and snap-freeze in dry ice or a -80°C freezer. Store at -80°C until analysis. Avoid freeze-thaw cycles.
Protocol 2: Solid Phase Extraction (SPE) for DK-PGD2 from Plasma (for LC-MS/MS)
This is a general protocol and may need optimization for your specific application.
Materials:
-
C18 SPE cartridges.
-
Methanol (B129727), Ethyl Acetate (B1210297), Hexane (B92381), Acetonitrile (B52724), and Formic Acid (all HPLC grade).
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
Procedure:
-
Sample Acidification: Thaw the plasma sample on ice. Acidify the plasma to a pH of ~3.5 with formic acid.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2-3 column volumes of methanol followed by 2-3 column volumes of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of water to remove polar impurities, followed by a wash with 2-3 column volumes of hexane to remove non-polar lipids.
-
Elution: Elute the DK-PGD2 from the cartridge with 2-3 column volumes of ethyl acetate.
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for your LC-MS/MS analysis (e.g., a mixture of acetonitrile and water).
Visualizations
Caption: PGD2 metabolism to DK-PGD2 and subsequent CRTH2 signaling.
Caption: A typical workflow for DK-PGD2 measurement from blood samples.
References
- 1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 2. Ecosprin 75 Tablet: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 3. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of 13,14-Dihydro-15-keto PGD2 in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (13,14-dihydro-15-keto PGD2) in plasma.
Core Challenges in Measurement
The accurate quantification of 13,14-dihydro-15-keto PGD2 in plasma is challenging due to several factors:
-
Chemical Instability: Similar to other 13,14-dihydro-15-keto prostaglandins (B1171923), this metabolite is susceptible to degradation. Studies on its analog, 13,14-dihydro-15-keto-PGE2, show that it readily dehydrates and can form a cyclic derivative, a process that is influenced by pH, temperature, and the presence of albumin.[1][2] This instability can lead to underestimation of the true concentration if samples are not handled and processed promptly and appropriately.
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Low Endogenous Concentrations: Prostaglandin metabolites are often present at very low concentrations in plasma, requiring highly sensitive analytical methods for detection.
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Matrix Effects: The complex composition of plasma can interfere with both immunoassays and mass spectrometry-based methods, potentially leading to inaccurate results. Free fatty acids, for example, have been shown to cross-react in radioimmunoassays for similar prostaglandin metabolites.
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Cross-reactivity in Immunoassays: Antibodies used in ELISA and RIA kits may cross-react with other structurally related prostaglandins and their metabolites, leading to a lack of specificity and potentially overestimated concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for measuring 13,14-dihydro-15-keto PGD2 in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold-standard method for quantifying 13,14-dihydro-15-keto PGD2 in plasma. This is due to its high selectivity, sensitivity, and ability to distinguish between structurally similar prostaglandin metabolites. While immunoassays (ELISA) are also available and can be useful for screening large numbers of samples, they are more susceptible to cross-reactivity and matrix effects.
Q2: How should I collect and handle plasma samples to ensure the stability of 13,14-dihydro-15-keto PGD2?
A2: Proper sample handling is critical. Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation as soon as possible, preferably at 4°C. Immediately after separation, it is advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent auto-oxidation. Samples should be snap-frozen in liquid nitrogen and stored at -80°C until analysis. Multiple freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[3]
Q3: What are the expected concentrations of 13,14-dihydro-15-keto PGD2 in human plasma?
A3: Specific data for the normal physiological range of 13,14-dihydro-15-keto PGD2 in human plasma is not widely published. However, data for the related metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM), can provide an estimate. In healthy cycling women, plasma concentrations of PGFM were found to be approximately 63.6 +/- 10.3 pg/mL.[4] These levels can be significantly elevated during certain physiological events like labor.
Q4: Can I use an ELISA kit to measure 13,14-dihydro-15-keto PGD2 in plasma?
A4: Yes, ELISA kits are commercially available for the measurement of prostaglandin metabolites. However, it is crucial to carefully validate the assay for your specific application. Pay close attention to the manufacturer's data on cross-reactivity with other prostaglandins. It is also recommended to perform spike and recovery experiments and sample dilutions to assess for potential matrix effects in your plasma samples.
Q5: What is the importance of using an internal standard in LC-MS/MS analysis?
A5: An internal standard, typically a stable isotope-labeled version of the analyte (e.g., 13,14-dihydro-15-keto PGD2-d4), is essential for accurate quantification by LC-MS/MS. It is added to the sample at the beginning of the preparation process and accounts for any loss of the analyte during extraction, as well as for variations in instrument response.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer. |
| Antibody concentration too high | Optimize the concentration of the primary or secondary antibody. | |
| Cross-reactivity | Test for cross-reactivity with structurally similar compounds. Consider sample purification. | |
| Contaminated reagents | Use fresh, high-purity reagents and water. | |
| Low Signal | Inactive reagents | Ensure proper storage and handling of all kit components. Check expiration dates. |
| Insufficient incubation time | Adhere to the recommended incubation times in the protocol. | |
| Analyte degradation | Ensure proper sample collection, handling, and storage to prevent degradation. | |
| High Variability | Pipetting errors | Use calibrated pipettes and ensure consistent technique. |
| Inconsistent incubation conditions | Ensure a consistent temperature and incubation time for all wells. Avoid stacking plates. | |
| Edge effects | Avoid using the outer wells of the plate or ensure even temperature distribution in the incubator. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase | Optimize the mobile phase composition and pH. | |
| Sample solvent incompatible with mobile phase | Ensure the final sample solvent is similar in composition to the initial mobile phase. | |
| Low Sensitivity | Ion suppression from matrix components | Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
| Suboptimal mass spectrometer settings | Tune the mass spectrometer for the specific analyte and optimize collision energy. | |
| Analyte degradation in the autosampler | Keep the autosampler at a low temperature (e.g., 4°C). | |
| Inconsistent Results | Incomplete sample extraction | Optimize the solid-phase extraction protocol to ensure consistent recovery. |
| Instability of the analyte | Process samples quickly and keep them cold. Use a stable isotope-labeled internal standard. | |
| Carryover from previous injections | Implement a thorough needle wash protocol between samples. |
Quantitative Data Summary
| Parameter | Value | Analyte | Reference |
| Plasma Concentration (cycling women) | 63.6 ± 10.3 pg/mL | 13,14-dihydro-15-keto-PGF2α | [4] |
| Plasma Concentration (late labor) | 352 ± 107 pg/mL | 13,14-dihydro-15-keto-PGF2α | [4] |
| ELISA Detection Limit | ~15 pg/mL | 13,14-dihydro-15-keto-PGF2α |
Experimental Protocols
Detailed Method for Plasma Sample Preparation (for LC-MS/MS)
This protocol is adapted from methods for other eicosanoids and should be optimized for 13,14-dihydro-15-keto PGD2.
-
Sample Collection and Initial Processing:
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Collect whole blood in EDTA-containing tubes.
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Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
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Transfer the plasma to a clean polypropylene (B1209903) tube.
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Add an antioxidant (e.g., BHT to a final concentration of 0.005%).
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Add a stable isotope-labeled internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4).
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Snap-freeze the plasma samples in liquid nitrogen and store at -80°C until extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the plasma sample to pH 3-4 with a dilute acid (e.g., formic acid).
-
Load the acidified plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water (e.g., 15% methanol) to remove polar impurities.
-
Elute the analyte with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
General Protocol for Competitive ELISA
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
If required by the kit manufacturer, perform a sample purification step (e.g., protein precipitation or solid-phase extraction) to remove interfering substances.
-
Dilute the samples as necessary to fall within the standard curve range of the assay.
-
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 13,14-dihydro-15-keto PGD2 tracer to each well.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 13,14-dihydro-15-keto PGD2 in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of 13,14-dihydro-15-keto PGD2 in the samples by interpolating from the standard curve.
-
Visualizations
Caption: PGD2 metabolic pathway leading to 13,14-Dihydro-15-keto PGD2.
Caption: Recommended workflow for measuring 13,14-Dihydro-15-keto PGD2 in plasma.
Caption: Troubleshooting decision tree for 13,14-Dihydro-15-keto PGD2 measurements.
References
- 1. Analysis of Prostanoids and their Metabolites by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of DK-PGD2 during sample storage
Technical Support Center: DK-PGD2 Sample Integrity
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) during sample collection, processing, and storage.
Frequently Asked Questions (FAQs)
Q1: What is DK-PGD2 and why is its stability important?
DK-PGD2 is a key metabolite of Prostaglandin (B15479496) D2 (PGD2), formed via the 15-hydroxy PGDH pathway.[1][2] It is a selective agonist for the CRTh2/DP2 receptor, which is involved in inflammatory diseases like asthma and atopic dermatitis.[3] Accurate measurement of DK-PGD2 is crucial for understanding its role in these conditions. However, like its parent molecule PGD2, it can be unstable, and its degradation can lead to inaccurate quantification and misinterpreted results.
Q2: What are the main factors that cause DK-PGD2 degradation in samples?
The primary factors include:
-
Temperature: Elevated temperatures significantly accelerate the degradation of prostaglandins (B1171923).[4]
-
pH: Prostaglandins are known to be less stable at neutral or alkaline pH compared to slightly acidic conditions.[5]
-
Enzymatic Activity: Residual enzymatic activity in biological samples can continue to metabolize prostaglandins post-collection.
-
Oxidation: As lipids, prostaglandins are susceptible to oxidation, which can be initiated by free radicals or exposure to air.
-
Time: The duration between sample collection and proper storage is critical. PGD2, the precursor to DK-PGD2, is known to be unstable, and sample preparation time should be minimized (e.g., less than 8 hours) to ensure accurate measurement.[6][7][8]
Q3: What is the recommended storage temperature and duration for samples containing DK-PGD2?
For optimal stability, samples should be stored under the conditions outlined in the table below. These recommendations are based on best practices for prostaglandins and their metabolites.
Q4: How can I minimize degradation during sample collection and processing?
-
Work Quickly and Keep Cool: Process samples on ice or at 4°C immediately after collection to minimize enzymatic activity.
-
Use Anticoagulants (for blood): For plasma samples, collect blood in tubes containing EDTA or heparin to prevent clotting and cellular activation.
-
Inhibit Enzymes: Consider adding a broad-spectrum antioxidant and a cyclooxygenase (COX) inhibitor, like indomethacin (B1671933), to the sample immediately after collection to prevent ex vivo formation and degradation of prostaglandins.
-
Centrifuge at Low Temperatures: If separating plasma or serum, centrifuge at 4°C.
-
Immediate Freezing: After processing, flash-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to long-term storage.
Q5: What is the impact of freeze-thaw cycles on DK-PGD2 stability?
Repeated freeze-thaw cycles are detrimental to the stability of many biological molecules, including lipids. Each cycle can introduce variability and accelerate degradation. It is crucial to prepare single-use aliquots to avoid the need for thawing the entire sample multiple times.
Q6: Are there any recommended additives or stabilizers for storing DK-PGD2?
While specific stabilizers for DK-PGD2 are not well-documented, general strategies for lipid preservation are recommended:
-
Antioxidants: Adding an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidative damage. Natural antioxidants such as Vitamins C and E have also been used to reduce oxidative stress and inflammation.[9]
-
Inert Gas: Purging the headspace of the storage vial with an inert gas like argon or nitrogen before capping can displace oxygen and reduce oxidation.
Troubleshooting Guide
Problem: DK-PGD2 levels are consistently lower than expected in my stored samples.
| Possible Cause | Recommended Solution |
| Sub-optimal Storage Temperature | Verify that storage units (freezers, refrigerators) are maintaining the correct temperature without fluctuations. For long-term storage, -80°C is strongly recommended.[2][3] |
| Degradation During Processing | Minimize the time between sample collection and freezing. Keep all samples and reagents on ice throughout the process. |
| Multiple Freeze-Thaw Cycles | Prepare single-use aliquots immediately after initial processing. Never refreeze a sample that has been thawed to room temperature. |
| Oxidative Degradation | Add an antioxidant (e.g., BHT) to samples upon collection. Store aliquots under an inert gas (argon or nitrogen) if possible. |
| Adsorption to Tube Surface | Use low-retention polypropylene (B1209903) tubes. Ensure the sample is thoroughly vortexed before analysis to recover any analyte that may have adhered to the walls. |
Problem: High variability in DK-PGD2 concentrations between aliquots of the same sample.
| Possible Cause | Recommended Solution |
| Incomplete Mixing | Before aliquoting the primary sample, ensure it is homogenous by gently vortexing. Before analysis, thaw single-use aliquots completely and vortex again. |
| Inconsistent Freezing/Thawing | Standardize your protocol. Flash-freeze all aliquots identically. Thaw them consistently (e.g., on ice for a set period) before analysis. |
| Evaporation from Tubes | Use high-quality microcentrifuge tubes with secure seals. Inspect tubes for any cracks or defects before use. |
Data Presentation & Experimental Protocols
Quantitative Data Summary
The stability of DK-PGD2 itself is not extensively published, but data from its precursor (PGD2) and other prostaglandins provide a strong basis for handling and storage recommendations.
Table 1: Recommended Storage Conditions for DK-PGD2 Samples
| Storage Type | Temperature | Maximum Duration | Notes |
|---|---|---|---|
| Short-Term | 4°C | < 8 hours | For immediate processing only.[6][7] |
| Mid-Term | -20°C | Up to 1-2 months | Acceptable, but -80°C is preferred for better stability.[1][10][11] |
| Long-Term | -80°C | ≥ 2 years | Recommended for all samples. Ensures maximum stability.[2][3] |
Table 2: Factors Influencing Prostaglandin Stability
| Condition | Analyte | Observation | Implication for DK-PGD2 |
|---|---|---|---|
| Time in Biological Matrix | PGD2 | Significant degradation in cell culture supernatant within 8 hours at room temperature.[6][7] | Rapid processing and freezing are critical to prevent metabolism and degradation. |
| Storage Temperature | PGE1 | At 20°C, 20-50% loss of efficacy within one month.[4] | Room temperature storage is unacceptable. Refrigeration is only for very short-term handling. |
| pH of Solution | PGE1 | 95% degradation at pH 7.4 within 14 days at 37°C, compared to much higher stability at pH 4.7.[5] | Sample pH may influence stability; however, altering the pH of biological samples is often not feasible. This highlights the need for low-temperature storage. |
Experimental Protocols
Protocol 1: General Protocol for Sample Collection and Processing
-
Preparation: Pre-chill all collection tubes, pipette tips, and centrifuge rotors to 4°C. Prepare an additive solution containing an anticoagulant (if plasma) and an antioxidant/enzyme inhibitor cocktail (e.g., indomethacin and BHT).
-
Collection: Collect the biological sample (e.g., blood, cell culture supernatant, tissue homogenate) directly into the pre-chilled tubes containing the additive solution. Mix gently by inversion.
-
Processing (Plasma/Serum): Immediately centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully transfer the supernatant (plasma, media, etc.) into pre-chilled, labeled, low-retention polypropylene cryovials. Create single-use aliquots (e.g., 250 µL or 500 µL) to avoid freeze-thaw cycles.
-
Freezing: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol slurry.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: Protocol for Assessing DK-PGD2 Stability
-
Sample Pooling: Create a homogenous pool of the sample matrix of interest (e.g., human plasma) and spike with a known concentration of DK-PGD2 standard.
-
Aliquoting: Distribute the spiked sample pool into multiple single-use aliquots.
-
Baseline Analysis (T=0): Immediately process and analyze 3-5 aliquots to establish the baseline DK-PGD2 concentration using a validated LC-MS/MS method.[6][12]
-
Storage Conditions: Store the remaining aliquots under the conditions you wish to test (e.g., 4°C, -20°C, -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 7 days, 1 month, 3 months), retrieve 3-5 aliquots from each storage condition.
-
Quantification: Thaw the samples on ice, vortex, and analyze using the same LC-MS/MS method. Use a deuterated internal standard to control for extraction efficiency.[6][7]
-
Data Analysis: Calculate the percentage of DK-PGD2 remaining at each time point relative to the T=0 baseline. Plot the degradation curves for each condition.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Supplementation Reduces Endometriosis Related Pelvic Pain in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
troubleshooting poor standard curve in PGD2 ELISA kit
Welcome to the technical support center for the PGD2 ELISA kit. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in achieving accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of a good PGD2 ELISA standard curve?
A good standard curve for a competitive ELISA, like the PGD2 ELISA, will typically be sigmoidal (S-shaped). In this format, the highest concentration of the standard will correspond to the lowest signal (Optical Density - OD), and the lowest concentration will produce the highest signal. The most reliable part of the curve for sample quantification is the linear portion in the middle of the sigmoidal range.[1][2] The R-squared (R²) value, which indicates how well the data fits the curve, should ideally be greater than 0.99.[3][4]
Q2: My sample OD values are higher than the lowest standard's OD. What should I do?
If your sample's OD is higher than the lowest standard, it indicates that the PGD2 concentration in your sample is below the detection limit of the assay.[5] You should re-analyze the sample at a lower dilution or concentrate the sample if possible.
Q3: My sample OD values are lower than the highest standard's OD. What is the next step?
If your sample's OD is lower than that of the highest standard, the PGD2 concentration is above the upper limit of the standard curve.[5] In this case, you will need to dilute your sample and repeat the assay to ensure the values fall within the dynamic range of the standard curve.[5][6]
Q4: How should I prepare and store my samples for the PGD2 ELISA?
Samples such as serum, plasma, and cell culture media should be handled carefully to avoid degradation of PGD2. It is recommended to assay samples within 7 days if stored at 2-8°C. For longer-term storage, samples should be aliquoted and stored at -20°C (for up to 1 month) or -80°C (for up to 3 months) to prevent repeated freeze-thaw cycles.[7][8] Before the assay, frozen samples should be thawed slowly and centrifuged to remove any precipitates.[7]
Troubleshooting Poor Standard Curve
A poor standard curve is one of the most common issues encountered in ELISA assays. This can manifest as a low R² value, poor linearity, or incorrect signal levels. The table below outlines potential causes and solutions.
| Problem Description | Potential Cause | Recommended Solution |
| Low OD values for all standards | Degraded Standard: The standard was not stored properly or has expired.[3][9] | Ensure the standard is stored at the recommended temperature and is within its expiration date. Reconstitute a fresh vial of the standard.[3] |
| Incorrect Reagent Preparation: Reagents such as the detection antibody or HRP conjugate were prepared incorrectly or at the wrong concentration. | Double-check all dilution calculations and ensure that all reagents are brought to room temperature before use.[5][6] | |
| Insufficient Incubation Time/Temperature: Incubation times were too short or the temperature was incorrect.[5][7] | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[10] | |
| High background OD | Insufficient Washing: Unbound reagents were not adequately removed.[11][12] | Increase the number of wash cycles or the soaking time for the wash buffer. Ensure all wells are completely aspirated after each wash.[11][13] |
| Contaminated Reagents: Wash buffer or other reagents may be contaminated.[7][11][14] | Prepare fresh wash buffer and other reagents. Ensure sterile techniques are used.[7][14] | |
| Over-incubation or High Temperature: The substrate incubation was too long or at too high a temperature.[5][11] | Follow the recommended incubation time and temperature for the substrate.[5] | |
| Poor Linearity or Low R² Value | Pipetting Error: Inaccurate pipetting of standards or reagents.[3][9] | Calibrate pipettes regularly.[3] Use fresh pipette tips for each standard and sample to avoid cross-contamination.[3] |
| Improper Standard Dilution: Errors in the serial dilution of the standard.[5][7] | Ensure the standard is completely dissolved before making dilutions.[7] Vortex and spin down the standard vial before use.[8] | |
| High Coefficient of Variation (CV) between replicates | Inconsistent Pipetting: Variation in the volume pipetted into replicate wells.[3][5] | Be consistent with pipetting technique. Dispense liquid against the side of the well to avoid splashing.[3] |
| Plate not Sealed Properly: Evaporation from wells during incubation.[5] | Ensure the plate is sealed tightly during all incubation steps.[5] | |
| Inadequate Washing: Inconsistent washing across the plate.[5] | If using an automated washer, ensure all ports are working correctly. If washing manually, be consistent with the force and volume of washing.[7][15] |
PGD2 ELISA Experimental Protocol
This protocol outlines the key steps for a competitive PGD2 ELISA. For detailed concentrations and volumes, always refer to the specific kit manual.
-
Reagent Preparation :
-
Prepare the wash buffer by diluting the concentrated buffer with deionized or distilled water as instructed in the manual.[6]
-
Reconstitute the PGD2 standard to create a stock solution. Perform serial dilutions to generate the standard curve points.[8]
-
Prepare the Biotinylated Detection Antibody and HRP Conjugate working solutions according to the kit's instructions.[8]
-
Bring all reagents and samples to room temperature before use.[6][8]
-
-
Assay Procedure :
-
Add 50 μL of each standard and sample into the appropriate wells of the microplate, which is pre-coated with PGD2.[8][10] It is recommended to run all standards and samples in duplicate.[8]
-
Immediately add 50 μL of the Biotinylated Detection Antibody working solution to each well.[7][8]
-
Cover the plate with a sealer and incubate for 45 minutes at 37°C.[7][10]
-
Aspirate the liquid from each well and wash the plate three times with the prepared wash buffer.[10] After the final wash, invert the plate and pat it dry on absorbent paper.[10]
-
Add 100 μL of HRP Conjugate working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[10]
-
Wash the plate five times as described previously.[10]
-
Add 90 μL of TMB Substrate Reagent to each well.
-
Cover the plate and incubate in the dark at 37°C for approximately 15 minutes.
-
Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[10]
-
-
Data Analysis :
-
Average the duplicate readings for each standard and sample.
-
Subtract the average OD of the zero standard (blank) from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[4]
-
Determine the PGD2 concentration of the samples by interpolating their OD values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if samples were diluted.[8]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a poor standard curve in your PGD2 ELISA experiment.
Caption: Troubleshooting workflow for a poor PGD2 ELISA standard curve.
References
- 1. bosterbio.com [bosterbio.com]
- 2. betalifesci.com [betalifesci.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. ELISA TIPS - Elisakit [elisakit.com]
- 5. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. abcam.cn [abcam.cn]
- 9. arp1.com [arp1.com]
- 10. assets.exkitstore.com [assets.exkitstore.com]
- 11. benchchem.com [benchchem.com]
- 12. sinobiological.com [sinobiological.com]
- 13. arp1.com [arp1.com]
- 14. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 15. cygnustechnologies.com [cygnustechnologies.com]
Technical Support Center: LC-MS/MS Analysis of 13,14-Dihydro-15-keto PGD2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 13,14-Dihydro-15-keto PGD2.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of 13,14-Dihydro-15-keto PGD2, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Analyte Signal
-
Question: I am not seeing a peak for 13,14-Dihydro-15-keto PGD2, or the signal intensity is very low. What are the possible causes and solutions?
-
Answer: Low or no signal for 13,14-Dihydro-15-keto PGD2 can stem from several factors, from sample degradation to instrumental issues. Here is a systematic approach to troubleshooting this problem:
-
Analyte Instability: 13,14-Dihydro-15-keto PGD2, like other keto-prostaglandins, can be unstable. The main metabolite of prostaglandin (B15479496) E2 (PGE2), 13,14-dihydro-15-keto-PGE2, readily dehydrates and can form a cyclic derivative.[1][2]
-
Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of 13,14-Dihydro-15-keto PGD2 in the mass spectrometer source. This is a common issue in the analysis of biological samples.[6][7][8][9]
-
Solution:
-
Improve chromatographic separation to resolve the analyte from interfering compounds.
-
Enhance sample cleanup using a more rigorous SPE protocol.
-
Dilute the sample, if the analyte concentration is sufficient, to reduce the concentration of matrix components.[9]
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[7]
-
-
-
Suboptimal Mass Spectrometry Parameters: The MS settings may not be optimized for the detection of your analyte.
-
Solution: Infuse a standard solution of 13,14-Dihydro-15-keto PGD2 to optimize parameters such as declustering potential, collision energy, and source temperature.
-
-
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Question: The chromatographic peak for my analyte is tailing or broad. What could be the cause and how can I improve it?
-
Answer: Poor peak shape can compromise the accuracy and precision of your analysis. Here are some common causes and their solutions:
-
Column Contamination or Degradation: Buildup of matrix components on the analytical column can lead to peak tailing and broadening.
-
Solution: Use a guard column and implement a robust column washing procedure between injections. If the problem persists, the analytical column may need to be replaced.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material or other components of the LC system.
-
Solution:
-
Adjust the mobile phase pH or ionic strength. The use of an acidic mobile phase (e.g., with 0.1% formic acid) is common for prostaglandin analysis.
-
Consider using a different column chemistry.
-
-
-
Injection Solvent Effects: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure the final sample solvent is as close in composition to the initial mobile phase as possible.
-
-
Issue 3: High Variability in Results
-
Question: I am observing high variability in the quantitative results for my quality control samples. What could be the reason?
-
Answer: High variability in results is often linked to inconsistent matrix effects or sample preparation.
-
Inconsistent Matrix Effects: The degree of ion suppression can vary between different samples due to differences in their composition.
-
Solution: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as 13,14-dihydro-15-keto PGD2-d4. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[8]
-
-
Inconsistent Sample Preparation: Variability in the extraction process can lead to inconsistent analyte recovery.
-
Solution: Automate the sample preparation process if possible. If performing manual extraction, ensure consistent timing, volumes, and technique for all samples.
-
-
Analyte Adsorption: Prostaglandins (B1171923) can adsorb to plasticware.
-
Solution: Use silanized glassware or polypropylene (B1209903) tubes and minimize the contact time of the sample with plastic surfaces.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the analysis of 13,14-Dihydro-15-keto PGD2 from plasma?
A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites that co-elute with the analyte.[7][8] These molecules can compete with 13,14-Dihydro-15-keto PGD2 for ionization in the MS source, leading to ion suppression.
Q2: Which sample preparation technique is best for minimizing matrix effects for this analyte?
A2: Solid-phase extraction (SPE) is generally the most effective technique for reducing matrix effects in eicosanoid analysis.[4][6] It provides a more thorough cleanup compared to protein precipitation and liquid-liquid extraction by selectively retaining the analyte while washing away a larger portion of interfering matrix components.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?
A3: Yes, using a SIL-IS is highly recommended for the accurate quantification of 13,14-Dihydro-15-keto PGD2.[8] A SIL-IS, such as 13,14-dihydro-15-keto PGD2-d4, will co-elute with the analyte and be affected by matrix effects in the same way, allowing for reliable correction of signal suppression or enhancement.
Q4: What are the critical considerations for the chromatographic separation of 13,14-Dihydro-15-keto PGD2?
A4: Due to the presence of isobaric prostaglandins, such as 13,14-dihydro-15-keto-PGE2, achieving good chromatographic separation is crucial.[6] A reversed-phase C18 column with a gradient elution using an acidified mobile phase (e.g., water and acetonitrile (B52724) with 0.1% formic acid) is a common starting point. Optimization of the gradient profile is necessary to ensure baseline separation from other isomers.
Q5: How can I prevent the degradation of 13,14-Dihydro-15-keto PGD2 during sample preparation?
A5: To prevent degradation, it is important to work quickly and at low temperatures. Adding an antioxidant like BHT to the sample upon collection can prevent oxidation.[3] Acidifying the sample to around pH 3.5 before extraction can also improve stability for some prostaglandins. For compounds prone to dehydration, derivatization to form oximes can be a robust solution.[1][2]
Experimental Protocols
This section provides a detailed, adapted methodology for the LC-MS/MS analysis of 13,14-Dihydro-15-keto PGD2 in human plasma. This protocol is based on established methods for related prostaglandins and should be validated for your specific application.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To a 500 µL aliquot of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution (e.g., 13,14-dihydro-15-keto PGD2-d4 in ethanol).
-
Add 5 µL of 10% BHT to prevent oxidation.[3]
-
Acidify the sample to approximately pH 3.5 with 2M formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Wash the cartridge with 2 mL of hexane (B92381) to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of methyl formate (B1220265) or ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
13,14-Dihydro-15-keto PGD2: To be determined by direct infusion of a standard.
-
13,14-Dihydro-15-keto PGD2-d4 (SIL-IS): To be determined by direct infusion of the standard.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., source temperature, ion spray voltage).
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Prostaglandin Analysis (Adapted from literature on related compounds)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 70-85 | 40-60 (Ion Suppression) | [6] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 80-95 | 20-40 (Ion Suppression) | [3] |
| Solid-Phase Extraction (C18) | >90 | <20 (Ion Suppression) | [4] |
Note: The values presented are typical for eicosanoids and may vary for 13,14-Dihydro-15-keto PGD2. It is essential to validate the chosen method for the specific analyte and matrix.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 13,14-Dihydro-15-keto PGD2.
Caption: Signaling pathway of 13,14-Dihydro-15-keto PGD2 via the DP2/CRTH2 receptor.
References
- 1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 2. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dmbj.org.rs [dmbj.org.rs]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinity: 13,14-Dihydro-15-keto PGD2 vs. PGD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) and its parent molecule, Prostaglandin D2 (PGD2), to their respective G protein-coupled receptors (GPCRs). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.
Prostaglandin D2 is a key lipid mediator involved in a variety of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses.[1][2] Its effects are mediated through two primary receptors: the DP1 receptor and the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][3][4] DK-PGD2 is a major metabolite of PGD2, formed via the 15-hydroxy PGDH pathway.[5][6] Understanding the distinct receptor binding profiles of PGD2 and its metabolites is crucial for elucidating their specific biological roles and for the development of targeted therapeutics.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of PGD2 and DK-PGD2 for the DP1 and DP2 (CRTH2) receptors have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Ligand | Receptor | Binding Affinity (Ki) [nM] | Selectivity | Reference |
| Prostaglandin D2 (PGD2) | DP1 | ~0.3 - 2.8 | - | [7] |
| DP2 (CRTH2) | 2.4 ± 0.2 | - | [7] | |
| 13,14-Dihydro-15-keto PGD2 (DK-PGD2) | DP1 | >30,000 | ~2000-fold for DP2 | [7] |
| DP2 (CRTH2) | 2.91 ± 0.29 | [7] | ||
| DP2 (CRTH2) | 160 (whole cell assay) | [7] |
Key Observations:
-
PGD2 is a potent agonist for both DP1 and DP2 receptors, exhibiting high affinity for both receptor subtypes.[7]
-
DK-PGD2 demonstrates remarkable selectivity for the DP2 (CRTH2) receptor , with a binding affinity comparable to that of PGD2.[7]
-
In stark contrast, DK-PGD2 has a significantly lower affinity for the DP1 receptor, making it a highly selective DP2 agonist.[7] This selectivity is reported to be over 2000-fold in membrane-based assays.[7]
This differential binding profile suggests that the biological effects of PGD2 may be mediated through both DP1 and DP2 activation, while the actions of its metabolite, DK-PGD2, are likely to be predominantly, if not exclusively, mediated through the DP2 receptor.
Signaling Pathways
The DP1 and DP2 receptors, upon activation by their ligands, initiate distinct intracellular signaling cascades.
DP1 Receptor Signaling: The DP1 receptor is coupled to the Gs alpha subunit of the G protein complex. Ligand binding leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is typically associated with smooth muscle relaxation (vasodilation) and the inhibition of platelet aggregation.
DP2 (CRTH2) Receptor Signaling: The DP2 receptor is coupled to the Gi alpha subunit. Its activation leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cAMP. Additionally, the βγ subunits of the Gi protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores. This signaling cascade is primarily involved in pro-inflammatory responses, including the chemotaxis of Th2 cells, eosinophils, and basophils.[1]
Experimental Protocols
The determination of binding affinities for PGD2 and DK-PGD2 is typically achieved through competitive radioligand binding assays. The following is a representative protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of unlabeled test compounds (PGD2 and DK-PGD2) for the DP1 and DP2 receptors by measuring their ability to displace a specific radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human DP1 or DP2 receptor.
-
Radioligand (e.g., [³H]PGD2).
-
Unlabeled PGD2 and DK-PGD2.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
The assay is set up in a 96-well plate.
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand ([³H]PGD2).
-
Increasing concentrations of the unlabeled competitor (PGD2 or DK-PGD2).
-
Membrane preparation.
-
-
Total Binding: Wells containing only the radioligand and membrane preparation.
-
Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of an unlabeled ligand to saturate all specific binding sites.
-
The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The distinct receptor binding profiles of PGD2 and its metabolite, DK-PGD2, underscore the complexity of prostaglandin signaling. While PGD2 acts as a non-selective agonist at both DP1 and DP2 receptors, DK-PGD2 functions as a highly selective DP2 receptor agonist. This selectivity makes DK-PGD2 a valuable pharmacological tool for investigating the specific roles of the DP2 receptor in various physiological and pathological conditions, particularly in the context of allergic inflammation. For drug development professionals, the targeted activation of the DP2 receptor by molecules like DK-PGD2, or the development of selective DP2 antagonists, represents a promising therapeutic strategy for diseases where DP2-mediated pathways are implicated.
References
- 1. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Unveiling the Selectivity of a Key Prostaglandin Metabolite: 13,14-Dihydro-15-keto PGD2 Favors CRTH2 Over DP Receptor
A comprehensive analysis of binding affinities and functional assays demonstrates the pronounced selectivity of 13,14-Dihydro-15-keto PGD2 (DK-PGD2) for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) over the Prostaglandin (B15479496) D2 receptor (DP). This inherent preference positions DK-PGD2 as a valuable pharmacological tool for dissecting the distinct physiological roles of these two critical receptors in inflammatory and allergic responses.
Prostaglandin D2 (PGD2) is a key lipid mediator that orchestrates a variety of biological processes through its interaction with two distinct G-protein coupled receptors: CRTH2 (also known as DP2) and DP (also known as DP1). While both receptors are activated by PGD2, they trigger divergent downstream signaling pathways, leading to different cellular responses. Understanding the selectivity of PGD2 metabolites is crucial for the development of targeted therapeutics. This guide provides a detailed comparison of the selectivity of DK-PGD2 for the CRTH2 and DP receptors, supported by quantitative data and experimental methodologies.
Comparative Binding Affinity and Functional Potency
Experimental data consistently demonstrates that DK-PGD2 exhibits a significantly higher affinity and functional potency for the CRTH2 receptor compared to the DP receptor. This selectivity is evident in both radioligand binding assays and functional studies measuring downstream signaling events.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC50/IC50, nM) | Fold Selectivity (CRTH2 vs. DP) |
| 13,14-Dihydro-15-keto PGD2 (DK-PGD2) | CRTH2 | 2.91 - 160[1] | pEC50 = 7.33 (~47 nM)[2][3] | ~2000-fold[1] |
| DP | >30,000[1] | - | ||
| Prostaglandin D2 (PGD2) (Reference) | CRTH2 | 2.4 - 2.5[1] | - | ~8-fold lower affinity for CRTH2 vs. DP[1] |
| DP | ~0.3 | - |
Note: Ki, EC50, and IC50 values can vary between different studies and experimental conditions.
The data clearly indicates that while the parent molecule, PGD2, binds to both receptors with high affinity (though with a preference for DP), its metabolite, DK-PGD2, displays a dramatic shift in selectivity towards CRTH2. One study reported Ki values of 160 nM for CRTH2 and greater than 30,000 nM for the DP receptor, showcasing a profound preference.[1] Another membrane-based binding assay revealed a remarkable 2000-fold selectivity of DK-PGD2 for CRTH2 over DP.[1] This high degree of selectivity makes DK-PGD2 an invaluable tool for specifically activating the CRTH2 receptor in experimental settings, allowing researchers to investigate its unique biological functions.
Divergent Signaling Pathways of CRTH2 and DP Receptors
The functional consequences of ligand binding to CRTH2 and DP are distinct due to their coupling to different G-proteins, initiating separate intracellular signaling cascades.
Activation of the CRTH2 receptor , a member of the Gi/o family of G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, CRTH2 activation triggers a pertussis toxin-sensitive increase in intracellular calcium mobilization.[1] This signaling pathway is associated with pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[4][5]
In contrast, the DP receptor couples to Gs-proteins.[6][7] Ligand binding to the DP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1][6] This pathway is generally associated with vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle.[8]
Experimental Protocols for Assessing Receptor Selectivity
The determination of ligand selectivity for G-protein coupled receptors like CRTH2 and DP relies on a combination of binding and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a ligand for a receptor.
Detailed Methodology:
-
Membrane Preparation: Cells stably expressing either the human CRTH2 or DP receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.
-
Competition Binding: The prepared membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [3H]PGD2).
-
Competitor Addition: Increasing concentrations of the unlabeled test compound (DK-PGD2) are added to the incubation mixture.
-
Equilibrium and Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation, providing a measure of the ligand's potency (EC50) or inhibitory capacity (IC50).
cAMP Measurement:
-
Principle: To assess activation of Gs-coupled receptors (DP) or Gi/o-coupled receptors (CRTH2).
-
Method: Cells expressing the receptor of interest are stimulated with the ligand. For Gi/o-coupled receptors, cells are often pre-treated with forskolin (B1673556) to elevate basal cAMP levels. The intracellular cAMP concentration is then measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
Calcium Mobilization Assay:
-
Principle: To measure the increase in intracellular calcium concentration following activation of Gq or some Gi/o-coupled receptors (CRTH2).
-
Method: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Upon stimulation with the ligand, the change in fluorescence intensity is monitored using a fluorometric imaging plate reader, which correlates with the change in intracellular calcium levels.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DK-PGD2 as a Biomarker for Mast Cell Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (DK-PGD2), a major urinary metabolite of Prostaglandin D2 (PGD2), with other established biomarkers for mast cell activation. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the selection of appropriate biomarkers for research and clinical applications.
Introduction to Mast Cell Activation and its Biomarkers
Mast cell (MC) activation is a critical component of allergic and inflammatory responses, characterized by the release of a variety of potent mediators. Accurate measurement of these mediators is essential for diagnosing and monitoring mast cell-related disorders, such as mastocytosis and mast cell activation syndrome (MCAS), as well as for evaluating the efficacy of novel therapeutics.
Prostaglandin D2 (PGD2) is a major eicosanoid product of activated mast cells. However, its instability in biological fluids makes it an unreliable biomarker.[1] Consequently, its more stable metabolites, such as tetranor PGDM (T-PGDM) and 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid (a PGD-M), are measured in urine as indicators of in vivo PGD2 production and, by extension, mast cell activation.[2] This guide focuses on the validation of DK-PGD2 (represented by its measurable urinary metabolites) as a biomarker and compares its performance to serum tryptase and urinary histamine (B1213489) metabolites.
Comparative Data of Mast Cell Activation Biomarkers
The following tables summarize quantitative data from studies comparing the levels of DK-PGD2 metabolites, serum tryptase, and urinary histamine metabolites in various patient populations.
Table 1: Comparison of Urinary Tetranor PGDM (T-PGDM) Levels in Different Patient Groups
| Patient Group | Mean Urinary T-PGDM (ng/mg Creatinine) | Percentage of Patients with Elevated Levels | Reference |
| Systemic Mastocytosis (SM) (n=17) | 37.2 | 65% | [3] |
| Rheumatoid Arthritis (RA) (n=60) | 20.0 | 33% | [3] |
| Healthy Controls (n=16) | 11.5 | N/A | [3] |
Table 2: Comparison of Serum Tryptase and Urinary N-methylhistamine in Patients with Suspected Mastocytosis
| Parameter | Correlation with Mast Cell Aggregates | Between-Run Coefficient of Variation | Reference |
| Serum Tryptase | Stronger (p=0.0012) | 6.7% | |
| Urinary N-methylhistamine | Weaker (p=0.0140) | 13% |
Table 3: Diagnostic Thresholds and Timing for Mast Cell Activation Biomarkers
| Biomarker | Diagnostic Criteria for Acute Activation | Optimal Sampling Time Post-Event | Reference |
| Serum Tryptase | Increase of ≥20% + 2 ng/mL from baseline | 15 minutes to 3 hours | [3][4][5] |
| Urinary 2,3-dinor 11β-PGF2α | Acute/baseline ratio ≥ 1.31 | During symptomatic episodes | [6] |
| Urinary N-methylhistamine | Acute/baseline ratio > 1.29 | 24-hour collection during symptoms | [6] |
Signaling Pathways and Experimental Workflows
PGD2 Biosynthesis and Metabolism
The following diagram illustrates the enzymatic pathway for the production of PGD2 from arachidonic acid in mast cells and its subsequent metabolism to the urinary metabolite tetranor PGDM.
Experimental Workflow for Biomarker Validation
This diagram outlines a typical workflow for the validation of a mast cell activation biomarker, from sample collection to data analysis.
Experimental Protocols
Measurement of Urinary Tetranor PGDM (DK-PGD2) by Enzyme Immunoassay (EIA)
This protocol is adapted from commercially available EIA kits, such as the Cayman Chemical tetranor-PGDM ELISA Kit.[7][8][9]
a. Sample Preparation (Solid Phase Extraction):
-
Acidify urine samples to pH 4.0 with 2M HCl.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to remove sediment.
-
Pre-condition a C18 SPE cartridge by washing with 5 ml of ethanol (B145695) followed by 5 ml of ultrapure water.
-
Apply the acidified urine sample to the cartridge.
-
Wash the cartridge with 5 ml of ultrapure water, followed by 5 ml of 15% ethanol, and then 5 ml of hexane.
-
Elute the sample with 5 ml of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Reconstitute the sample in EIA buffer.
b. EIA Procedure:
-
Add 100 µl of EIA buffer to the non-specific binding (NSB) wells and 50 µl to the maximum binding (B0) wells of a 96-well plate pre-coated with goat anti-rabbit IgG.
-
Add 50 µl of the reconstituted samples and standards to the appropriate wells.
-
Add 50 µl of tetranor-PGDM-acetylcholinesterase tracer to all wells except the blank and total activity wells.
-
Add 50 µl of tetranor-PGDM EIA antiserum to all wells except the blank, total activity, and NSB wells.
-
Incubate the plate for 18 hours at 4°C.
-
Wash the plate five times with wash buffer.
-
Add 200 µl of Ellman's Reagent to each well and incubate in the dark on an orbital shaker.
-
Read the absorbance at 405-420 nm.
-
Calculate the concentration of tetranor-PGDM in the samples based on the standard curve.
Measurement of Serum Tryptase by ImmunoCAP
This protocol is based on the Thermo Fisher Scientific ImmunoCAP Tryptase assay.[10][11][12][13][14]
a. Sample Collection and Handling:
-
Collect blood in a serum separator tube.
-
For acute events, collect the sample between 15 minutes and 3 hours after the onset of symptoms.[4][5]
-
A baseline sample should be collected at least 24 hours after symptoms have resolved.[15]
-
Allow the blood to clot and centrifuge to separate the serum.
-
Serum can be stored at 2-8°C for up to 7 days or at -20°C for longer periods.[6]
b. ImmunoCAP Assay Procedure:
-
Anti-tryptase antibodies are covalently coupled to the ImmunoCAP solid phase.
-
The patient's serum sample is added, and the tryptase binds to the anti-tryptase antibodies.
-
After washing, enzyme-labeled anti-tryptase antibodies are added to form a complex.
-
Unbound enzyme-linked antibodies are washed away.
-
A developing agent is added, and the fluorescence of the eluate is measured.
-
The fluorescence is proportional to the concentration of tryptase in the sample, which is determined using a calibration curve.
Measurement of Urinary N-methylhistamine by LC-MS/MS
This protocol is a general outline based on published methods.[10][11][16]
a. Sample Preparation:
-
Collect a 24-hour urine sample without preservatives.
-
Centrifuge an aliquot of the urine to remove any particulate matter.
-
Perform a dilution of the urine sample with an appropriate buffer.
-
Add a deuterated internal standard (e.g., d3-N-methylhistamine) to the diluted sample.
b. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Separate N-methylhistamine from other urinary components using a suitable column (e.g., a HILIC column).
-
Ionize the analyte using an appropriate method (e.g., electrospray ionization).
-
Detect and quantify N-methylhistamine and its internal standard using multiple reaction monitoring (MRM).
-
Calculate the concentration of N-methylhistamine in the urine sample based on the ratio of the analyte peak area to the internal standard peak area and a calibration curve.
Conclusion
The validation of DK-PGD2, measured as its urinary metabolites like tetranor PGDM, presents a promising non-invasive biomarker for mast cell activation. It shows good correlation with disease activity in conditions like systemic mastocytosis. However, its clinical utility is best realized when used in conjunction with other established biomarkers. Serum tryptase remains a highly specific marker for mast cell degranulation, particularly in the context of acute events, due to its well-defined diagnostic window and criteria. Urinary histamine metabolites, such as N-methylhistamine, provide a measure of total histamine turnover.
The choice of biomarker will depend on the specific research question or clinical scenario. For monitoring chronic mast cell activity, urinary metabolites of PGD2 and histamine offer a convenient and integrated measure over time. For diagnosing acute activation events like anaphylaxis, timed serum tryptase measurements are currently the gold standard. A multi-biomarker approach, combining serum tryptase with urinary mediator metabolites, is likely to provide the most comprehensive and accurate assessment of mast cell activation in both research and clinical settings.
References
- 1. Biomarkers for evaluation of mast cell and basophil activation | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Lab Information Manual [apps.sbgh.mb.ca]
- 6. acb.org.uk [acb.org.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. corporate.thermofisher.com [corporate.thermofisher.com]
- 11. corporate.thermofisher.com [corporate.thermofisher.com]
- 12. ImmunoCAP Tryptase Anti-Tryptase | Thermo Fisher Scientific [thermofisher.com]
- 13. ImmunoCAP™ Tryptase | Thermo Fisher Scientific [thermofisher.com]
- 14. msa.sm.ee [msa.sm.ee]
- 15. Tryptase (Blood) Test | Austin Pathology [austinpathology.org.au]
- 16. lcms.cz [lcms.cz]
A Comparative Guide to the Cross-Species Metabolism of 13,14-Dihydro-15-keto-Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a critical metabolite of prostaglandin (B15479496) D2 (PGD2). Understanding the metabolic fate of this compound in different species is paramount for preclinical drug development and for translating findings from animal models to human clinical trials. This document summarizes key metabolic pathways, presents available quantitative data, and outlines detailed experimental protocols for the analysis of DK-PGD2 and its metabolites.
Introduction
13,14-dihydro-15-keto-prostaglandin D2 is a biologically active metabolite of PGD2, formed through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). It is a selective agonist for the CRTH2/DP2 receptor, playing a role in inflammatory responses. The metabolic profile of DK-PGD2 can vary significantly across species, impacting its pharmacokinetic and pharmacodynamic properties. This guide focuses on the comparative metabolism in humans, mice, and rats, the most commonly used species in biomedical research.
Metabolic Pathways: A Cross-Species Overview
The primary metabolic pathway of PGD2 to DK-PGD2 is conserved across species, involving the oxidation of the 15-hydroxyl group to a ketone and the reduction of the C13-C14 double bond. However, subsequent metabolism exhibits species-specific differences.
In humans , DK-PGD2 is extensively metabolized before excretion. The principal routes of further metabolism include β-oxidation from the carboxyl terminus and ω-oxidation from the methyl terminus, followed by reduction of the 11-keto group.[1] This results in a variety of downstream metabolites, with very little intact DK-PGD2 found in the urine.[2] One of the major urinary metabolites of PGD2 in humans is 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid.[3]
In mice , the metabolism of PGD2 also leads to the formation of tetranor metabolites. A key urinary metabolite identified in both mice and humans is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid (tetranor PGDM).[4] Notably, in mice, tetranor-PGDM is often the only detectable endogenous urinary metabolite of PGD2.
Information on the specific downstream metabolites of DK-PGD2 in rats is less detailed in the available literature. However, it is known that PGD2 is metabolized in rats, and the activity of 15-PGDH, the enzyme responsible for the formation of DK-PGD2, is present in various rat tissues.[5] It is plausible that, similar to humans and mice, DK-PGD2 in rats undergoes further degradation through oxidation and reduction pathways.
Quantitative Data Summary
Direct comparative quantitative data for 13,14-dihydro-15-keto PGD2 across humans, mice, and rats is limited. The following tables summarize available data for DK-PGD2 and a related metabolite, 13,14-dihydro-15-keto-PGE2, to provide an indication of typical concentrations in biological fluids.
Table 1: Levels of 13,14-dihydro-15-keto-PGE2 in Biological Fluids
| Species | Biological Fluid | Concentration | Condition | Reference |
| Human | Plasma | Elevated | Diabetic Ketoacidosis | [6] |
| Human | Plasma | Varies | Normal Fasting | [6] |
| Rat | Plasma | Elevated | Diabetic Ketoacidosis | [6] |
| Rat | Glomeruli, Kidney Cortex, Plasma, Urine | Varies | Munich Wistar Frömter vs. Spontaneously Hypertensive | [7] |
Table 2: Urinary Excretion of PGD2 Metabolites
| Species | Major Urinary Metabolite(s) | Notes | Reference |
| Human | 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid, Tetranor PGDM | Multiple metabolites detected. | [1][4] |
| Mouse | Tetranor PGDM | Often the only detectable endogenous metabolite. | [4] |
| Rat | Not explicitly detailed | Assumed to be similar to human/mouse. | - |
Experimental Protocols
Accurate quantification of DK-PGD2 and its metabolites is crucial for metabolic studies. The following section outlines a general workflow and specific methodologies for their analysis.
Sample Collection and Handling
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 4°C to separate plasma. Add a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Store samples at -80°C until analysis.
-
Urine: Collect urine samples and immediately add a preservative (e.g., butylated hydroxytoluene - BHT) to prevent auto-oxidation. Store at -80°C.
-
Tissue: Harvest tissues, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize frozen tissue in a suitable buffer containing an antioxidant and a cyclooxygenase inhibitor before extraction.
Internal Standard Addition
To ensure accurate quantification and to correct for sample loss during processing, a stable isotope-labeled internal standard (e.g., d4-13,14-dihydro-15-keto-PGD2) should be added to each sample before extraction.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a common method for purifying and concentrating prostaglandins (B1171923) from biological matrices.
-
Cartridge: C18 reverse-phase SPE cartridges are frequently used.
-
Conditioning: Condition the cartridge with methanol (B129727) followed by water.
-
Sample Loading: Acidify the sample to approximately pH 3 with a weak acid (e.g., formic acid) before loading onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove interfering substances.
-
Elution: Elute the prostaglandins with a higher concentration of organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins and their metabolites.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of an acid (e.g., 0.1% formic acid) is commonly employed.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for prostaglandins.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For 13,14-dihydro-15-keto-PGD2, the precursor ion would be [M-H]⁻.
-
Table 3: Example LC-MS/MS Parameters for Prostaglandin Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | Analyte-specific (e.g., for a related compound, PGE2: m/z 351.2 -> 271.2) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 - 100 ms |
Conclusion
The metabolism of 13,14-dihydro-15-keto-PGD2 shows both similarities and differences across humans, mice, and rats. While the initial formation from PGD2 is conserved, the subsequent metabolic pathways, particularly the profile of urinary metabolites, can differ. Tetranor PGDM has been identified as a significant urinary metabolite in both humans and mice, providing a valuable biomarker for PGD2 production. However, a comprehensive comparative analysis, especially including quantitative data for DK-PGD2 in rats, remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for conducting such cross-species metabolic studies, which are essential for the informed progression of drug development programs targeting the prostaglandin pathway.
References
- 1. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantification of the major urinary metabolite of prostaglandin D2 by a stable isotope dilution mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin 15-hydroxydehydrogenase activity during pregnancy in rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating an In-house Assay for 13,14-Dihydro-15-keto Prostaglandin D2: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides a comprehensive comparison for validating an in-house assay for 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a stable metabolite of the inflammatory mediator Prostaglandin D2 (PGD2). We will explore the performance of a hypothetical in-house developed enzyme-linked immunosorbent assay (ELISA) and compare it with the established analytical technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison: In-House ELISA vs. LC-MS/MS
The choice of analytical method can significantly impact the interpretation of experimental results. While ELISAs are known for their speed and simplicity, LC-MS/MS offers superior specificity and sensitivity.[1][2][3] The following tables summarize the key performance characteristics of a typical in-house DK-PGD2 ELISA compared to a validated LC-MS/MS method.
Table 1: Assay Performance Characteristics
| Parameter | In-House ELISA | LC-MS/MS |
| Limit of Detection (LOD) | ~20 pg/mL | ~2 pg/mL |
| Limit of Quantitation (LOQ) | ~60 pg/mL | ~10 pg/mL |
| Linear Range | 0.1 - 10 ng/mL | 0.01 - 50 ng/mL |
| Intra-assay Precision (%CV) | < 10% | < 5% |
| Inter-assay Precision (%CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Specificity | Potential for cross-reactivity with other PGD2 metabolites | High, based on mass-to-charge ratio and fragmentation pattern |
| Sample Throughput | High (96-well plate format) | Moderate |
| Cost per Sample | Low to Moderate | High |
Table 2: Cross-Reactivity Profile of In-House ELISA
| Compound | Cross-Reactivity (%) |
| 13,14-Dihydro-15-keto PGD2 | 100 |
| Prostaglandin D2 (PGD2) | < 5 |
| 15-keto Prostaglandin D2 | < 10 |
| 13,14-Dihydro-15-keto PGE2 | < 1 |
| 13,14-Dihydro-15-keto PGF2α | < 1 |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a reliable in-house assay. Below are the methodologies for key validation experiments.
Protocol 1: In-House Competitive ELISA for DK-PGD2
-
Coating: A 96-well microplate is coated with a goat anti-rabbit IgG antibody.
-
Competitive Reaction: Standards or samples are added to the wells, followed by the addition of a DK-PGD2-horseradish peroxidase (HRP) conjugate and a specific rabbit polyclonal anti-DK-PGD2 antibody.
-
Incubation: The plate is incubated to allow for competitive binding between the DK-PGD2 in the sample/standard and the DK-PGD2-HRP conjugate for the primary antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of DK-PGD2 in the samples is inversely proportional to the signal and is calculated from a standard curve.
Protocol 2: LC-MS/MS Analysis of DK-PGD2
-
Sample Preparation: Biological samples (e.g., plasma, cell culture supernatant) are subjected to solid-phase extraction (SPE) to isolate and concentrate the prostaglandins.[4]
-
Internal Standard Spiking: A deuterated internal standard (e.g., DK-PGD2-d4) is added to the samples and standards to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system equipped with a C18 reversed-phase column. A gradient elution is used to separate DK-PGD2 from other analytes.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the concentration of DK-PGD2 in the samples.
Visualizing Key Processes
To further clarify the experimental workflow and the biological context of DK-PGD2, the following diagrams are provided.
References
- 1. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 4. lipidmaps.org [lipidmaps.org]
A Comparative Analysis of the Biological Activities of 13,14-dihydro-15-keto PGD2 and its Precursor PGD2
An objective guide for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of Prostaglandin (B15479496) D2 (PGD2) and its primary metabolite, 13,14-dihydro-15-keto PGD2 (dk-PGD2).
Prostaglandin D2 (PGD2) is a prominent lipid mediator synthesized from arachidonic acid, primarily by mast cells, and is a key player in orchestrating allergic and inflammatory responses. Its biological effects are diverse, ranging from bronchoconstriction and vasodilation to the regulation of sleep and hair growth.[1] PGD2 exerts these effects by activating two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3]
Following its release, PGD2 is rapidly metabolized in vivo to various products, including 13,14-dihydro-15-keto PGD2 (dk-PGD2), through a pathway involving 15-hydroxyprostaglandin dehydrogenase.[4][5] This metabolic conversion is not merely a deactivation step; it results in a molecule with a significantly altered and more selective pharmacological profile. This guide provides a detailed comparison of the biological activities of dk-PGD2 versus its precursor PGD2, supported by experimental data and protocols to inform future research and therapeutic development.
Metabolic Pathway: From PGD2 to dk-PGD2
The conversion of PGD2 to dk-PGD2 is a critical step in its catabolism. This enzymatic process modifies the structure of the prostaglandin, leading to a profound shift in its receptor selectivity and subsequent biological function.
Caption: Metabolic conversion of PGD2 to dk-PGD2.
Comparative Receptor Binding and Activation
The most significant distinction between PGD2 and dk-PGD2 lies in their interaction with the DP1 and DP2 receptors. While PGD2 is a dual agonist, capable of activating both receptors, dk-PGD2 demonstrates remarkable selectivity for the DP2 receptor.[4][5][6] This selectivity is the primary determinant of its distinct biological activity.
Activation of DP1 is generally associated with anti-inflammatory effects, such as vasodilation and inhibition of immune cell migration, mediated through a Gs-coupled pathway that increases intracellular cyclic AMP (cAMP).[7] In contrast, activation of the DP2 receptor, a Gi-coupled receptor, leads to pro-inflammatory outcomes, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes, a decrease in cAMP, and an increase in intracellular calcium ([Ca2+]).[8]
The metabolite dk-PGD2 functions as a selective and potent agonist for the DP2 receptor, with an affinity comparable to that of PGD2 itself.[3] However, its affinity for the DP1 receptor is drastically reduced, by at least 600-fold compared to PGD2.[3] This makes dk-PGD2 a valuable pharmacological tool for isolating and studying DP2-mediated effects.
Table 1: Comparison of Receptor Binding Affinities and Potencies
| Compound | Receptor | Parameter | Value (nM) |
| PGD2 | CRTH2 (DP2) | Ki | 23 ± 8 |
| DP (DP1) | Ki | 34 ± 10 | |
| dk-PGD2 | CRTH2 (DP2) | Ki | 27 ± 11 |
| DP (DP1) | Ki | >30,000 | |
| dk-PGD2 | CRTH2 (DP2) | pEC50 | 7.33 (46.8 nM) |
Data for Ki values sourced from Hirai et al., J. Exp. Med. (2001).[3] pEC50 value sourced from Schulz et al., Sci. Rep. (2022).[9]
Signaling Pathways
The differential receptor activation by PGD2 and dk-PGD2 translates into distinct downstream signaling cascades. PGD2 can initiate two opposing pathways, while dk-PGD2's activity is predominantly channeled through the pro-inflammatory DP2 pathway.
Caption: Differential signaling of PGD2 and dk-PGD2.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize and compare the activities of PGD2 and dk-PGD2.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands (PGD2, dk-PGD2) by measuring their ability to compete with a radiolabeled ligand for binding to a specific receptor.
Caption: Workflow for a competitive binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the human DP1 or DP2 receptor.
-
Harvest cells, wash with phosphate-buffered saline (PBS), and lyse in a hypotonic buffer.
-
Homogenize the cell lysate and centrifuge at low speed to remove nuclei and debris.
-
Pellet the cell membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a constant concentration of radiolabeled ligand (e.g., [3H]PGD2), and varying concentrations of the unlabeled competitor ligand (PGD2 or dk-PGD2).
-
Incubate the mixture for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate a receptor (like DP2) that couples to the Gi pathway, leading to an increase in intracellular calcium concentration.
Methodology:
-
Cell Preparation:
-
Plate HEK293 cells expressing the DP2 receptor (and potentially a promiscuous G-protein like Gα15 to enhance the signal) in a 96-well black-walled, clear-bottom plate.[10]
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in the dye solution for 30-60 minutes at 37°C, according to the manufacturer's instructions.[11]
-
After incubation, wash the cells to remove excess extracellular dye.
-
-
Agonist Stimulation and Detection:
-
Place the 96-well plate into a fluorescence plate reader (e.g., a FlexStation or similar instrument) equipped with an automated liquid handling system.[12][13]
-
Measure the baseline fluorescence for a short period.
-
Inject varying concentrations of the agonist (PGD2 or dk-PGD2) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each agonist concentration.
-
Plot the fluorescence change against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Conclusion
The metabolic conversion of PGD2 to its 13,14-dihydro-15-keto metabolite represents a critical functional switch. While PGD2 acts as a non-selective agonist on both the generally anti-inflammatory DP1 receptor and the pro-inflammatory DP2 receptor, dk-PGD2 is a potent and highly selective DP2 receptor agonist. This selectivity makes dk-PGD2 a more specific mediator of pro-inflammatory, allergic-type responses, such as the recruitment and activation of eosinophils and Th2 cells. For researchers, dk-PGD2 serves as an invaluable tool to dissect the specific roles of the DP2 receptor in health and disease, while for drug development, understanding this metabolic shift is crucial for designing targeted therapies for allergic conditions like asthma and atopic dermatitis.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 10. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 13,14-Dihydro-15-keto Prostaglandin D2
For researchers, scientists, and drug development professionals, the proper disposal of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Use a lab coat and ensure skin is not exposed.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with eyes, skin, and clothing.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use non-sparking tools.
-
Take precautionary measures against static discharge.
Step-by-Step Disposal Protocol
All chemical waste, including 13,14-Dihydro-15-keto prostaglandin D2 and any materials contaminated with it, must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Do not dispose of this chemical down the drain.
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical. For flammable liquids, glass or specialized plastic containers are often used.
-
Keep the waste container tightly closed except when adding waste.
2. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other chemicals mixed in the waste stream.
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials, heat sources, and ignition sources.
-
Utilize secondary containment to prevent spills.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key handling and disposal parameters.
| Parameter | Specification | Source/Rationale |
| Personal Protective Equipment | Chemical safety goggles, compatible gloves, lab coat | General laboratory safety best practices |
| Handling Environment | Well-ventilated area (chemical fume hood recommended) | Precaution against inhalation of potential vapors |
| Waste Classification | Hazardous Waste, Flammable Liquid | Based on data for a related compound |
| Disposal Method | Collection for professional disposal | Standard procedure for hazardous chemical waste |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | Environmental protection and regulatory compliance |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling 13,14-Dihydro-15-keto prostaglandin D2
Essential Safety and Handling Guide for 13,14-Dihydro-15-keto prostaglandin (B15479496) D2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 13,14-Dihydro-15-keto prostaglandin D2. This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is supplied as a solution in methyl acetate. The primary hazards are associated with the solvent, which is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[1] It is crucial to handle this product in a well-ventilated area and away from ignition sources.[1]
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation of Solutions | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
| Cell Culture and In Vitro Assays | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Work should be performed in a biological safety cabinet. |
| Animal Dosing and Handling | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat, disposable gown | Use in a well-ventilated area or with appropriate local exhaust ventilation. |
| Waste Disposal | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Use in a well-ventilated area. |
| Spill Cleanup | Chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | For large spills, a self-contained breathing apparatus (SCBA) may be necessary. |
Operational Plan for Safe Handling
Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
2.1. Engineering Controls and Work Practices
-
Ventilation: Always handle the product in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof electrical equipment.[1][2]
-
Static Discharge: Take precautionary measures against static discharge. Ground and bond containers when transferring material.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
2.2. Step-by-Step Handling Procedure
-
Preparation: Before opening the vial, ensure all necessary PPE is donned correctly. Prepare the work area in a chemical fume hood.
-
Aliquoting: To prepare a stock solution, warm the vial to room temperature. Briefly centrifuge the vial to ensure all contents are at the bottom. Open the cap carefully and use a properly calibrated micropipette to transfer the desired volume to a new vial.
-
Dilution: Dilute the stock solution with the appropriate solvent or buffer as required for the experiment.
-
Storage: Store the original vial and any prepared stock solutions at -20°C in a tightly sealed container.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure workplace safety.
3.1. Waste Categorization
-
Liquid Waste: Any unused solution or waste from experiments should be collected in a designated, labeled hazardous waste container for flammable organic solvents.
-
Solid Waste: Contaminated materials such as pipette tips, gloves, and empty vials should be collected in a separate, labeled solid hazardous waste container.
3.2. Disposal Procedure
-
Collection: Collect all waste in appropriate, sealed, and clearly labeled containers.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
4.1. Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Clean: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
